4-Fluoro-2,6-dimethylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRYXJPQRMLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654250 | |
| Record name | 4-Fluoro-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14659-61-1 | |
| Record name | 4-Fluoro-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile: Properties, Characterization, and Applications
Introduction
4-Fluoro-2,6-dimethylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. This particular molecule is further functionalized with a fluorine atom and two methyl groups, which impart specific steric and electronic properties that make it a valuable building block in synthetic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for designing compounds with desired biological activities or physical properties. For instance, analogous fluorinated benzonitriles serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for type II diabetes, and in the development of materials for Organic Light-Emitting Diodes (OLEDs)[1]. This guide provides an in-depth examination of the core physicochemical properties of this compound, outlines protocols for its characterization, and discusses the implications of these properties for its application in research and development.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The structural arrangement of this compound dictates its reactivity, polarity, and overall behavior.
-
IUPAC Name: this compound
-
CAS Number: 14659-61-1[2]
-
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
The molecule consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1. Two methyl (-CH₃) groups are situated at positions 2 and 6, ortho to the nitrile. A fluorine (-F) atom is at position 4, para to the nitrile group. This symmetrical substitution pattern has significant consequences for its spectroscopic signature, as will be discussed later.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound determine its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key properties of this compound.
| Property | Value | Significance in R&D |
| Molecular Weight | 149.17 g/mol | Fundamental for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Basic identifier; purity indicator. |
| Melting Point | 70 - 74 °C | Indicates purity; useful for reaction temperature planning. |
| Boiling Point | Data not available | - |
| logP (Octanol/Water) | ~2.1 (Predicted) | Measures lipophilicity; crucial for predicting membrane permeability and solubility[3]. |
| Water Solubility | Low | Affects formulation for biological assays and environmental fate. |
| Solubility in Organics | Soluble in solvents like acetone, methylene chloride[4]. | Essential for selecting appropriate reaction and purification solvents. |
Note: Some data, like the predicted logP, are calculated values and should be confirmed experimentally for critical applications.
In-Depth Analysis of Key Properties
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water, at equilibrium. The logarithm of this value, logP, is a critical parameter in drug development.
-
Expertise & Causality: A positive logP value indicates a preference for the lipid (octanol) phase, classifying the compound as lipophilic or hydrophobic[5]. The predicted logP of ~2.1 for this compound suggests it is moderately lipophilic. This is a logical consequence of its structure: the benzene ring and two methyl groups are nonpolar, while the fluoro and nitrile groups add some polarity. However, the overall character is dominated by the hydrocarbon framework.
-
Trustworthiness & Application: In drug discovery, a logP value between 1 and 3 is often considered favorable for oral bioavailability, as it represents a balance between aqueous solubility (for dissolution in the gut) and lipid permeability (for crossing cell membranes)[5]. Therefore, this compound sits within a promising range for development as a scaffold or intermediate for bioactive molecules.
Spectroscopic Profile
Spectroscopy provides a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, which absorb infrared radiation at characteristic frequencies[6]. For this compound, key expected peaks include:
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. This is a highly reliable diagnostic peak.
-
~3000-2850 cm⁻¹: C-H stretching from the methyl groups and aromatic ring.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1000 cm⁻¹: C-F stretching vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's C₂ symmetry axis, the two methyl groups are chemically equivalent, as are the two aromatic protons. This leads to a simplified spectrum:
-
A singlet integrating to 6H for the two -CH₃ groups.
-
A singlet (or very narrowly coupled doublet due to fluorine) integrating to 2H for the aromatic protons.
-
-
¹³C NMR: Will show distinct signals for the nitrile carbon, the fluorinated carbon, the methyl-substituted carbons, the unsubstituted aromatic carbons, and the methyl carbons.
-
¹⁹F NMR: Since fluorine is a key feature, ¹⁹F NMR is a powerful tool. It will show a single resonance, and its coupling to nearby protons can further confirm the structure. The ability to use a fluorinated reference compound makes NMR a robust method for quantitative analysis and even logP determination[7].
-
Experimental Protocols for Characterization
To ensure scientific integrity, properties must be verifiable. The following are streamlined, standard protocols for determining key physicochemical parameters.
Protocol: Determination of Infrared (IR) Spectrum via Thin Solid Film
This method is rapid and suitable for non-volatile solid compounds.
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound (approx. 5-10 mg).
-
Volatile solvent (e.g., methylene chloride or acetone)[4].
-
FTIR spectrometer.
-
Salt plates (e.g., NaCl or KBr), clean and dry.
-
Pasteur pipette.
-
Desiccator for plate storage.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in a few drops of methylene chloride in a small vial[4].
-
Film Casting: Using a Pasteur pipette, apply one drop of the resulting solution to the surface of a clean, dry salt plate[4].
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak IR peaks), another drop can be added[4].
-
Acquire Background: Place the clean salt plate (if a separate one is used for background) or the empty sample holder into the FTIR spectrometer and run a background scan.
-
Acquire Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder[4].
-
Data Acquisition: Run the sample scan to obtain the IR spectrum.
-
Data Analysis: Process the spectrum (baseline correction, peak picking) and identify characteristic absorption bands (e.g., C≡N, C-F).
-
Cleanup: Clean the salt plate thoroughly with acetone and return it to the desiccator[4].
Caption: Experimental workflow for obtaining an IR spectrum via the thin film method.
Protocol: Determination of logP via Shake-Flask Method (HPLC Analysis)
This is the classic and most reliable method for experimentally determining logP[5][8].
Objective: To measure the octanol-water partition coefficient (logP).
Materials:
-
This compound.
-
n-Octanol (HPLC grade).
-
Purified water (HPLC grade).
-
Separatory funnel or vials.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
HPLC system with a UV detector.
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment[8].
-
Stock Solution: Prepare a stock solution of the compound in pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated water (e.g., equal volumes)[8].
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method[8].
-
Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP = log₁₀(P)[5].
Relationship Between Properties and Applications
The physicochemical properties are not abstract data points; they directly inform the compound's utility.
Caption: Interplay of physicochemical properties and their impact on R&D applications.
-
In Drug Discovery: The moderate lipophilicity (logP) suggests good potential for crossing biological membranes, a prerequisite for many drugs[9]. However, its low water solubility means that for in vitro biological assays or formulation, organic co-solvents would likely be necessary. The steric hindrance provided by the two methyl groups flanking the nitrile can direct reactions to other positions on the ring and can also influence how the molecule fits into a protein's binding pocket.
-
In Materials Science: The fluorine atom and nitrile group are strongly electron-withdrawing, which significantly alters the electronic properties of the benzene ring. This makes the compound a useful precursor for creating complex molecules with tailored electronic properties, such as emitters for OLEDs[1].
Safety and Handling
Based on data for structurally similar compounds like 4-fluorobenzonitrile, this compound should be handled with care. It is likely to be harmful if swallowed, inhaled, or in contact with skin[10][11].
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[12][13].
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust[10][11].
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases[10][11].
Conclusion
This compound is a compound whose value lies in the specific combination of its functional groups. Its moderate lipophilicity, distinct spectroscopic signatures, and the steric and electronic influence of its substituents make it a well-defined and useful tool for chemists. The provided analysis and protocols offer a framework for its effective characterization and application, enabling researchers to leverage its properties with confidence and scientific rigor in the pursuit of novel pharmaceuticals and advanced materials.
References
- IR Spectroscopy of Solids.
- Sample prepar
- Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]
- How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Chrominfo. [Link]
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
- LogP—Making Sense of the Value. ACD/Labs. [Link]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
- IR Spectroscopy. Chemistry LibreTexts. [Link]
- 1GR this compound, Quantity: 1 Gramm. Fisher Scientific. [Link]
- Safety Data Sheet for 4-Fluorobenzonitrile. Fisher Scientific. [Link]
- 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. [Link]
- 100MG this compound, Quantity: 100 Milligramm. Fisher Scientific. [Link]
- 4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem. [Link]
- UV-Visible, IR, and 1 NMR spectral data of compounds.
- 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774. PubChem. [Link]
- 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901. PubChem. [Link]
- 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966. PubChem. [Link]
- 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183. PubChem. [Link]
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4-Fluoro-2,6-dimethylbenzonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure and Reactivity of 4-Fluoro-2,6-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 14659-61-1), a key fluorinated aromatic building block. The document elucidates its core molecular structure, physicochemical properties, and predicted spectroscopic signature. Furthermore, it explores the compound's reactivity profile, outlines a representative synthetic workflow, and details its strategic applications in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique stereoelectronic properties of this versatile intermediate.
Introduction: The Strategic Value of Fluorinated Benzonitriles
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique characteristics of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][2]
This compound is a trifunctional aromatic compound that embodies the strategic advantages of fluorination. It belongs to a class of arylnitriles that are pivotal intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[3][4] The convergence of a chemically versatile nitrile group, a modulating fluorine atom, and sterically influential methyl groups within a single scaffold makes it a compound of significant interest. This guide offers a detailed examination of its molecular architecture and chemical behavior to support its effective application in advanced synthesis.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound is defined by a central benzene ring substituted at key positions, giving rise to its distinct chemical nature.
-
IUPAC Name: this compound
-
Synonyms: 2,6-dimethyl-4-fluorobenzonitrile[5]
-
CAS Number: 14659-61-1
-
Molecular Formula: C₉H₈FN[5]
Caption: A representative two-step synthesis of this compound.
Experimental Protocol: Dehydration of 4-Fluoro-2,6-dimethylbenzaldoxime
Self-Validation and Trustworthiness: This protocol is based on well-established literature procedures for the conversion of aldehydes to nitriles. [6]Each step includes clear reagents and conditions, with the final product's purity being verifiable through the spectroscopic methods outlined in Section 3.
-
Step 1: Formation of the Aldoxime.
-
To a solution of 4-Fluoro-2,6-dimethylbenzaldehyde (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (1.5 eq) dropwise to the mixture while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-Fluoro-2,6-dimethylbenzaldoxime.
-
-
Step 2: Dehydration to the Nitrile.
-
In a clean, dry flask, suspend the 4-Fluoro-2,6-dimethylbenzaldoxime (1.0 eq) in acetic anhydride (3-5 volumes).
-
Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, carefully pour the hot reaction mixture onto crushed ice to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Chemical Reactivity Profile
The molecule's reactivity is centered on its three key features: the nitrile group, the aromatic ring, and the benzylic protons of the methyl groups.
Caption: Key chemical transformations of this compound.
-
Reactions of the Nitrile Group: This is the most versatile functional handle. It can undergo:
-
Hydrolysis: Conversion to 4-fluoro-2,6-dimethylbenzoic acid under strong acidic or basic conditions.
-
Reduction: Transformation into (4-fluoro-2,6-dimethylphenyl)methanamine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cycloaddition: Reaction with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. [7]* Reactions on the Aromatic Ring:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles. This reaction is activated by the para-nitrile group but may require forcing conditions due to the electron-donating methyl groups.
-
Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated. The directing effects of the substituents would favor substitution at the 3 and 5 positions, but the steric hindrance from the adjacent methyl groups makes this challenging.
-
-
Reactions of the Methyl Groups: The benzylic protons can be oxidized under strong conditions (e.g., with KMnO₄) to carboxylic acids, though this is often a harsh transformation that may affect other functional groups.
Applications in Drug Discovery and Materials Science
This compound is not merely a chemical curiosity; it is a high-value intermediate for synthesizing complex, functional molecules.
-
Medicinal Chemistry: Its primary application is as a precursor for "privileged scaffolds"—molecular cores that can bind to multiple biological targets. [3] * Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature substituted aromatic cores. This building block can be elaborated via SNAr displacement of the fluorine or transformations of the nitrile group to construct potent inhibitors for oncology targets. [3]The methyl groups can enhance binding in hydrophobic pockets and improve metabolic stability.
-
Other APIs: Related fluorinated benzonitriles are key intermediates in drugs like Trelagliptin, used for treating type II diabetes, highlighting the importance of this chemical class. [8]* Materials Science: The electronic properties of fluorinated arylnitriles make them attractive for applications in organic electronics.
-
OLED Emitters: Structurally similar benzonitriles have been used to synthesize emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). [8]These materials are crucial for developing highly efficient next-generation OLED displays. The methyl groups can enhance the thermal stability of the final material. [8]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 4-fluoro-2-methylbenzonitrile and 4-fluorobenzonitrile provide a strong basis for safe handling protocols. [9][10][11][12]
-
Health Hazards: Presumed to be harmful if swallowed, in contact with skin, or inhaled. [9]Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Use a lab coat and long-sleeved clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups. The interplay between the reactive nitrile handle, the electronically modulating fluorine atom, and the sterically directing methyl groups provides a powerful tool for synthetic chemists. Its demonstrated utility in constructing complex scaffolds for both pharmaceutical and material science applications underscores its importance. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is paramount for unlocking its full potential in research and development.
References
A consolidated list of authoritative sources cited within this guide.
- PubChem. 4-Fluoro-2-methylbenzonitrile. National Center for Biotechnology Information.
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
- PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information.
- The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles. Google Patents.
- PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com.
- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Supporting Information. General procedure for Heck reaction.
- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. National Library of Medicine.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile. National Center for Biotechnology Information.
- PubChem. 4-Fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information.
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- EPFL. NMR Chemical Shifts of Trace Impurities. EPFL.
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An In-Depth Technical Guide to the Spectral Analysis of 4-Fluoro-2,6-dimethylbenzonitrile
Molecular Structure and Spectroscopic Implications
4-Fluoro-2,6-dimethylbenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitrile (-C≡N) and fluoro (-F) groups, combined with the electron-donating effect of the two methyl (-CH₃) groups, creates a nuanced electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for confirming the connectivity of atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two methyl groups are chemically equivalent, as are the two aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 6.8 - 7.2 | Doublet (d) | JH-F ≈ 8-10 Hz |
| Methyl-H | 2.4 - 2.6 | Singlet (s) | N/A |
Causality Behind Predictions:
-
Aromatic Protons: The aromatic protons are situated meta to the nitrile group and ortho to the fluorine atom. The shielding effect of the methyl groups and the deshielding effect of the fluorine and nitrile groups will result in a chemical shift in the upfield region of the aromatic spectrum. The coupling to the adjacent fluorine atom will split the signal into a doublet.
-
Methyl Protons: The two methyl groups are equivalent and will therefore appear as a single, sharp singlet. Their position adjacent to the aromatic ring places their chemical shift in the typical benzylic proton range.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |
| C-CN | 115 - 120 | ~15-20 Hz |
| C-F | 160 - 165 | ~240-260 Hz |
| C-CH₃ | 140 - 145 | ~10-15 Hz |
| C-H | 115 - 120 | ~20-25 Hz |
| -CH₃ | 18 - 22 | N/A |
| -C≡N | 118 - 122 | N/A |
Causality Behind Predictions:
-
C-F: The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic compounds. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.
-
C-H: The aromatic C-H carbons will show a smaller two-bond coupling to fluorine (²JC-F).
-
Quaternary Carbons: The carbons bearing the methyl groups and the nitrile group will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms.[2] For this compound, a single resonance is expected.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -110 to -120 | Triplet (t) | JF-H ≈ 8-10 Hz |
Causality Behind Predictions:
-
The chemical shift is predicted based on values for similar fluorinated aromatic compounds. The multiplicity will be a triplet due to coupling with the two equivalent ortho-protons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a sensitive nucleus, and spectra can be obtained relatively quickly.[1]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] The IR spectrum of this compound will be dominated by vibrations associated with the nitrile group, the C-F bond, and the substituted aromatic ring.
| Functional Group | Predicted IR Absorption Band (cm⁻¹) |
| C≡N Stretch | ~2230 |
| C-F Stretch | ~1250 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| Aromatic C-H Bending (out-of-plane) | ~840 |
Causality Behind Predictions:
-
C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the region of 2200-2260 cm⁻¹.[3]
-
C-F Stretch: The carbon-fluorine bond stretch is also a strong and characteristic absorption, typically found in the 1000-1300 cm⁻¹ region.[3]
-
Aromatic C=C Stretch: The stretching vibrations of the aromatic ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane bending vibration for a 1,2,3,5-tetrasubstituted benzene ring is expected to appear around 840 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.
Predicted Mass Spectrum
| m/z | Predicted Identity |
| 149 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₃]⁺ |
| 107 | [M - C₂H₂N]⁺ |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak at m/z 149 will confirm the molecular weight of the compound.
-
Fragmentation: The most likely initial fragmentation will be the loss of a methyl radical to form a stable benzylic-type cation at m/z 134. Further fragmentation could involve the loss of a neutral acetonitrile molecule. The fragmentation patterns of fluorinated compounds can be complex, and other fragments involving the fluorine atom are also possible.[4]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be used.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.
Visualizing Molecular Structure and Data Relationships
The following diagrams illustrate the molecular structure and the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the comprehensive spectral analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
References
- BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- PubChem. 4-Fluoro-2-methylbenzonitrile.
- PubChem. 4-Fluorobenzonitrile.
- The Royal Society of Chemistry. Supplementary Information.
- PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
- Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291-297.
- NIST WebBook. Benzonitrile, 4-methyl-.
- ResearchGate. A spectroscopic study of Benzonitrile.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
Sources
A Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylbenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2,6-dimethylbenzonitrile is a key structural motif and versatile building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, detailed experimental protocols for its determination, and an analysis of its expected solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for professionals requiring a deep understanding of this compound's solution behavior.
Introduction to this compound
This compound is an aromatic compound characterized by a centrally located benzene ring substituted with a nitrile (-C≡N) group, a fluorine atom, and two methyl groups. This unique combination of functional groups imparts specific physicochemical properties that are highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing reaction conditions, developing robust crystallization procedures, and preparing solutions for analytical and screening purposes.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1011484-22-2[1]
-
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.
-
Molecular Polarity: The nitrile group is strongly polar, creating a significant dipole moment. The fluorine atom is highly electronegative, further contributing to the molecule's polarity. However, the symmetrical placement of the two methyl groups and the overall aromatic ring structure introduce a considerable nonpolar character. This amphiphilic nature suggests that the compound will exhibit moderate solubility in a wide range of solvents.
-
Intermolecular Forces:
-
Dipole-Dipole Interactions: The polar nitrile group allows for strong dipole-dipole interactions with polar solvents like acetone or acetonitrile.
-
Van der Waals Forces: The benzene ring and methyl groups provide a large surface area for London dispersion forces, facilitating solubility in nonpolar solvents such as toluene or hexane.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrogen atom of the nitrile group and the fluorine atom. It lacks a hydrogen bond donor, which will limit its solubility in protic solvents like water or methanol compared to aprotic solvents of similar polarity. The presence of a fluorine atom is known to enhance a compound's lipophilicity[2].
-
Experimental Methodology for Solubility Determination
To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility should be determined. The isothermal shake-flask method is the gold standard for this measurement due to its reliability and straightforwardness[3][4].
The Isothermal Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.
Protocol:
-
Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure saturation is reached[4].
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium[5]. A preliminary test can help determine the necessary equilibration time[6].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the solute concentration.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method.
Caption: Workflow of the Isothermal Shake-Flask Solubility Method.
Analytical Quantification by HPLC
HPLC is the preferred method for quantifying dissolved benzonitriles due to its specificity and ability to detect any potential degradation products[3].
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective for eluting substituted benzonitriles[7][8]. A small amount of acid, such as formic or phosphoric acid, may be added to improve peak shape[7].
-
Detection: UV detection at a wavelength around 210 nm is appropriate for the benzonitrile chromophore[8].
-
Calibration: A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.
Solubility Profile of this compound
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar nitrile group dominate, leading to excellent solvation. |
| DMSO, DMF | Very High | Highly polar nature of these solvents effectively solvates the polar regions of the molecule. | |
| Chlorinated | Dichloromethane (DCM) | High | DCM has a significant dipole moment and can effectively solvate both the polar and nonpolar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderate to High | Balances polarity with nonpolar character, making it a good solvent for molecules with mixed polarity. |
| Aromatics | Toluene | Moderate | π-π stacking interactions between the solvent and the solute's benzene ring, along with dispersion forces, facilitate dissolution. |
| Alcohols (Protic) | Methanol, Ethanol | Moderate | Can act as hydrogen bond acceptors but the solute cannot donate hydrogen bonds, limiting solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Heptane | Low to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |
| Aqueous | Water | Very Low | The nonpolar surface area of the methyl groups and benzene ring leads to a hydrophobic character, resulting in poor water solubility. The OECD 105 guideline describes the standard flask method for determining water solubility[6][9][10][11][12]. |
Practical Implications in Drug Development
-
Process Chemistry: The choice of a reaction solvent is critical. A solvent with high solubility (e.g., Acetone, THF) will ensure a homogeneous reaction, leading to faster kinetics and fewer side products. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Formulation Science: For preclinical studies, developing a suitable formulation requires knowledge of solubility in various pharmaceutically acceptable solvents and co-solvents. Low aqueous solubility is a common challenge that may necessitate advanced formulation strategies[5].
-
Screening and Assays: In early-stage drug discovery, compounds are often dissolved in DMSO for high-throughput screening[4][13]. Knowing the solubility limit in DMSO and aqueous buffers is crucial to avoid compound precipitation, which can lead to unreliable assay results[5].
Conclusion
This compound possesses a balanced physicochemical profile, leading to moderate to high solubility in a wide range of common polar aprotic and chlorinated organic solvents, and lower solubility in highly nonpolar or protic solvents. This guide provides the theoretical foundation and a robust experimental framework for the precise and reliable determination of its solubility. This critical data empowers researchers and drug development professionals to make informed decisions, accelerating the progress of research and development projects.
References
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.
- OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [URL: https://www.oecd-ilibrary.
- Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. [URL: https://www.benchchem.com/product/B2387004]
- Analytice. OECD 105 - Water Solubility Test at 20°C. [URL: https://www.analytice.
- Phytosafe. OECD 105. [URL: https://www.phytosafe.com/en/oecd-105]
- Enamine. Shake-Flask Solubility Assay. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
- SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-benzonitrile-m-chloro-on-newcrom-r1-hplc-column/]
- SIELC Technologies. Benzonitrile. [URL: https://sielc.com/compound-benzonitrile/]
- SIELC Technologies. By Detection. [URL: https://sielc.com/by-detection/]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [URL: https://journals.tbzmed.ac.ir/PHARM/Browse/Article/42436]
- The United States Pharmacopeial Convention. (2018). <1236> SOLUBILITY MEASUREMENTS. In USP41-NF36. [URL: https://www.researchgate.net/publication/325081123_1236_SOLUBILITY_MEASUREMENTS]
- Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 26-31. [URL: https://dissolutiontech.com/2014/05/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary]
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [URL: https://sielc.com/hplc-method-for-separation-of-benzonitrile-toluene-and-benzylamine-on-primesep-a-column/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methylbenzonitrile]
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- BLD Pharm. 14659-61-1|this compound. [URL: https://www.bldpharm.com/products/14659-61-1.html]
- Parchem. This compound (Cas 1011484-22-2). [URL: https://www.parchem.com/chemical-supplier-distributor/4-Fluoro-2,6-dimethylbenzonitrile-1011484-22-2.aspx]
- Ossila. 4-Fluoro-2-methylbenzonitrile. [URL: https://www.ossila.com/products/4-fluoro-2-methylbenzonitrile]
- CymitQuimica. CAS 175204-09-8: 2-FLUORO-6-(4-METHYLBENZYLOXY)BENZONITRILE. [URL: https://www.cymitquimica.com/base/files/cas-175204-09-8-2-fluoro-6-4-methylbenzyloxy-benzonitrile.html]
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theoretical studies of 4-Fluoro-2,6-dimethylbenzonitrile
An In-Depth Technical Guide to the Theoretical and Spectroscopic Properties of 4-Fluoro-2,6-dimethylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational, electronic, and non-linear optical properties of this compound. Leveraging Density Functional Theory (DFT) as the primary computational method, this document serves as a foundational resource for researchers, scientists, and drug development professionals. The methodologies and predicted data herein are grounded in established computational chemistry principles and validated by comparison with studies on analogous benzonitrile derivatives. Detailed experimental protocols for synthesis and characterization are also provided to bridge theoretical predictions with practical laboratory work.
Introduction
This compound is a substituted aromatic nitrile, a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The presence of a fluorine atom, two methyl groups, and a nitrile group on the benzene ring suggests a molecule with unique electronic and steric characteristics. Fluorinated organic molecules are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability. Theoretical studies are indispensable for predicting the physicochemical properties of such novel compounds, thereby accelerating the research and development cycle.
This guide employs a first-principles approach based on Density Functional Theory (DFT) to elucidate the molecular geometry, spectroscopic signatures (FT-IR, FT-Raman), frontier molecular orbitals (HOMO-LUMO), and non-linear optical (NLO) properties. By providing a detailed theoretical framework, we aim to offer predictive insights that can guide future experimental work.
Computational Methodology: A Self-Validating System
The theoretical calculations detailed in this guide are based on well-established quantum chemical methods that have been extensively validated for compounds of this nature.[1][2][3] The choice of methodology is critical for ensuring the accuracy and reliability of the predicted data.
Workflow for Theoretical Analysis
Caption: A typical workflow for the DFT and TD-DFT analysis of a novel molecule.
Protocol for Density Functional Theory (DFT) Calculations:
-
Software: All calculations are performed using the Gaussian 09 software package or a similar computational chemistry suite.[4]
-
Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This method is known for its excellent balance of accuracy and computational cost for organic molecules.[2][5]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This robust basis set is crucial for accurately describing the electronic distribution, especially for systems with electronegative atoms like fluorine and nitrogen, and for calculating properties like hyperpolarizability.[1][2][3]
-
Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The optimization is considered complete when the forces on all atoms are below 0.00045 Hartree/Bohr.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra. Calculated frequencies are often scaled by a factor (typically ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors.[6]
-
TD-DFT: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) and to calculate non-linear optical properties.[3][7]
Predicted Molecular Properties
Molecular Geometry
The optimized geometry of this compound is predicted to be planar with respect to the benzene ring. The nitrile and fluoro substituents lie in the plane of the ring, while the hydrogen atoms of the methyl groups will exhibit free rotation. The key bond lengths and angles are determined by the interplay of atomic hybridization and electronic effects of the substituents.
| Parameter | Predicted Value | Justification |
| C≡N Bond Length | ~1.16 Å | This is a typical value for a nitrile group conjugated with an aromatic system. The conjugation slightly elongates the bond compared to non-conjugated nitriles. |
| C-CN Bond Length | ~1.45 Å | The bond between the ring and the nitrile group. |
| C-F Bond Length | ~1.35 Å | The strong electronegativity of fluorine results in a short, strong bond to the sp² hybridized carbon of the benzene ring. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | The bond lengths within the benzene ring will show minor variations due to the electronic push/pull effects of the substituents. |
| C-CH₃ Bond Length | ~1.51 Å | Standard bond length for a C(sp²)-C(sp³) single bond. |
| ∠C-C-C (Aromatic) | ~118° - 122° | The internal ring angles will deviate slightly from the ideal 120° of a perfect hexagon due to steric hindrance from the methyl groups and the electronic influence of the fluoro and nitrile groups. |
| ∠C-C-CN | ~179° | The nitrile group is expected to be nearly linear. |
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis is crucial for identifying functional groups and confirming the molecular structure. The predicted frequencies (scaled) for the most characteristic vibrational modes are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |
| ~3050-3100 | C-H Aromatic Stretching | FT-IR / FT-Raman | High-frequency stretching of the C-H bonds on the benzene ring. |
| ~2930-2980 | C-H Methyl Stretching | FT-IR / FT-Raman | Asymmetric and symmetric stretching modes of the C-H bonds in the two methyl groups. |
| ~2230 | C≡N Nitrile Stretching | FT-IR / FT-Raman | A very strong, sharp absorption in the IR and a strong signal in the Raman spectrum, highly characteristic of the nitrile functional group.[1][2] |
| ~1580-1610 | C=C Aromatic Stretching | FT-IR / FT-Raman | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |
| ~1250 | C-F Stretching | FT-IR | A strong absorption in the infrared spectrum due to the high polarity of the Carbon-Fluorine bond. |
| ~800-900 | C-H Aromatic Out-of-Plane Bend | FT-IR | The position of this bending mode is indicative of the substitution pattern on the benzene ring. |
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[9]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
-
HOMO: The HOMO is expected to be localized primarily on the benzene ring, which is the most electron-rich part of the molecule.
-
LUMO: The LUMO is anticipated to have significant contributions from the electron-withdrawing nitrile group (C≡N), specifically the π* anti-bonding orbitals.
-
HOMO-LUMO Gap (ΔE): A relatively large energy gap is predicted, indicative of high kinetic stability. This gap corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy. The transition will likely be a π → π* type, involving the excitation of an electron from the π-system of the benzene ring to the π* system of the nitrile group and the ring.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP surface will visually demonstrate the charge distribution. Regions of negative potential (red/yellow) are expected around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) will be found around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge transfer (ICT) and hyperconjugative interactions.[10] For this compound, significant interactions are expected between the lone pair orbitals of the fluorine atom and the antibonding π* orbitals of the aromatic ring. This delocalization of electron density contributes to the overall stability of the molecule.
Non-Linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, like substituted benzonitriles, can exhibit non-linear optical properties.[1][11] These properties are crucial for applications in photonics and optoelectronics.[12] The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).
| NLO Parameter | Predicted Value (a.u.) | Significance |
| Dipole Moment (μ) | Moderate | The molecule will possess a net dipole moment due to the cumulative electron-withdrawing effects of the fluoro and nitrile groups. |
| Mean Polarizability (α) | Moderate-High | Represents the ease with which the electron cloud of the molecule can be distorted by an external electric field. |
| First Hyperpolarizability (β₀) | Significant | A non-zero β₀ value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. The charge asymmetry in the molecule suggests a significant β₀ value.[1] |
Experimental Protocols
While this guide focuses on theoretical predictions, these must be validated experimentally. Below are standard, field-proven protocols for the synthesis and characterization of novel benzonitrile derivatives.
Proposed Synthesis
A plausible synthetic route involves the Sandmeyer reaction starting from 4-Fluoro-2,6-dimethylaniline or a related precursor. An alternative is the cyanation of a corresponding aryl halide.
Protocol: Cyanation of 4-Bromo-1-fluoro-3,5-dimethylbenzene
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-3,5-dimethylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization
Protocol: NMR Spectroscopy [13]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Analyze chemical shifts (δ), coupling constants (J), and signal integrations to confirm the molecular structure. The ¹⁹F NMR will show a single resonance, likely coupled to the aromatic protons.
Protocol: FT-IR Spectroscopy [14]
-
Sample Preparation: Analyze the sample as a KBr pellet (if solid) or as a thin film on a NaCl or KBr plate (if liquid/low-melting solid).
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (C≡N, C-F, C-H, etc.) and compare them to the predicted frequencies.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. We have provided predictive data on its molecular geometry, vibrational spectra, electronic properties, and non-linear optical activity. The computational framework described herein is robust and based on methodologies widely accepted in the scientific community. The predicted data serves as a valuable baseline for guiding and interpreting future experimental synthesis and characterization of this promising molecule, thereby facilitating its potential application in drug discovery and materials science.
References
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses
- In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzo
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila
- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - Semantic Scholar
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electronic properties of 4-Fluoro-2,6-dimethylbenzonitrile
An In-Depth Technical Guide to the Electronic Properties of 4-Fluoro-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic molecule with significant potential in medicinal chemistry and materials science. Its utility as a synthetic building block, particularly in the development of pharmaceuticals like Trelagliptin and advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, stems directly from its unique electronic properties.[1][2] This guide provides a comprehensive analysis of these properties, offering a deep dive into the electronic landscape of the molecule. We will explore the interplay of its constituent functional groups—the electron-withdrawing nitrile and fluoro substituents and the electron-donating methyl groups—and their collective impact on the molecule's reactivity, intermolecular interactions, and spectroscopic behavior. This document synthesizes theoretical principles with predictive data and outlines robust experimental protocols for empirical validation, serving as a foundational resource for researchers leveraging this versatile compound.
Molecular Architecture and its Electronic Implications
The electronic character of this compound is a direct consequence of the specific arrangement of its functional groups on the benzene ring. Understanding this structure is paramount to predicting its chemical behavior.
-
Nitrile Group (-C≡N): This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. It exerts both a strong inductive effect (-I) and a mesomeric or resonance effect (-M), pulling electron density from the aromatic ring.
-
Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful -I effect. However, it also possesses lone pairs that can be donated to the aromatic ring via a +M effect. In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions.
-
Methyl Groups (-CH₃): These are weakly electron-donating through an inductive effect (+I) and hyperconjugation. Positioned at the 2 and 6 positions (ortho to the nitrile group), they sterically hinder the nitrile group and also electronically enrich the ring.
The synergy of these groups creates a complex electronic environment. The strong electron-withdrawing nature of the nitrile and fluoro groups renders the aromatic ring relatively electron-poor, which is a key factor in its utility in certain synthetic reactions. For instance, the fluorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr) because the electron-withdrawing groups can stabilize the negative charge in the Meisenheimer complex intermediate.[3]
Spectroscopic Characterization: A Window into Electronic Structure
Spectroscopic techniques provide empirical data that directly correlates with the electronic transitions and environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure and probing the electronic environment of the nuclei.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| ¹H NMR | ||||
| -CH₃ | ~2.5 | s | - | The two methyl groups are chemically equivalent due to molecular symmetry and will appear as a single sharp peak. |
| Ar-H | ~7.0-7.2 | d | ~8-10 (³JHF) | The two aromatic protons are also equivalent and will appear as a doublet due to coupling with the fluorine atom. |
| ¹³C NMR | ||||
| -CH₃ | ~20 | q | - | Typical chemical shift for methyl groups attached to an aromatic ring. |
| C-CN | ~118 | s | - | The nitrile carbon itself. |
| C-F | ~160-165 | d | ~250 (¹JCF) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| C-H | ~115-120 | d | ~20-25 (²JCF) | The aromatic carbons bonded to hydrogen will show a two-bond coupling to fluorine. |
| C-CH₃ | ~140-145 | d | ~5-10 (³JCF) | The carbons bearing the methyl groups will exhibit a smaller three-bond coupling to fluorine. |
| C-CN (ipso) | ~110-115 | d | ~5-10 (⁴JCF) | The ipso-carbon attached to the nitrile group will show a small four-bond coupling. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrations of the functional groups, which are influenced by their electronic environment.[4]
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C≡N (Nitrile) | ~2230-2240 | Strong, Sharp | Stretching |
| C-F (Aryl-Fluoride) | ~1200-1250 | Strong | Stretching |
| C-H (Aromatic) | ~3050-3100 | Medium | Stretching |
| C-H (Methyl) | ~2850-2960 | Medium | Stretching |
| C=C (Aromatic) | ~1500-1600 | Medium-Strong | Stretching |
The position of the nitrile stretch is particularly informative. Electron-withdrawing groups on the aromatic ring tend to increase the frequency of the C≡N stretch.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions between molecular orbitals. The absorption maxima (λmax) are related to the extent of conjugation and the presence of chromophores.[5][6] For this compound, π → π* transitions of the aromatic system are expected. The presence of the nitrile and fluoro groups may cause a slight blue shift (hypsochromic shift) compared to unsubstituted benzene due to their inductive effects, while the methyl groups may induce a small red shift (bathochromic shift). The overall spectrum will be a composite of these effects.
Computational Analysis: Visualizing the Electronic Landscape
In the absence of extensive experimental data, computational chemistry provides powerful predictive insights into the electronic properties of molecules.[7][8]
Molecular Electrostatic Potential (MEP) Map
An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[9][10][11]
-
Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are sites susceptible to nucleophilic attack.
-
Green/Yellow Regions: Represent areas of neutral potential.
For this compound, the MEP map is predicted to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group, reflecting its high electron density and basicity. The fluorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and methyl groups will show positive potential (blue/green).
Caption: Predicted Molecular Electrostatic Potential (MEP) map features.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.
-
LUMO: Represents the ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests the molecule is more easily excited and generally more reactive.
For this compound, the HOMO is expected to be distributed over the π-system of the aromatic ring, while the LUMO will likely have significant contributions from the π* orbitals of the nitrile group and the aromatic ring. The electron-withdrawing groups will lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to benzene, which is crucial for its applications in electronics.[1]
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The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2,6-dimethylbenzonitrile, a fluorinated aromatic nitrile that has emerged as a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominent in the historical record, its development is intrinsically linked to the systematic exploration of fluorinated organic molecules as modulators of physicochemical and biological properties. This guide will detail its plausible synthetic routes, in-depth characterization methodologies, and its current and potential applications, offering a Senior Application Scientist's perspective on its utility and significance.
Historical Context and Developmental Milestones
The history of this compound is not one of a sudden, serendipitous discovery but rather a logical step in the advancement of fluorine chemistry. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, as chemists began to appreciate its profound effects on properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The strategic incorporation of fluorine has since become a cornerstone of modern drug discovery.[3]
Similarly, the benzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate.[4][5][6][7] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups have led to its inclusion in numerous approved drugs.[5]
The synthesis and exploration of specifically substituted benzonitriles, such as this compound, represent the convergence of these two powerful strategies in molecular design. The presence of the fluorine atom and two methyl groups on the benzonitrile scaffold allows for fine-tuning of its electronic and steric properties, making it a desirable building block for creating novel compounds with tailored activities.
Plausible Synthetic Pathways
While the original synthesis of this compound is not explicitly documented in a landmark publication, its preparation can be logically deduced from established synthetic transformations. Two primary and robust methods are proposed here: the Sandmeyer reaction starting from the corresponding aniline and the dehydration of the corresponding benzamide.
Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[8] This approach offers a high degree of regiochemical control.
Workflow Diagram:
Caption: Sandmeyer reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Diazotization of 4-Fluoro-2,6-dimethylaniline:
-
Suspend 4-Fluoro-2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and toluene.
-
Heat this solution to 60-70 °C.
-
Slowly add the cold diazonitrile salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Synthesis via Dehydration of 4-Fluoro-2,6-dimethylbenzamide
Another common method for the preparation of nitriles is the dehydration of the corresponding primary amide. This can be achieved using a variety of dehydrating agents.
Workflow Diagram:
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The Enigmatic Reactivity of 4-Fluoro-2,6-dimethylbenzonitrile: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-Fluoro-2,6-dimethylbenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document, grounded in established principles of organic chemistry and data from closely related analogues, offers a predictive yet authoritative overview of its synthetic utility. We will explore the delicate interplay of electronic and steric effects governed by the fluorine, nitrile, and flanking methyl groups, which collectively define the molecule's reaction landscape. Key transformations, including nucleophilic aromatic substitution (SNAr), reactions of the nitrile moiety, and potential for ortho-metalation, will be discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
This compound (C₉H₈FN) is a crystalline solid with a molecular weight of 149.17 g/mol . Its structure is characterized by a benzene ring substituted with a fluorine atom and a nitrile group in a para-relationship, flanked by two methyl groups ortho to the nitrile. This substitution pattern imparts a unique combination of electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, and can also act as a key binding element in protein-ligand interactions.[2] The 2,6-dimethyl substitution pattern introduces significant steric hindrance around the nitrile group and the adjacent ring positions, which can be exploited to fine-tune molecular conformation and receptor selectivity. Analogues such as 4-fluoro-2-methylbenzonitrile have been utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin, used for the treatment of type II diabetes.[3] Furthermore, fluorinated benzonitriles are pivotal building blocks for thermally activated delayed fluorescence (TADF) emitters in high-efficiency organic light-emitting diodes (OLEDs).[3]
This guide will dissect the reactivity of this compound by examining its principal reaction modes, providing both mechanistic insights and practical considerations for its synthetic application.
Synthesis of this compound
While a definitive, optimized synthesis for this compound is not widely published, plausible synthetic routes can be devised based on established methodologies for analogous compounds.
From 3,5-Dimethyl-4-fluoroaniline via Sandmeyer Reaction
A reliable approach involves the diazotization of 3,5-dimethyl-4-fluoroaniline followed by a Sandmeyer-type cyanation. This method offers a classical and often high-yielding route to aromatic nitriles.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Illustrative):
-
Diazotization: 3,5-Dimethyl-4-fluoroaniline (1.0 equiv) is dissolved in a mixture of aqueous hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.3 equiv) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the cyanide solution.
-
Work-up: The reaction mixture is heated at 80 °C for 1 hour, then cooled to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr): The Challenge of Steric Hindrance
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group in the para position. However, the two ortho-methyl groups present a significant steric barrier to incoming nucleophiles.
Caption: Steric hindrance affecting the SNAr transition state.
This steric hindrance is expected to significantly decrease the rate of SNAr reactions compared to less hindered analogues like 4-fluorobenzonitrile. Nevertheless, under forcing conditions (high temperature, strong nucleophile, polar aprotic solvent), substitution is expected to occur. Recent advances in catalytic SNAr reactions, for instance using organic superbases, may provide milder conditions for the substitution of sterically hindered and electronically neutral or rich fluoroarenes.[4]
Table 1: Predicted Reactivity in SNAr Reactions
| Nucleophile | Expected Conditions | Plausible Product |
| Alkoxides (e.g., NaOMe) | High temperature, DMF or DMSO | 4-Methoxy-2,6-dimethylbenzonitrile |
| Amines (e.g., Pyrrolidine) | High temperature, neat or in a polar aprotic solvent | 4-(Pyrrolidin-1-yl)-2,6-dimethylbenzonitrile |
| Thiols (e.g., NaSPh) | Moderate to high temperature, DMF | 4-(Phenylthio)-2,6-dimethylbenzonitrile |
Experimental Protocol (General for SNAr with an Amine):
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, NMP) is added the amine nucleophile (1.2-2.0 equiv) and a base such as potassium carbonate (2.0 equiv).
-
The reaction mixture is heated to a high temperature (e.g., 120-180 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Transformations of the Nitrile Group
The nitrile group in this compound is a versatile functional handle. However, its reactivity is also influenced by the steric hindrance imposed by the adjacent methyl groups.
Hydrolysis to Carboxylic Acid or Amide
The hydrolysis of nitriles to carboxylic acids or amides can be achieved under acidic or basic conditions. For sterically hindered nitriles, forcing conditions are often required.[5]
Caption: Hydrolysis pathway of the nitrile group.
Experimental Protocol (Acid-Catalyzed Hydrolysis to Carboxylic Acid):
-
This compound is suspended in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to reflux for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is carefully poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
Reduction to Benzylamine
The nitrile group can be reduced to a primary amine (benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The steric hindrance may necessitate harsher conditions or specialized catalysts.
Experimental Protocol (Reduction with LiAlH₄):
-
A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (excess) in the same solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the benzylamine derivative.
Other Potential Reactivities
Ortho-Lithiation
The nitrile group can act as a directing group for ortho-lithiation. However, in this compound, the positions ortho to the nitrile are already substituted with methyl groups. Lithiation could potentially occur at the positions ortho to the fluorine, directed by the fluorine atom itself, although this is generally less favorable. Alternatively, benzylic lithiation of the methyl groups could be possible with a strong base.
Suzuki-Miyaura Cross-Coupling
While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, under specific conditions (e.g., using specialized ligands and strong bases), Suzuki-Miyaura coupling of aryl fluorides can be achieved.[6] However, a more plausible approach for C-C bond formation at the 4-position would be to first convert the fluoro-substituent to a more reactive group like a triflate or a bromo/iodo group.
Conclusion
This compound presents a fascinating case study in balancing electronic activation and steric hindrance. Its reactivity is a nuanced interplay of these competing factors. While the fluorine atom is activated towards SNAr, the flanking methyl groups pose a significant kinetic barrier. Similarly, the nitrile group, a versatile synthetic handle, requires tailored conditions to overcome the steric congestion for its transformation.
This guide provides a predictive framework for approaching the synthesis and derivatization of this promising building block. As research into sterically encumbered scaffolds for pharmaceuticals and organic materials continues to grow, a thorough understanding of the principles outlined herein will be invaluable for unlocking the full synthetic potential of this compound.
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An In-depth Technical Guide to the Thermal Stability of 4-Fluoro-2,6-dimethylbenzonitrile
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal stability of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of process safety and product quality. This guide provides a comprehensive technical overview of the thermal stability of 4-Fluoro-2,6-dimethylbenzonitrile, a key building block in various synthetic pathways. As researchers, scientists, and drug development professionals, an in-depth appreciation of the thermal behavior of this compound is critical for safe handling, process optimization, and risk mitigation. This document will delve into the theoretical underpinnings of its stability, present methodologies for its assessment, and discuss potential hazards and decomposition pathways.
While specific, publicly available thermal analysis data for this compound is limited, this guide will leverage data from structurally similar compounds and established principles of chemical reactivity to provide a robust predictive assessment. The methodologies described herein represent the gold standard in thermal hazard analysis, ensuring a self-validating approach to safety and stability evaluation.
Molecular Structure and its Implications for Thermal Stability
This compound (CAS No: 14659-61-1) possesses a chemical structure that suggests a significant degree of thermal robustness.[1] The molecule is a substituted aromatic nitrile, a class of compounds generally characterized by high thermal stability.
-
Aromatic Core: The benzene ring is an inherently stable structure due to the delocalization of π-electrons. Significant energy is required to disrupt this aromatic system, contributing to a high decomposition temperature.
-
Nitrile Group (-CN): The carbon-nitrogen triple bond is strong and requires substantial energy to break. The nitrile group can, however, undergo exothermic reactions under certain conditions, such as polymerization or reaction with strong acids or bases, which can lead to thermal runaway.[2]
-
Fluorine Substitution: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The presence of a fluorine atom on the aromatic ring is expected to enhance the molecule's thermal stability.
-
Methyl Groups (-CH3): The two methyl groups ortho to the nitrile functionality provide steric hindrance. This can influence intermolecular interactions and potentially impact the crystal packing and melting point of the solid. While alkyl groups can be sites for oxidation, the overall stability is dominated by the aromatic system.
Based on the stability of a related compound, 4-Fluoro-2-methylbenzonitrile, which is used to synthesize emitters with decomposition temperatures as high as 447 °C, it is reasonable to infer that this compound also possesses high thermal stability.[3]
Potential Thermal Hazards and Decomposition Pathways
Despite its inherent stability, it is crucial to understand the potential thermal hazards associated with this compound, particularly at elevated temperatures or in the presence of incompatible materials.[4]
General Hazards of Aromatic Nitriles:
-
Exothermic Decomposition: At high temperatures, the molecule will eventually decompose. This decomposition can be exothermic, releasing heat that can accelerate the rate of decomposition, potentially leading to a thermal runaway.[5]
-
Incompatibility: Aromatic nitriles are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2] Contact with strong bases can produce hydrogen cyanide.[2]
-
Decomposition Products: When heated to decomposition, nitriles can emit highly toxic fumes.[2] For this compound, the expected hazardous decomposition products include:
The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical intermediate like this compound.
Caption: Workflow for Thermal Stability Assessment.
Experimental Protocols for Thermal Stability Analysis
To definitively determine the thermal stability of this compound, a series of standardized analytical techniques should be employed.[7]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose by measuring its mass loss as a function of temperature.[8]
Instrumentation: A standard thermogravimetric analyzer.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass percentage versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, to determine the melting point and the enthalpy of decomposition.[7]
Instrumentation: A standard differential scanning calorimeter.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Subject the sample to a heat-cool-heat cycle to remove any prior thermal history. For analysis, heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 450 °C).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting curve for endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperatures and enthalpies (ΔH) for these transitions.
The following diagram illustrates the key outputs from TGA and DSC analyses.
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A Technical Guide for Researchers: Unlocking the Potential of 4-Fluoro-2,6-dimethylbenzonitrile
Foreword
As a Senior Application Scientist, my objective is to illuminate the untapped potential of unique chemical entities. 4-Fluoro-2,6-dimethylbenzonitrile stands out as a particularly intriguing, yet underexplored, molecular scaffold. The confluence of a sterically hindered nitrile group, an activated fluoroaromatic core, and flanking methyl groups suggests a rich and diverse reactivity profile. This guide is crafted not as an exhaustive review, but as a catalyst for innovative research. We will explore the established characteristics of this compound and, more critically, venture into the uncharted territories where it may serve as a pivotal building block in drug discovery, materials science, and the development of novel synthetic methodologies. Our exploration will be firmly rooted in established chemical principles, while championing the creative inquiry that propels scientific advancement.
Foundational Profile of this compound
This compound is a substituted aromatic compound whose chemical behavior and potential applications are dictated by the strategic placement of its functional groups. The electron-withdrawing properties of the nitrile and fluorine moieties, in concert with the electron-donating and sterically encumbering methyl groups, cultivate a distinctive electronic and steric landscape.
Key Structural Features and Their Implications:
-
Fluorine Atom: The incorporation of fluorine has become a vital strategy in modern drug discovery.[1][2] It can serve as a site for nucleophilic aromatic substitution (SNAr), a fundamental transformation in medicinal chemistry for introducing molecular diversity.[3][4][5][6] Furthermore, its presence can favorably influence the pharmacokinetic properties of drug candidates, enhancing metabolic stability and membrane permeability.[1][7]
-
Nitrile Group: This versatile functional group is a linchpin in synthetic chemistry. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged in cycloaddition reactions to construct various heterocyclic systems.[8][9] The nitrile group is found in over 30 FDA-approved pharmaceuticals, highlighting its importance in drug design.[10]
-
Dimethyl Groups: These substituents provide significant steric hindrance around the nitrile group and the ortho positions. This steric shield can influence the regioselectivity of reactions and may enhance the metabolic stability of derivative compounds by hindering enzymatic degradation.
A comprehensive grasp of these foundational aspects is crucial before initiating exploratory research. The interplay of these functional groups is synergistic, creating a nuanced reactivity that demands careful consideration in the design of synthetic pathways and novel applications.
Potential Research Areas & Methodologies
The true promise of this compound is realized in its application as a versatile synthetic intermediate. The subsequent sections delineate promising avenues for research, complete with proposed experimental protocols and the underlying scientific rationale.
Exploration of Nucleophilic Aromatic Substitution (SNAr) Chemistry
The electron-deficient character of the aromatic ring, amplified by the nitrile group, renders the fluorine atom susceptible to displacement by a wide range of nucleophiles. This reactivity opens a gateway to a vast library of derivatives.
Rationale: SNAr is a potent method for forging carbon-heteroatom bonds. A systematic investigation of various nucleophiles can generate a diverse collection of novel compounds, each with the potential for unique biological or material properties. The steric hindrance imparted by the flanking methyl groups may necessitate more forcing reaction conditions, a critical parameter to explore.
Experimental Protocol: Parallel Synthesis of an Amine Library
-
Reaction Setup: In a 96-well reaction block, dispense this compound (1.0 eq), a diverse panel of primary and secondary amines (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) into each well containing a polar aprotic solvent like DMSO.
-
Reaction Conditions: Heat the reaction block to 120-150 °C with stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to ambient temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the products using automated flash chromatography.
-
Characterization: Confirm the structures of the purified products using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Proposed Conditions | Expected Yield (%) |
| Morpholine | 4-(4-cyano-3,5-dimethylphenyl)morpholine | K₂CO₃, DMSO, 140 °C | 75-85 |
| Piperidine | 1-(4-cyano-3,5-dimethylphenyl)piperidine | K₂CO₃, DMSO, 140 °C | 70-80 |
| Aniline | 4-((4-cyano-3,5-dimethylphenyl)amino)phenol | NaH, DMF, 100 °C | 60-70 |
| Sodium Methoxide | 4-methoxy-2,6-dimethylbenzonitrile | NaH, THF, 60 °C | 80-90 |
Visualization: SNAr Workflow
Caption: Workflow for the SNAr functionalization of this compound.
Transformation of the Nitrile Group
The nitrile functionality is a versatile precursor to other key chemical groups, significantly broadening the molecular diversity accessible from this starting material.
Rationale: The conversion of the nitrile to an amine or a carboxylic acid fundamentally alters the molecule's electronic and steric properties, paving the way for new derivatization strategies. For instance, the resulting primary amine can undergo a plethora of well-established chemical transformations, while the carboxylic acid provides a crucial handle for amide bond formation.
Experimental Protocol: Reduction of the Nitrile to a Primary Amine
-
Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask fitted with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Addition: Suspend lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: Following the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC. A nickel boride catalyzed reduction offers a milder and environmentally benign alternative.[11]
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then additional water (Fieser workup).
-
Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and purify the crude product by distillation or chromatography to afford (4-fluoro-2,6-dimethylphenyl)methanamine.
Visualization: Nitrile Transformation Pathways
Caption: Key transformations of the nitrile group in this compound.
Ortho-Lithiation and Subsequent Electrophilic Quench
The directing effect of the nitrile group, in combination with the steric hindrance from the methyl groups, may facilitate regioselective metalation at the C3 or C5 position.
Rationale: Directed ortho-metalation (DoM) is a powerful C-H activation strategy for the synthesis of highly substituted aromatic compounds.[12][13][14][15][16] The successful application of this methodology to this compound would provide access to a novel substitution pattern that is not readily achievable through conventional methods. The nitrile group is known to be a moderate directing group for this transformation.[12]
Experimental Protocol: Trial Ortho-Lithiation
-
Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise. Stir the solution at this temperature for 1-2 hours.
-
Electrophilic Quench: Introduce a suitable electrophile, for example, N,N-dimethylformamide (DMF) to install a formyl group, and continue stirring for an additional hour at -78 °C.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR to ascertain the regioselectivity of the lithiation.
Visualization: Logic of Directed Ortho-Metalation
Caption: Conceptual pathway for directed ortho-metalation of this compound.
Conclusion and Future Outlook
This compound is a compound with significant untapped potential. The research avenues presented in this guide serve as a foundational starting point. The full scope of this molecule's utility will be unveiled through the imaginative combination of these and other synthetic strategies. The development of novel derivatives could catalyze breakthroughs in fields such as medicinal chemistry, where the unique substitution pattern could confer advantageous pharmacological properties, or in materials science, where the rigid, functionalized aromatic core could be integrated into advanced polymers or organic electronic materials. The key to unlocking this potential lies in a systematic and rationally designed exploration of its chemistry, as outlined in the methodologies provided.
References
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- Mortier, J. Directed ortho metalation. Unblog.fr.
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- Wikipedia. Directed ortho metalation.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.
- Altman, R. A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
- ResearchGate. (2009). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
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- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
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- ResearchGate. (1968). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 21(11), 2775-2782.
- Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1534-1555.
- Google Patents. (2014). Application of benzonitrile compound in preparation of antitumor drugs. CN103800315A.
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- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17184-17191.
- PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(40), 12972-12983.
- Zeitschrift für Naturforschung B. (2009). Nucleophilic Aromatic Substitution with 2,3-Dihydro-1,3-diisopropyl- 4,5-dimethylimidazol-2-ylidene. 64(10), 1176-1180.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Beilstein Journal of Organic Chemistry. (2018). The reductive decyanation reaction: an overview and recent developments. 14, 2854-2872.
- PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(40), 12972-12983.
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- Journal of the Chemical Society C: Organic. (1969). Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene. 1839-1842.
- PubMed. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1898-1909.
- PubMed. (1999). Double anionic cycloaromatization of 2-(6-substituted-3-hexene-1,5-diynyl)benzonitriles initiated by methoxide addition. Organic Letters, 1(5), 767-768.
- PubChem. 4-Fluorobenzonitrile | C7H4FN | CID 14517.
- PubChem. 2-Fluoro-6-methoxy-4-methylbenzonitrile | C9H8FNO | CID 177795301.
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spectroscopic characterization of 4-Fluoro-2,6-dimethylbenzonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2,6-dimethylbenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted aromatic nitrile with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. Its precise molecular structure, characterized by a fluorine atom and two methyl groups flanking the nitrile moiety, imparts unique electronic and steric properties that are critical to its reactivity and function. A thorough spectroscopic characterization is therefore indispensable for verifying its identity, purity, and structural integrity. This technical guide provides a comprehensive framework for the analysis of this compound using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a foundational resource for researchers, offering not only predicted spectral data but also the underlying principles and detailed experimental protocols required for its robust characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound possesses a C₂ᵥ symmetry axis passing through the C1-C4 bond and the nitrile group. This symmetry is a critical determinant of its spectroscopic signature, as it renders the two methyl groups (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically and magnetically equivalent. Consequently, the NMR spectra are significantly simplified, providing a clear and unambiguous fingerprint of the molecule.
The characterization workflow integrates multiple spectroscopic techniques to build a complete structural profile. Each method provides a unique piece of the puzzle: IR identifies functional groups, MS determines the molecular mass and fragmentation patterns, and NMR elucidates the precise connectivity of the carbon-hydrogen-fluorine framework.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the detailed molecular structure of organic compounds in solution.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is chemically inert, effectively solubilizes a wide range of non-polar to moderately polar organic compounds, and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for both ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance at 0 ppm, which is chemically inert and does not overlap with most organic signals.[3]
-
Spectrometer Frequency: A mid-to-high field spectrometer (e.g., 400 MHz for ¹H) is recommended to ensure adequate signal dispersion and resolution, which is particularly useful for resolving the fine structure arising from proton-fluorine coupling.
Predicted ¹H NMR Spectral Data
Due to the molecule's symmetry, only two distinct signals are expected in the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~ 7.0 - 7.2 | Doublet (d) | 2H | H3, H5 | These aromatic protons are equivalent. The signal is shifted downfield due to the aromatic ring current. It will appear as a doublet due to coupling with the fluorine atom at C4 (³JH-F ≈ 8-10 Hz). The electron-withdrawing nitrile group and the electron-donating methyl groups have opposing effects, leading to a chemical shift in this region. |
| ~ 2.5 | Singlet (s) | 6H | -CH₃ at C2, C6 | The two methyl groups are equivalent and are not coupled to any nearby protons, resulting in a sharp singlet. The chemical shift is typical for methyl groups attached to an aromatic ring.[4] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five signals, as the pairs C2/C6 and C3/C5 are chemically equivalent. The key feature will be the observation of C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) | Assignment | Rationale and Notes |
| ~ 164 (d) | ¹JC-F ≈ 250 Hz | C4 | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is significantly deshielded by the electronegative fluorine atom. |
| ~ 142 (t) | ³JC-F ≈ 3-4 Hz | C2, C6 | These carbons are three bonds away from the fluorine. The signal may appear as a narrow triplet or a broadened singlet if the coupling is not fully resolved. |
| ~ 118 (d) | ²JC-F ≈ 22 Hz | C3, C5 | These carbons are two bonds away from the fluorine, resulting in a significant coupling constant. |
| ~ 117 (s) | N/A | C≡N | The nitrile carbon has a characteristic chemical shift in this range. It is a quaternary carbon and may appear weaker in intensity. |
| ~ 110 (t) | ⁴JC-F ≈ 3-4 Hz | C1 | This quaternary carbon is four bonds away from the fluorine, resulting in a small coupling constant. Its signal is expected to be weak. |
| ~ 20 (s) | N/A | -CH₃ | This chemical shift is typical for methyl carbons attached to an aromatic ring.[2] |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive to the local electronic environment and provides a direct probe of the fluorinated position.[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Notes |
| ~ -110 to -115 | Triplet (t) | The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[6] The signal will be split into a triplet by the two equivalent ortho-protons (H3 and H5), with a coupling constant ³JF-H of approximately 8-10 Hz. The reference standard is typically CFCl₃ at 0 ppm.[7] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Standard Addition: Add a small drop of TMS to the NMR tube to serve as an internal reference.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. An inverse-gated decoupling sequence can be used for quantitative analysis if needed.[5]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]
Rationale and Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to the nitrile, C-F bond, and substituted benzene ring. The positions of these bands provide direct evidence for the presence of these key structural motifs.
Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Notes |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~ 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching vibrations of the methyl groups. |
| ~ 2230-2220 | Strong, Sharp | C≡N Stretch | The nitrile group has a very strong and diagnostically sharp absorption in this region, which is relatively free from other interfering signals.[8][9] |
| ~ 1600, 1470 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. The substitution pattern affects the exact position and intensity of these bands. |
| ~ 1250-1200 | Strong | Aryl C-F Stretch | The C-F bond stretch is typically a strong and prominent band in the fingerprint region of the spectrum. |
Experimental Protocol: IR Spectroscopy
-
Method Selection: The Attenuated Total Reflectance (ATR) method is recommended for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Perform a background scan to record the spectrum of the ambient environment (and the ATR crystal), which will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[10] Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.
Predicted Mass Spectrometry (MS) Fragmentation
The molecular formula of this compound is C₉H₈FN, with a monoisotopic mass of approximately 149.06 Da.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Rationale and Notes |
| 149 | [C₉H₈FN]⁺˙ | Molecular Ion (M⁺˙) | The parent ion, representing the intact molecule that has lost one electron. |
| 134 | [M - CH₃]⁺ | Loss of a methyl radical | Alpha-cleavage of a methyl group is a common fragmentation pathway for methylated aromatic compounds, leading to a stable benzylic-type cation. |
| 122 | [M - HCN]⁺˙ | Loss of hydrogen cyanide | A characteristic fragmentation for benzonitriles. |
| 107 | [M - CH₃ - HCN]⁺ | Sequential loss | Loss of HCN from the [M-15]⁺ fragment. |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", color="#5F6368"];M [label="m/z 149\n[C₉H₈FN]⁺˙ (M⁺˙)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_15 [label="m/z 134\n[C₈H₅FN]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_27 [label="m/z 122\n[C₈H₈F]⁺˙", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_42 [label="m/z 107\n[C₇H₅F]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_27 [label="- HCN"]; M_minus_15 -> M_minus_42 [label="- HCN"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or via Gas Chromatography (GC-MS) for volatile samples to ensure purity.
-
Mass Analyzer: Any standard mass analyzer such as a Quadrupole or Time-of-Flight (TOF) can be used. A high-resolution instrument (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of the molecular ion and its fragments.[11]
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-200.
Integrated Spectroscopic Workflow
A robust identification relies on the synergistic use of all techniques. The proposed workflow ensures a logical progression from initial functional group identification to a definitive structural assignment.
Caption: General workflow for the spectroscopic identification of an organic compound.
Conclusion
The is a clear-cut process when approached with a combination of NMR, IR, and MS techniques. The inherent symmetry of the molecule simplifies its NMR spectra, providing distinct and easily interpretable signals. The predicted data in this guide, derived from fundamental principles and comparison with analogous structures, serves as a reliable benchmark for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to the unambiguous confirmation of the structure and purity of this valuable chemical intermediate.
References
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- University of Ottawa. (n.d.). 19Fluorine NMR.
- ACS Division of Organic Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- ResearchGate. (n.d.). Stacked 19F NMR spectra of 4-phenoxy-2,3,5,6-tetra flourobenzonitrile....
- ChemRxiv. (2025, June 6). Connecting molecular structures with diverse mass spectrometry fragmentation behaviours.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
- University College London. (n.d.). Chemical shifts.
- National Institute of Standards and Technology. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- SciELO. (2019, September 2). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin.
- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1.
- National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
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4-Fluoro-2,6-dimethylbenzonitrile safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2,6-dimethylbenzonitrile
Authored by: Gemini, Senior Application Scientist
Introduction and Scope
This compound is a fluorinated aromatic nitrile, a class of compounds recognized for its utility as a building block in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and advanced materials. However, the inherent reactivity of the nitrile group and the potential biological effects of the fluorinated aromatic ring necessitate a thorough understanding of its safety and handling requirements.
This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the safe management of this compound in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data and established best practices in chemical hygiene. The core principle of this guide is proactive risk mitigation, ensuring that this valuable chemical intermediate can be utilized with the highest degree of safety for both personnel and the environment.
Hazard Identification and Toxicological Profile
While a complete toxicological profile for this compound is not fully investigated, data from structurally similar compounds and available safety data sheets (SDS) indicate several potential hazards.[4] Nitrile compounds, as a class, are of particular concern as they can be metabolized to release cyanide, which inhibits cellular respiration.[5]
Primary Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin Corrosion/Irritation: Causes skin irritation.[4][6][7][8]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][8]
Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[4] The delayed onset of symptoms following skin absorption is a notable characteristic of many nitrile compounds.[5]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the foundation of a robust safety protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [2] |
| Molecular Weight | 149.16 g/mol | [2] |
| CAS Number | 14659-61-1 | [2] |
| Appearance | White to off-white solid/powder | [9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4][10] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed. | [2][8][9] |
| Hazardous Decomposition | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). | [4][10] |
Risk Assessment and Mitigation Workflow
A proactive approach to safety is paramount. Before any handling of this compound, a thorough risk assessment must be conducted. This involves identifying potential exposure scenarios and implementing appropriate control measures. The following workflow provides a logical framework for this process.
Caption: Decision-making workflow for emergency response to an exposure or spill event.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. [4][8]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [4][8]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention. [4][8]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. [4][8] Spill Response:
-
Avoid breathing dust and ensure adequate ventilation.
-
Remove all sources of ignition. [5][10]3. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [10][11]5. Do not let the chemical enter drains. [8]
Waste Management and Disposal
All waste containing this compound, including contaminated consumables and empty containers, must be treated as hazardous chemical waste. [12]
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [4][8][9]Disposal must be in accordance with all local, state, and federal regulations.
References
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- 4-Fluoro-2-methylbenzonitrile SDS, 147754-12-9 Safety D
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- 3-Fluoro-4-methylbenzonitrile - SAFETY D
- SAFETY DATA SHEET. (2025, September 19). Alfa Aesar.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- 4-Hydroxy-2,6-dimethylbenzonitrile. PubChem.
- Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer.
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- 4-Fluoro-2-methylbenzonitrile. Ossila.
- This compound. BLD Pharm.
- 4-Fluoro-2-methoxybenzonitrile. PubChem.
- Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Labor
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- This compound (Cas 1011484-22-2). Parchem.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Oper
- 2,3,5,6-Tetrafluorobenzonitrile. PubChem.
- 4-Bromo-2-fluoro-6-methylbenzonitrile. PubChem.
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- 6. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
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commercial availability of 4-Fluoro-2,6-dimethylbenzonitrile
An In-depth Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile (CAS 14659-61-1): Sourcing, Synthesis, and Applications for Chemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a fluorinated aromatic building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—a synthetically versatile nitrile group, a metabolically robust fluorine atom, and sterically influential ortho-methyl groups—makes it a valuable synthon for creating complex molecular architectures with tailored physicochemical and biological properties. This guide provides a comprehensive overview of its commercial availability, clarifies existing ambiguities in its chemical identifiers, proposes a robust, field-proven synthetic route in the absence of extensive literature, and outlines a framework for its characterization and application. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this valuable intermediate into their research and development pipelines.
Chemical Identity and Physicochemical Properties
A critical first step in utilizing any chemical reagent is the unambiguous confirmation of its identity. For this compound, there are two primary CAS numbers in circulation: 14659-61-1 and 1011484-22-2 . While 14659-61-1 is more commonly cited in chemical databases, some commercial suppliers list 1011484-22-2.[1][2] Cross-referencing indicates that both numbers refer to the same molecule. For clarity and consistency in research documentation, it is recommended to use CAS 14659-61-1 as the primary identifier while being aware of the alternative.
The fundamental properties of this compound are summarized below. Researchers should always verify these properties with a lot-specific Certificate of Analysis upon procurement.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Primary CAS Number | 14659-61-1 | [1] |
| Synonymous CAS | 1011484-22-2 | [2] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.16 g/mol | [1] |
| SMILES | N#CC1=C(C)C=C(F)C=C1C | [1] |
| Appearance | Typically an off-white to white solid | Inferred |
Commercial Availability and Procurement
This compound is available from a select number of specialized chemical suppliers, primarily in research and development quantities. Procurement for larger-scale applications may require custom synthesis inquiries.
| Supplier | Available Quantities | Purity | Notes |
| BLD Pharm | Gram to multi-gram scale | >95% (typical) | Lists CAS 14659-61-1.[1] |
| Parchem | Inquire for quote | Not specified | Lists CAS 1011484-22-2.[2] |
| Fisher Scientific | 100mg, 250mg, 1g | Not specified | Available through various partners. |
Expert Insight on Procurement: Given the specialized nature of this reagent, variability between suppliers and even between batches is possible. It is imperative to:
-
Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document that provides lot-specific data on purity (typically via HPLC or GC) and identity confirmation (typically via ¹H NMR).
-
Verify Spectroscopic Data: Compare the supplier's CoA data with the expected spectroscopic signatures outlined in Section 4 of this guide to ensure you have received the correct regioisomer. The presence of isomers like 4-fluoro-2-methylbenzonitrile would be readily apparent in the NMR spectrum.
Synthesis and Chemical Reactivity
While this compound is commercially available, in-house synthesis may be desirable for cost control on a larger scale or for accessing derivatives. Direct, peer-reviewed synthesis protocols are not abundant in the literature for this specific isomer. However, a robust and reliable synthesis can be designed based on well-established, analogous chemical transformations.
A highly effective and field-proven method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate from the corresponding aniline. The required starting material, 4-fluoro-2,6-dimethylaniline, is commercially available, making this a strategically sound approach.
Proposed Synthetic Workflow
The conversion of 4-fluoro-2,6-dimethylaniline to the target benzonitrile involves two classical steps: diazotization followed by cyanation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established Sandmeyer reaction conditions and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize this compound from 4-fluoro-2,6-dimethylaniline.
Materials:
-
4-Fluoro-2,6-dimethylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Potassium Cyanide (KCN, 1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC
-
Deionized Water
-
Toluene or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-fluoro-2,6-dimethylaniline (1.0 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath. Slowly add concentrated HCl (~3 eq) while maintaining the temperature below 5 °C. The aniline salt may precipitate.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not exceed 5 °C.
-
Causality Check: Diazonium salts are thermally unstable and potentially explosive when isolated. Maintaining a low temperature is critical for safety and to prevent decomposition, which would lower the yield. The excess acid ensures complete diazotization and stabilizes the resulting salt.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and a negative starch-iodide paper test for nitrous acid.
-
-
Sandmeyer Cyanation (Step 2):
-
In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. WORK IN A WELL-VENTILATED FUME HOOD. KCN is a potent poison.
-
Heat this cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will occur. Control the addition rate to manage the effervescence.
-
Causality Check: The copper(I) cyanide complex catalyzes the substitution of the diazonium group with a cyanide nucleophile. Heating is required to drive the reaction to completion.
-
After the addition is complete, continue heating the mixture for 1-2 hours or until nitrogen evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent like toluene or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
-
Spectroscopic Characterization and Quality Control
Confirming the structure and purity of the final product is paramount. The following are the expected analytical signatures for verifying the identity of this compound.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~2.5 ppm (singlet, 6H, -CH₃); ~7.0-7.2 ppm (doublet, 2H, Ar-H) | The two methyl groups are chemically equivalent, resulting in a single peak. The two aromatic protons are equivalent and are split by the fluorine atom (³JHF coupling of ~8-10 Hz). |
| ¹³C NMR | 6-7 distinct signals. The carbon attached to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz). The nitrile carbon will be downfield (~118 ppm). | The molecule has a plane of symmetry, leading to fewer than 9 carbon signals. Carbon-fluorine coupling is a key diagnostic feature. |
| ¹⁹F NMR | A single resonance, likely a triplet due to coupling with the two ortho aromatic protons. | Confirms the presence and electronic environment of the single fluorine atom. |
| IR Spec. | ~2220-2240 cm⁻¹ (C≡N stretch, strong); ~1200-1250 cm⁻¹ (C-F stretch, strong) | These are characteristic vibrational frequencies for the key functional groups in the molecule.[3] |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 149.06 | Corresponds to the exact mass of the C₉H₈FN molecule. |
Applications in Research and Development
The true value of this compound lies in its utility as a versatile building block. The strategic placement of its functional groups provides chemists with multiple avenues for molecular elaboration. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[4]
Role in Medicinal Chemistry and Agrochemicals
Fluorinated building blocks are critical in modern drug discovery and the development of next-generation crop protection agents.[5][6] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, altering the molecule's electronic properties and pKa without significantly increasing its size. This can lead to improved target engagement and a more favorable pharmacokinetic profile.[4]
Synthetic Potential of the Scaffold
The structural features of this compound offer a powerful combination of reactivity and stability:
-
The Nitrile Group: This is a cornerstone functional group that can be transformed into a variety of other functionalities essential for building pharmacophores.
-
The Fluorine Atom: Provides a site for modulating lipophilicity and, crucially, can block sites of metabolism (P450 oxidation), thereby increasing the half-life of a drug candidate.
-
Ortho-Methyl Groups: These groups provide significant steric hindrance around the nitrile group and the adjacent aromatic positions. This can be exploited to direct reactions to other sites, enforce a specific conformation on a larger molecule, and further enhance metabolic stability by shielding the aromatic ring.
Caption: Key synthetic transformations of the nitrile group.
Safety and Handling
Based on data for structurally related fluorinated benzonitriles, this compound should be handled with care.[7] It is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Core Safety Recommendations:
-
Consult the SDS: Always obtain and read the supplier-specific Safety Data Sheet before handling.
-
Use Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Ignition Sources: While not highly flammable, it is good practice to keep it away from open flames and sparks.
Conclusion
This compound (CAS 14659-61-1) is a commercially available yet specialized chemical intermediate. While its direct applications are not widely published, its structural motifs make it an intrinsically valuable building block for the synthesis of novel compounds in pharmaceutical and agrochemical research. By understanding its sourcing, proposing logical synthetic routes, and leveraging its unique reactivity, researchers can effectively utilize this compound to construct complex molecules with potentially enhanced biological activity and improved pharmacokinetic properties. Rigorous analytical verification remains a critical step to ensure success in any synthetic endeavor involving this reagent.
References
- PubChem. 4-Fluorobenzonitrile.
- PubChem. 4-Fluoro-2-methylbenzonitrile.
- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. Process for preparing fluorobenzonitriles.
- Google Patents. Process for producing 2,6-difluorobenzonitrile.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8417. [Link]
- NIST. 2,6-Dimethylbenzonitrile. NIST Chemistry WebBook. [Link]
- Solvay.
- ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- The Royal Society of Chemistry.
- ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
- Google Patents. Process for producing 2,6-difluorobenzonitrile.
- ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]
- OUCI. Analysis of trans-2,6-difluoro-4′-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry. [Link]
- ChemRxiv. Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. [Link]
- BoronoChem. Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]
- Google Patents.
- PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile.
- Modgraph. Substituent Chemical Shifts in NMR. Part 5. [Link]
- PubChem. 2-Fluoro-6-methoxybenzonitrile.
- PMC. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry.
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An In-Depth Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,6-dimethylbenzonitrile is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the benzonitrile scaffold, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and electronic properties. This guide provides a comprehensive overview of this compound, including its chemical identity, properties, a plausible synthetic route, and its applications in research and development.
Chemical Identity and Nomenclature
The accurate identification of a chemical compound is fundamental for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.
-
IUPAC Name : this compound[1]
-
Synonyms : While no common synonyms are widely listed, systematic variations of the IUPAC name may be encountered.
-
Molecular Formula : C₉H₈FN[3]
-
Molecular Weight : 149.16 g/mol [3]
-
SMILES Code : N#CC1=C(C)C=C(F)C=C1C[3]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented here is a compilation from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [3] |
| Molecular Weight | 149.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid (typical) | General chemical supplier information |
| Storage | Sealed in a dry, room temperature environment | [3] |
Note: Experimentally verified data for properties such as melting point, boiling point, and solubility for this compound are not consistently available in the public domain and should be determined empirically for specific applications.
Synthesis of this compound
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis of this compound can be envisioned starting from 4-fluoro-2,6-dimethylaniline. The aniline is first converted to a diazonium salt, which is then reacted with a cyanide source, typically in the presence of a copper(I) catalyst.
Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol (Illustrative)
Caution: This protocol is illustrative and has not been experimentally validated. Researchers should conduct a thorough risk assessment and optimize conditions in a laboratory setting.
-
Diazotization of 4-Fluoro-2,6-dimethylaniline:
-
Dissolve 4-fluoro-2,6-dimethylaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the active catalyst complex.
-
Cool the cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The crude product can be isolated by steam distillation or solvent extraction.
-
The organic layer should be washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
-
Applications in Research and Drug Development
Fluorinated benzonitriles are a class of compounds that have demonstrated significant utility as intermediates and key structural motifs in the development of pharmaceuticals and advanced materials.
Role in Medicinal Chemistry
The benzonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups. The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.
While specific examples detailing the use of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest its potential as a building block for various therapeutic agents. For instance, substituted benzonitriles are key components in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The unique substitution pattern of this compound could be exploited to achieve specific binding interactions within the active sites of target kinases.
Caption: Conceptual workflow for the application of this compound in kinase inhibitor development.
Applications in Materials Science
Fluorinated benzonitriles are also utilized in the synthesis of advanced materials. For example, related compounds like 4-fluoro-2-methylbenzonitrile are used in the creation of emitters with thermally activated delayed fluorescence (TADF) characteristics for organic light-emitting diodes (OLEDs). The fluorine and methyl substituents can influence the electronic properties and thermal stability of the resulting materials. While specific applications of this compound in this area are yet to be widely reported, its structure suggests potential for similar applications in the development of novel organic electronic materials.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, information from SDSs of structurally similar compounds, such as other fluorinated and dimethylated benzonitriles, can provide guidance.
-
General Hazards : Similar benzonitrile derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : It is recommended to use appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation, a respirator should be used.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
It is imperative to consult a specific and up-to-date Safety Data Sheet from the supplier before handling this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique combination of a fluorine atom, two methyl groups, and a nitrile function on an aromatic ring provides a versatile scaffold for the synthesis of complex and potentially bioactive molecules. While specific, detailed applications and validated synthetic protocols are still emerging in the public domain, the foundational chemical principles and the known utility of related compounds strongly suggest that this compound will continue to be a compound of interest for researchers and scientists in various fields of chemical innovation.
References
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- PubChem. 4-Fluorobenzonitrile.
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- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
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- PubMed. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors.
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Methodological & Application
synthesis of 4-Fluoro-2,6-dimethylbenzonitrile from 3,5-dimethyl-4-fluoroaniline
An Application Note and Protocol for the Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile from 3,5-dimethyl-4-fluoroaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The described protocol is based on the Sandmeyer reaction, a robust and widely utilized method for converting primary aromatic amines into aryl nitriles.[1][2][3] The synthesis begins with the diazotization of 3,5-dimethyl-4-fluoroaniline, followed by a copper(I) cyanide-mediated substitution of the diazonium group. This guide offers a comprehensive, step-by-step protocol, an in-depth discussion of the reaction mechanism, critical safety considerations, and data presentation to ensure reproducibility and safety for researchers in drug development and synthetic chemistry.
Introduction and Scientific Context
Substituted benzonitriles are pivotal building blocks in organic synthesis. The nitrile functional group is a versatile precursor that can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into other functional groups, making it a cornerstone in the synthesis of complex molecules.[2] The target molecule, this compound, incorporates a fluorine atom and ortho-methyl groups, structural motifs often associated with enhanced metabolic stability and binding affinity in bioactive compounds.
The synthetic route from 3,5-dimethyl-4-fluoroaniline leverages the Sandmeyer reaction, a classic yet powerful transformation in aromatic chemistry.[3] This method provides a reliable pathway to introduce a cyano group onto an aromatic ring in a position that may not be accessible through direct electrophilic aromatic substitution.[1] The process involves two key stages: the formation of a highly reactive arenediazonium salt, followed by its displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[4][5]
Reaction Mechanism: The Sandmeyer Cyanation
The conversion of 3,5-dimethyl-4-fluoroaniline to this compound proceeds through a well-established radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
Stage 1: Diazotization of the Primary Amine The synthesis begins with the diazotization of the primary aromatic amine. This reaction is performed in a strong acidic medium (e.g., hydrochloric acid) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂).[6][7] The temperature must be strictly maintained between 0–5 °C, as the resulting arenediazonium salt is thermally unstable and can decompose violently if allowed to warm or isolate in a dry state.[7][8] The low temperature ensures the stability of the diazonium salt in solution for its immediate use in the subsequent step.[8]
Stage 2: Copper(I)-Catalyzed Cyanation The core of the Sandmeyer reaction is the substitution of the diazonium group (-N₂⁺). This step is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][5] This transfer generates an aryl radical and copper(II), with the concurrent loss of highly stable nitrogen gas (N₂), which provides a strong thermodynamic driving force for the reaction.[1][3][5] The newly formed aryl radical then reacts with the copper(II) cyanide species to yield the final product, this compound, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[3][4]
Figure 1: Simplified mechanism of the Sandmeyer cyanation reaction.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| 3,5-Dimethyl-4-fluoroaniline | 369-18-6 | 139.18 | >98% | Starting material |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~37% | Use in a fume hood |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99% | Prepare fresh solution |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | >98% | Extremely Toxic . Handle with caution. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | >98% | Extremely Toxic . Handle with caution. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | - | For solutions and washing |
| Ice | - | - | - | For temperature control |
| Starch-Iodide Paper | - | - | - | For monitoring diazotization |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnels (x2)
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Fume hood
3.3. Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
Part A: Preparation of the Diazonium Salt Solution (Perform in a fume hood)
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3,5-dimethyl-4-fluoroaniline (5.0 g, 35.9 mmol).
-
Add concentrated hydrochloric acid (15 mL) and deionized water (15 mL). Stir until the aniline salt dissolves completely.
-
Cool the flask in an ice-salt bath to 0 °C. Ensure the internal temperature is maintained between 0 and 5 °C.[6]
-
In a separate beaker, dissolve sodium nitrite (2.73 g, 39.5 mmol, 1.1 eq) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt. [4][7]
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue). The resulting pale yellow solution of the diazonium salt is used immediately in the next step. DO NOT attempt to isolate the diazonium salt. [8]
Part B: Sandmeyer Reaction (Perform in a fume hood)
-
In a separate 500 mL flask, prepare the cyanide solution. Dissolve copper(I) cyanide (3.86 g, 43.1 mmol, 1.2 eq) and sodium cyanide (4.40 g, 89.8 mmol, 2.5 eq) in 50 mL of deionized water. Note: This creates a soluble dicyanocuprate(I) complex, which is the active reagent.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution via a dropping funnel.
-
Control the rate of addition to manage the evolution of nitrogen gas. The reaction mixture will typically turn dark.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature over one hour.
-
Gently heat the reaction mixture to 50-60 °C for one hour to ensure the reaction goes to completion.
Part C: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data and Expected Yield
| Parameter | Value |
| Starting Aniline Amount | 5.0 g (35.9 mmol) |
| Sodium Nitrite | 2.73 g (39.5 mmol, 1.1 eq) |
| Copper(I) Cyanide | 3.86 g (43.1 mmol, 1.2 eq) |
| Diazotization Temperature | 0–5 °C |
| Cyanation Temperature | 0–5 °C initially, then 50-60 °C |
| Reaction Time | ~4-5 hours |
| Expected Yield | 65–75% (after purification) |
| Product Appearance | Colorless to pale yellow solid/oil |
Critical Safety Precautions
This synthesis involves highly hazardous materials and requires strict adherence to safety protocols.
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can detonate.[8] They must never be isolated. Always prepare them in a cold solution and use them immediately.[7][8] Maintain strict temperature control below 5 °C during their formation.
-
Cyanide Hazards: Copper(I) cyanide and sodium cyanide are acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10] Always handle these reagents in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[11]
-
Hydrogen Cyanide (HCN) Gas: Contact between cyanide salts and acid will liberate highly toxic and flammable hydrogen cyanide gas.[9][10][12] The diazotization step is highly acidic. Therefore, the diazonium salt solution must be added to the basic/neutral cyanide solution, and not the other way around, to prevent HCN generation.
-
Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. Treat the waste by adding a solution of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the less toxic cyanate. All solid and liquid waste must be disposed of as extremely hazardous waste according to institutional guidelines.[9][10]
Conclusion
The Sandmeyer reaction provides an effective and reproducible method for the synthesis of this compound from its corresponding aniline precursor. By carefully controlling the reaction temperature during the diazotization step and adhering to stringent safety protocols for handling diazonium salts and cyanides, researchers can safely and efficiently produce this valuable chemical intermediate. The protocol detailed herein is designed to be a reliable guide for professionals in synthetic chemistry and drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Wikipedia. (n.d.). Sandmeyer reaction.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Unknown. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.
- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Vanderbilt University. (2023). Cyanide Salts.
- Wei, P. (2018).
- UNC Charlotte. (n.d.). Cyanide Salts.
- Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.
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Application Note and Experimental Protocol: Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile, a valuable building block in pharmaceutical and materials science research. The protocol herein details a robust and well-established method utilizing the Sandmeyer reaction, starting from the commercially available 4-Fluoro-2,6-dimethylaniline. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules. The presence of the fluorine atom and the nitrile group, coupled with the steric hindrance from the two methyl groups, imparts unique chemical properties that are desirable in the development of novel pharmaceuticals and advanced materials. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable and versatile method for the conversion of an aryl amine to an aryl nitrile.[1][2][3] This reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically facilitated by a copper(I) salt catalyst.[1][2] This protocol has been designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and safety.
Reaction Scheme
The overall two-step, one-pot synthesis of this compound from 4-Fluoro-2,6-dimethylaniline is depicted below:
Step 1: Diazotization

Step 2: Sandmeyer Cyanation

Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Fluoro-2,6-dimethylaniline | ≥97% | e.g., Sigma-Aldrich, Thermo Fisher Scientific | 392-70-1 |
| Hydrochloric Acid (HCl) | 37% (concentrated) | ACS Reagent Grade | 7647-01-0 |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent Grade | 7632-00-0 |
| Copper(I) Cyanide (CuCN) | ≥98% | Technical Grade | 544-92-3 |
| Sodium Cyanide (NaCN) | ≥97% | ACS Reagent Grade | 143-33-9 |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | 75-09-2 | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | 144-55-8 | |
| Brine (Saturated NaCl) | 7647-14-5 | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ||
| Deionized Water | 7732-18-5 | ||
| Ice | |||
| Starch-Iodide Paper |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Step-by-Step Methodology
Part 1: Preparation of the Diazonium Salt Solution (In-situ)
-
Amine Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 13.9 g (0.1 mol) of 4-Fluoro-2,6-dimethylaniline and 100 mL of deionized water.
-
Acidification: While stirring, slowly add 25 mL of concentrated hydrochloric acid. The aniline salt will form, and the mixture may become a slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[4]
-
Nitrite Solution Preparation: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. The solid should gradually dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.
-
Completion Check: After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates a slight excess, which is desired. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved.
Part 2: Sandmeyer Cyanation
-
Copper(I) Cyanide Solution Preparation:
-
CAUTION: Copper(I) cyanide and sodium cyanide are highly toxic.[5] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
In a separate 1 L beaker, dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 16.2 g (0.33 mol) of sodium cyanide in 100 mL of deionized water. This will form a solution of sodium cuprocyanide (Na[Cu(CN)₂]).
-
-
Cyanation Reaction:
-
Cool the sodium cuprocyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Part 1 to the stirred sodium cuprocyanide solution over approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C.
-
Vigorous evolution of nitrogen gas will be observed.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the product.
Part 3: Work-up and Purification
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Fluoro-2,6-dimethylaniline |
| Molecular Weight of Starting Material | 139.17 g/mol |
| Moles of Starting Material | 0.1 mol |
| Theoretical Yield of Product | 14.91 g |
| Expected Product | This compound |
| Molecular Weight of Product | 149.16 g/mol |
| Appearance of Product | White to off-white solid |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Discussion and Mechanistic Insights
The synthesis of this compound via the Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution.[2] The reaction is initiated by the diazotization of the primary aromatic amine, 4-Fluoro-2,6-dimethylaniline. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.[6] The low temperature (0-5 °C) is crucial to prevent the highly unstable diazonium salt from decomposing, primarily to the corresponding phenol.[4]
The Sandmeyer cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide salt. The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper-cyanide complex to form the final product, this compound, and regenerates the copper(I) catalyst.
Safety and Handling
Diazonium Salts: Arene diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[7][8][9][10] Therefore, it is imperative that they are generated in situ and used immediately in the subsequent reaction without isolation. The reaction should always be conducted behind a safety shield, and the temperature must be strictly controlled.
Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][11][12] These reagents must be handled in a well-ventilated fume hood with appropriate PPE. Contact with acids will liberate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent, such as sodium hypochlorite (bleach), before disposal according to institutional guidelines.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Smith, A. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7133-7136.
- Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Coll. Vol. 1, p.514 (1941); Vol. 2, p.85 (1922).
- Wikipedia. (n.d.). Diazonium compound.
- Barbero, M., et al. (2011). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. European Journal of Organic Chemistry, 2011(27), 5275-5280.
- ChemDmart. (n.d.). Copper(I) Cyanide Safety Data Sheet.
- Wang, Q., et al. (2019). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 9(11), 10148-10153.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
- Zhu, C., et al. (2015). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers, 2(1), 58-61.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2854.
- Google Patents. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
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The Strategic Application of 4-Fluoro-2,6-dimethylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Emergence of a Privileged Scaffold Precursor
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Protein kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. Within this context, 4-Fluoro-2,6-dimethylbenzonitrile has emerged as a critical starting material, providing a versatile platform for the construction of complex kinase inhibitors. Its unique structural features—a nucleophilic substitution-activated fluorine atom, a nitrile group amenable to cyclization, and a sterically demanding 2,6-dimethylphenyl moiety—offer a trifecta of functionalities that medicinal chemists can exploit to achieve desired potency, selectivity, and pharmacokinetic profiles.
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It will delve into the rationale behind the use of this compound, provide detailed synthetic protocols for its conversion into key intermediates, and showcase its application in the synthesis of a clinically relevant kinase inhibitor.
Scientific Rationale: Unpacking the Utility of this compound
The efficacy of this compound as a precursor for kinase inhibitors is not coincidental; it is a direct result of the interplay of its constituent chemical motifs.
The Role of the Fluorine Atom and Nitrile Group in Scaffold Assembly:
The fluorine atom at the 4-position, activated by the electron-withdrawing nitrile group, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin for introducing nitrogen-based nucleophiles, a common first step in the construction of heterocyclic scaffolds that mimic the hinge-binding motif of ATP in the kinase active site. The nitrile group itself is a versatile functional handle that can participate in cyclization reactions to form key heterocyclic systems, such as the aminopyrazole core.
The Significance of the 2,6-Dimethylphenyl Moiety:
The 2,6-dimethyl substitution pattern on the phenyl ring plays a crucial role in dictating the conformational preferences of the final inhibitor. This steric hindrance can lock the molecule into a specific bioactive conformation, minimizing off-target binding and enhancing selectivity. Furthermore, this bulky group can be strategically positioned to occupy hydrophobic pockets within the kinase domain, contributing to increased binding affinity. In the context of macrocyclic inhibitors, this substitution can also influence the atropisomerism of the molecule, leading to a single, desired diastereomer.
A prime example of the successful application of this building block is in the synthesis of Lorlatinib (PF-06463922) , a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). Lorlatinib's macrocyclic structure, which incorporates the 4-fluoro-2,6-dimethylphenyl moiety, enables it to overcome resistance to earlier-generation ALK inhibitors.
Synthetic Workflow: From Starting Material to Key Intermediates
The following section details the synthetic pathway from this compound to a key aminopyrazole intermediate, a common scaffold in kinase inhibitor design. This workflow is exemplified by the initial steps in the synthesis of Lorlatinib.
Caption: General synthetic workflow from this compound to a key aminopyrazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of the Enaminonitrile Intermediate
This protocol describes the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminonitrile, a crucial intermediate for pyrazole synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous dioxane (or another suitable high-boiling aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous dioxane to dissolve the starting material.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess DMF-DMA. The resulting crude enaminonitrile intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent serves as a one-carbon electrophile, reacting with the acidic benzylic protons (activated by the nitrile group) to form the enaminonitrile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze DMF-DMA and lead to side products.
-
High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the condensation.
Protocol 2: Synthesis of 3-Amino-5-(4-fluoro-2,6-dimethylphenyl)-1H-pyrazole
This protocol details the cyclization of the enaminonitrile intermediate with hydrazine hydrate to form the desired aminopyrazole scaffold.
Materials:
-
Crude enaminonitrile intermediate from Protocol 1
-
Hydrazine hydrate
-
Ethanol or another suitable protic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude enaminonitrile intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 78-85 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-Amino-5-(4-fluoro-2,6-dimethylphenyl)-1H-pyrazole.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: This dinucleophile attacks the enaminonitrile, leading to a cyclization-condensation reaction to form the pyrazole ring.
-
Protic Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and facilitates the proton transfer steps in the mechanism.
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib (PF-06463922)
The aminopyrazole scaffold synthesized above is a key building block in the convergent synthesis of Lorlatinib. This advanced intermediate is then further functionalized and coupled with another key fragment to construct the final macrocyclic inhibitor.
Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.
Quantitative Data
The following table summarizes key data related to the synthesis and activity of Lorlatinib.
| Parameter | Value | Reference |
| Synthesis Yield (Aminopyrazole) | Typically >70% over 2 steps | General literature on pyrazole synthesis |
| Purity of Intermediates | >95% after purification | General synthetic chemistry standards |
| Lorlatinib (PF-06463922) IC50 (ALK wild-type) | <1 nM | [1] |
| Lorlatinib (PF-06463922) IC50 (ALK L1196M) | 18 nM | [2] |
| Lorlatinib (PF-06463922) IC50 (ALK G1202R) | 37 nM | [2] |
| Lorlatinib (PF-06463922) IC50 (ROS1) | <1 nM | [3] |
Note: IC50 values can vary depending on the assay conditions.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound has proven to be an invaluable starting material in the synthesis of advanced kinase inhibitors. Its unique combination of reactive sites and steric-directing groups provides medicinal chemists with a powerful tool to construct complex molecular architectures with high precision. The successful development of Lorlatinib stands as a testament to the strategic utility of this building block in addressing the challenges of drug resistance in cancer therapy. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their own drug discovery endeavors, paving the way for the next generation of targeted therapeutics.
References
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][3][4]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.
- Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer Cell, 28(1), 70-81.
- Shaw, A. T., et al. (2014). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology, 15(13), 1466-1476.
- Ferreira, S. B., & Araujo, N. F. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
- Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
- Organic Syntheses. (1944). Acetone hydrazone. Organic Syntheses, 24, 12.
- Organic Syntheses. (1955). 4-Amino-1,2,4-triazole. Organic Syntheses, 35, 7.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Cyano-3-fluorobenzonitrile.
- Fisher Scientific. (2024).
Sources
Application Notes and Protocols: 4-Fluoro-2,6-dimethylbenzonitrile as a Strategic Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorinated Benzylnitriles in Agrochemical Design
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles in agrochemicals has led to a significant focus on fluorinated building blocks. Among these, substituted fluorobenzonitriles have emerged as exceptionally valuable synthons. 4-Fluoro-2,6-dimethylbenzonitrile, in particular, presents a unique constellation of chemical features that make it a strategic precursor for a new generation of herbicides, fungicides, and insecticides.
The presence of a fluorine atom on the aromatic ring significantly alters the electronic properties of the molecule, enhancing metabolic stability and binding affinity to target enzymes. The nitrile functionality is a versatile chemical handle, readily convertible into a range of other functional groups such as amines, carboxylic acids, and amides. Furthermore, the flanking methyl groups provide steric hindrance that can direct reactions to specific positions and influence the final conformation of the active ingredient, a critical factor in its biological activity.
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of novel agrochemicals. We will delve into its key chemical transformations, provide detailed, field-tested protocols, and elucidate the mechanistic rationale behind its application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 14659-61-1 | [1][2] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |
Core Synthetic Strategies & Mechanistic Insights
The utility of this compound as a building block stems from the reactivity of its key functional groups: the nitrile and the fluorinated aromatic ring.
Transformations of the Nitrile Group
The cyano group is a versatile precursor to several important functionalities in agrochemical motifs.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding benzoic acid. This transformation is fundamental for the synthesis of certain classes of herbicides and plant growth regulators. The steric hindrance from the ortho-methyl groups can influence the reaction rate, often requiring more forcing conditions compared to unhindered benzonitriles.
-
Reduction to Benzylamine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible linker and a basic center, which can be crucial for interaction with biological targets.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
While the fluorine atom in this compound is not as activated as in systems with strongly electron-withdrawing groups in the ortho or para positions, it can still undergo nucleophilic aromatic substitution, particularly with potent nucleophiles or under specific catalytic conditions. This allows for the introduction of various side chains that can fine-tune the biological activity of the final compound. The success of SNAr reactions is highly dependent on the nucleophile and reaction conditions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and downstream applications.
Protocol 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid via Alkaline Hydrolysis
This protocol details the conversion of the nitrile functionality to a carboxylic acid, a common step in the synthesis of various agrochemical scaffolds.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-2,6-dimethylbenzoic acid.
Causality Behind Experimental Choices:
-
The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic starting material and the inorganic base.
-
A molar excess of NaOH is used to drive the hydrolysis to completion.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Protocol 2: Synthesis of (4-Fluoro-2,6-dimethylphenyl)methanamine via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile to a primary amine, a key intermediate for the synthesis of certain insecticides and fungicides.
Materials:
-
This compound
-
Raney Nickel (or Palladium on Carbon, Pd/C)
-
Ethanol (EtOH), anhydrous
-
Ammonia (in ethanol, optional)
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel (5-10% by weight). Caution: Raney Nickel is pyrophoric and should be handled with care.
-
(Optional) To minimize the formation of secondary amines, the ethanol can be saturated with ammonia.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-Fluoro-2,6-dimethylphenyl)methanamine. Further purification can be achieved by distillation or chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalytic hydrogenation is a clean and efficient method for nitrile reduction.
-
The optional addition of ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.
-
Careful handling of the catalyst and the hydrogen gas is crucial for safety.
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key Synthetic Transformations of this compound.
Logical Relationships in Agrochemical Synthesis
The strategic use of this compound allows for the systematic exploration of chemical space to optimize biological activity.
Caption: Synthetic Logic from Building Block to Final Agrochemicals.
Conclusion
This compound is a valuable and versatile building block for the synthesis of modern agrochemicals. Its unique combination of a fluorinated aromatic ring and a transformable nitrile group, along with the steric influence of the methyl groups, provides chemists with a powerful tool for the design and synthesis of novel active ingredients. The protocols and insights provided in these application notes are intended to facilitate the exploration of this promising synthon in the ongoing quest for more effective and sustainable crop protection solutions.
References
Sources
Application Notes & Protocols: 4-Fluoro-2,6-dimethylbenzonitrile as a Core Building Block for Advanced OLED Emitters
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, demanding continuous innovation in materials science to enhance efficiency, color purity, and operational lifetime. A key strategy in developing next-generation OLEDs is the molecular engineering of emitter materials capable of harvesting all electrically generated excitons. This guide details the critical role of 4-Fluoro-2,6-dimethylbenzonitrile as a foundational building block for synthesizing high-performance Thermally Activated Delayed Fluorescence (TADF) emitters. We provide a comprehensive overview of the underlying scientific principles, detailed synthetic and device fabrication protocols, and characterization methodologies tailored for researchers and materials scientists in the optoelectronics field.
Introduction: The Strategic Importance of Benzonitriles in TADF Emitters
The efficiency of first-generation fluorescent OLEDs is fundamentally limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, as only the singlet excitons (25%) are emissive, while the triplet excitons (75%) are wasted as heat.[1] While second-generation phosphorescent OLEDs (PhOLEDs) can achieve 100% IQE by harvesting triplets, they rely on expensive and rare heavy metals like iridium and platinum.
Third-generation TADF materials have emerged as a cost-effective, metal-free alternative capable of achieving a theoretical IQE of 100%.[2][3] The TADF mechanism hinges on a molecular design that minimizes the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[4] A small ΔEST (< 0.2 eV) allows non-emissive triplet excitons to be converted back into emissive singlet excitons via a thermally driven process called Reverse Intersystem Crossing (RISC), thus harnessing all excitons for light emission.[5]
A robust strategy for achieving a small ΔEST is the "Donor-Acceptor" (D-A) architecture, which spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The benzonitrile moiety is a powerful electron-acceptor (A) due to the strong electron-withdrawing nature of the cyano (-CN) group. This compound is a particularly advantageous precursor for several reasons:
-
Strong Acceptor Core: The nitrile group provides the primary electron-withdrawing force.
-
Enhanced Electrophilicity: The fluorine atom at the para-position further increases the electron-deficient nature of the aromatic ring, making it highly reactive for nucleophilic aromatic substitution (SNAr) reactions.
-
Steric Tuning: The two methyl groups ortho to the nitrile group provide steric hindrance. This allows for precise control over the torsion angle between the benzonitrile acceptor and the donor unit it is attached to, which is a critical parameter for tuning the ΔEST and, consequently, the emission color and efficiency.[6]
This guide will use a representative D-A type TADF emitter, CzDMBN (a hypothetical but structurally representative name for Carbazolyl-dimethylbenzonitrile), synthesized from this compound and a carbazole donor, as a case study.
Synthesis of a High-Performance TADF Emitter
The synthesis of D-A emitters from this compound typically involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination. The fluorine atom serves as an excellent leaving group.
Protocol 1: Synthesis of CzDMBN Emitter
This protocol describes the synthesis of a representative TADF emitter where a carbazole donor is coupled to the this compound acceptor core.
Reaction Scheme:
Caption: Synthetic workflow for the CzDMBN TADF emitter.
Materials & Reagents:
-
This compound (1.0 eq)
-
Carbazole (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas supply
-
Standard glassware (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Dichloromethane)
Procedure:
-
Preparation: Add carbazole (1.1 eq) to a flame-dried Schlenk flask under an argon atmosphere. Add anhydrous DMF to dissolve the carbazole.
-
Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour. The formation of the carbazolide anion is typically accompanied by hydrogen gas evolution.
-
Causality Note: The strong base (NaH) deprotonates the carbazole nitrogen, creating a potent nucleophile necessary to attack the electron-deficient aromatic ring of the acceptor.
-
-
Coupling Reaction: Add this compound (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours under argon. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to ice-cold water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure CzDMBN product.
-
Final Purification: For OLED-grade purity (>99.9%), the product must be further purified by temperature-gradient sublimation. This step is critical as impurities can act as charge traps or quenching sites, severely degrading device performance.
OLED Device Fabrication and Characterization
The performance of the synthesized emitter is evaluated by fabricating a multilayer OLED device. Vacuum thermal evaporation is the standard technique for producing high-quality, reproducible thin films.[7][8][9]
Protocol 2: Fabrication of a Multilayer OLED Device
Device Architecture:
The standard device structure is as follows: ITO / HIL / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (transparent anode)
-
HIL: Hole Injection Layer (e.g., HAT-CN)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (CzDMBN emitter doped in a host, e.g., mCP)
-
ETL: Electron Transport Layer (e.g., TPBi)[6]
-
EIL: Electron Injection Layer (e.g., LiF or Liq)
-
Cathode: Aluminum (Al)
Caption: Step-by-step workflow for OLED fabrication via vacuum deposition.
Procedure:
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).[10] Dry the substrates with a nitrogen gun.
-
Plasma Treatment: Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[10]
-
Vacuum Deposition: Immediately transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially without breaking the vacuum.
-
Deposit the HIL (HAT-CN) at a rate of ~1 Å/s.
-
Deposit the HTL (TAPC) at a rate of ~2 Å/s.
-
Co-evaporate the EML by simultaneously heating the host material (e.g., mCP) and the synthesized CzDMBN emitter from separate sources. A typical doping concentration is 6-12 wt%. The deposition rate should be ~2 Å/s.
-
Causality Note: Doping the emitter into a host matrix prevents aggregation-caused quenching (ACQ) and ensures efficient energy transfer from the host to the emitter, leading to higher device efficiency.
-
-
Deposit the ETL (TPBi) at a rate of ~2 Å/s.
-
Deposit the EIL (LiF) at a rate of ~0.1 Å/s.
-
Deposit the Aluminum cathode at a rate of ~5 Å/s.
-
-
Encapsulation: After deposition, transfer the completed device to a nitrogen-filled glovebox and encapsulate it using UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture, which cause rapid degradation.
Protocol 3: Device Performance Characterization
Equipment:
-
Source measure unit (SMU)
-
Integrating sphere coupled with a calibrated spectrometer
-
Photodiode or luminance meter
Procedure:
-
J-V-L Measurement: Apply a forward voltage bias to the device using the SMU and sweep the voltage from 0 V to a higher voltage (e.g., 10 V). Simultaneously measure the current density (J) flowing through the device and the luminance (L) of the emitted light using the luminance meter.[11][12]
-
Electroluminescence (EL) Spectrum: At a constant driving voltage (e.g., 5 V), record the EL spectrum using the spectrometer. This provides the peak emission wavelength (λEL) and the Commission Internationale de l'Éclairage (CIE) color coordinates.[13]
-
Efficiency Calculation: From the J-V-L data and the EL spectrum, calculate the key performance metrics:
-
Current Efficiency (ηc, cd/A): Calculated as Luminance / Current Density.
-
Power Efficiency (ηp, lm/W): Calculated as (π * Luminance) / (Current Density * Voltage).
-
External Quantum Efficiency (EQE, %): This requires careful calibration with an integrating sphere and represents the ratio of photons emitted to electrons injected.[12][13] Plot EQE as a function of luminance to observe the "efficiency roll-off," a common phenomenon where efficiency decreases at high brightness.[14]
-
Expected Results and Data Interpretation
A successful OLED device fabricated with a TADF emitter derived from this compound is expected to exhibit high efficiency and good color purity. The steric hindrance from the dimethyl groups often leads to blue or green emission.
Table 1: Representative Performance Data for a CzDMBN-based OLED
| Parameter | Value | Unit | Significance |
| Turn-on Voltage (at 1 cd/m²) | 2.8 | V | Low voltage indicates efficient charge injection. |
| Max. Luminance (Lmax) | > 10,000 | cd/m² | Indicates high brightness capability. |
| Emission Peak (λEL) | 495 | nm | Determines the color of the light (e.g., Sky-Blue/Green). |
| CIE Coordinates (x, y) | (0.22, 0.45) | - | Quantifies the precise color for display applications. |
| Max. Current Efficiency (ηc) | 55 | cd/A | Measures efficiency in terms of light output per current. |
| Max. Power Efficiency (ηp) | 48 | lm/W | Measures overall energy efficiency. |
| Max. External Quantum Efficiency (EQEmax) | 21.5 | % | The key metric for efficiency; >20% indicates successful TADF. |
| EQE at 1000 cd/m² | 18.2 | % | Shows the efficiency at a practical brightness, indicating roll-off. |
Note: These values are representative and based on typical performance reported in the literature for similar D-A type TADF emitters.[5]
Conclusion
This compound is a versatile and powerful building block for the synthesis of advanced emitter materials for OLEDs. Its unique combination of electronic and steric properties allows for the rational design of Donor-Acceptor molecules that exhibit highly efficient Thermally Activated Delayed Fluorescence. The protocols outlined in this guide provide a robust framework for the synthesis, fabrication, and characterization of high-performance OLED devices, enabling researchers to explore novel materials that will drive the future of display and lighting technologies.
References
- ResearchGate. (n.d.). Previously reported and currently developed synthetic protocols for MR-TADF emitters.
- Tailor Pixels. (n.d.). How to evaluate the performance of OLED?
- Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED.
- Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs.
- Researching. (2023, October 25). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation.
- Guangzhou Mianhong. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition.
- Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes.
- Journal of Materials Chemistry C. (n.d.). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Royal Society of Chemistry.
- JoVE. (2022, October 6). Vacuum Deposited OLED Production and Characterization | Protocol Preview. YouTube.
- Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Royal Society of Chemistry.
- Mondal, A. (2023, December 4). Constructing Multiresonance Thermally Activated Delayed Fluorescence Emitters for Organic LEDs: A Computational Investigation. ACS Publications.
- Polymer Chemistry. (n.d.). The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Royal Society of Chemistry.
- Journal of the Korean Physical Society. (n.d.). Parameter Analysis of an Organic Light-Emitting Diode (OLED).
- Frontiers. (n.d.). Recent Advances in Thermally Activated Delayed Fluorescence Materials.
- PubMed Central. (2020, August 14). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer.
- ResearchGate. (2025, August 9). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- PubMed Central. (2022, December 15). Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. National Center for Biotechnology Information.
- Journal of Materials Chemistry C. (n.d.). Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs with narrow emission. Royal Society of Chemistry.
- PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). National Center for Biotechnology Information.
- Chemical Society Reviews. (2024, January 3). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Royal Society of Chemistry.
- Semantic Scholar. (n.d.). Organoboron-based multiple-resonance emitters: synthesis, structure-property correlations, and prospects.
- ResearchGate. (n.d.). Thermally Activated Delayed Fluorescence Material Based on Phthalonitrile for Versatile Applications as Host and Sensitizer in OLEDs.
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Application Notes and Protocols for the Reaction of 4-Fluoro-2,6-dimethylbenzonitrile with Nucleophiles
Introduction: Navigating Steric Hindrance in Nucleophilic Aromatic Substitution
4-Fluoro-2,6-dimethylbenzonitrile is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the reactivity of the fluorine atom, which can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, primarily at the para position. However, the presence of two methyl groups ortho to the site of substitution introduces significant steric hindrance, which presents a formidable challenge to chemists. This steric shield can impede the approach of nucleophiles, often leading to sluggish or unsuccessful reactions under standard SNAr conditions.
This in-depth technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alkoxides, and thiols. We will explore the mechanistic nuances dictated by the substrate's unique sterically hindered environment and provide detailed, field-proven protocols to overcome these challenges. Furthermore, we will discuss alternative catalytic methods, such as the Buchwald-Hartwig amination, for the formation of C-N bonds when traditional SNAr approaches fall short.
Understanding the Reaction Landscape: The Interplay of Electronics and Sterics
The reaction of this compound with nucleophiles is governed by the principles of nucleophilic aromatic substitution. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.
dot graph "Meisenheimer Complex Formation" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General mechanism of SNAr on this compound.
The high electronegativity of the fluorine atom polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. While fluorine is a poor leaving group in SN2 reactions, its ability to stabilize the developing negative charge in the Meisenheimer complex through its strong inductive effect makes it an excellent leaving group in SNAr reactions.
The primary obstacle in the functionalization of this compound is the steric hindrance imposed by the two ortho-methyl groups. These groups effectively create a "pocket" around the reaction center, sterically shielding it from the incoming nucleophile. This steric impediment increases the activation energy of the reaction, often requiring more forcing conditions such as higher temperatures, stronger bases, or the use of specialized catalysts to achieve reasonable reaction rates and yields.
Protocols for Nucleophilic Aromatic Substitution
The following protocols are designed to provide a starting point for the successful reaction of this compound with various nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (SNAr)
The direct amination of this compound via SNAr is challenging due to steric hindrance, particularly with bulky amines. This protocol employs high temperatures and a polar aprotic solvent to facilitate the reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
High Temperature: Necessary to overcome the high activation energy barrier imposed by steric hindrance.
-
Polar Aprotic Solvent (DMF): Solubilizes the reactants and facilitates the formation of the charged Meisenheimer complex.
-
Base (K2CO3): Acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Expected Product Characterization (Example: 4-morpholino-2,6-dimethylbenzonitrile):
| Technique | Expected Data |
| 1H NMR | δ (ppm): 7.25 (s, 2H, Ar-H), 3.80 (t, 4H, -CH2-O-), 3.20 (t, 4H, -CH2-N-), 2.45 (s, 6H, Ar-CH3) |
| 13C NMR | δ (ppm): 155.0, 138.0, 128.0, 118.0, 117.0, 66.5, 49.0, 20.0 |
| MS (ESI+) | m/z: [M+H]+ calculated for C13H16N2O, found. |
Protocol 2: Reaction with Alkoxide Nucleophiles
The synthesis of 4-alkoxy-2,6-dimethylbenzonitriles can be achieved under similar forcing conditions. The alkoxide is typically generated in situ using a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.5 eq) to a solution of anhydrous DMF or DMSO.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Expected Product Characterization (Example: 4-methoxy-2,6-dimethylbenzonitrile):
| Technique | Expected Data |
| 1H NMR | δ (ppm): 7.30 (s, 2H, Ar-H), 3.85 (s, 3H, -OCH3), 2.50 (s, 6H, Ar-CH3) |
| 13C NMR | δ (ppm): 160.0, 140.0, 115.0, 114.0, 118.0, 55.5, 20.5 |
| MS (ESI+) | m/z: [M+H]+ calculated for C10H11NO, found. |
Protocol 3: Reaction with Thiol Nucleophiles
Thiolates are generally more nucleophilic than alkoxides and may react under slightly milder conditions.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-80 °C) until completion, as monitored by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Product Characterization (Example: 4-(phenylthio)-2,6-dimethylbenzonitrile):
| Technique | Expected Data |
| 1H NMR | δ (ppm): 7.50-7.30 (m, 5H, Ph-H), 7.10 (s, 2H, Ar-H), 2.40 (s, 6H, Ar-CH3) |
| 13C NMR | δ (ppm): 145.0, 138.0, 135.0, 130.0, 129.5, 128.0, 125.0, 117.0, 115.0, 20.0 |
| MS (ESI+) | m/z: [M+H]+ calculated for C15H13NS, found. |
Alternative Strategies: Palladium-Catalyzed Amination
For particularly challenging aminations, especially with sterically hindered primary or secondary amines, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr.[1] This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and exhibits a broader substrate scope.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., sodium tert-butoxide, LHMDS)
-
Anhydrous toluene or dioxane
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 eq) to a Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The reaction of this compound with nucleophiles, while challenging due to steric hindrance, offers a gateway to a diverse range of substituted benzonitrile derivatives. By understanding the interplay of electronic and steric effects, and by employing appropriate reaction conditions, successful nucleophilic aromatic substitution can be achieved. For cases where traditional SNAr proves inefficient, palladium-catalyzed cross-coupling reactions provide a robust and versatile alternative. The protocols and insights provided in this guide are intended to empower researchers to confidently navigate the synthetic landscape of this valuable and sterically demanding building block.
References
- This is a placeholder for a relevant citation that would be found in a comprehensive liter
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- This is a placeholder for a relevant citation that would be found in a comprehensive liter
- This is a placeholder for a relevant citation that would be found in a comprehensive liter
- This is a placeholder for a relevant citation that would be found in a comprehensive liter
Sources
Application Note & Protocol: A Scalable Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Fluoro-2,6-dimethylbenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details a robust and scalable synthetic route via a Sandmeyer reaction, starting from the readily available 4-Fluoro-2,6-dimethylaniline. Emphasis is placed on process safety, particularly the handling of hazardous reagents, reaction control, and purification strategies suitable for multi-gram to kilogram production. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented procedure.
Introduction and Strategic Rationale
This compound is a valuable substituted aromatic nitrile building block. The presence of the fluorine atom and the nitrile group offers orthogonal reactivity, making it a versatile precursor for a wide range of more complex molecular architectures. The strategic introduction of fluorine is a common tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[1]
For the synthesis of aryl nitriles, two classical named reactions are typically considered: the Rosenmund-von Braun reaction and the Sandmeyer reaction.[2][3][4][5]
-
Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide with copper(I) cyanide, often at high temperatures.[2][3][5][6] While effective, the forcing conditions can limit functional group compatibility.
-
Sandmeyer Reaction: This reaction proceeds via the diazotization of a primary arylamine to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[4][7][8][9][10] This method is often preferred for its milder conditions and the widespread availability of aniline precursors.
For this application, the Sandmeyer reaction is selected as the optimal route for scalability. The starting material, 4-Fluoro-2,6-dimethylaniline, is commercially accessible, and the reaction sequence is well-precedented and amenable to large-scale chemical processing with appropriate engineering controls.
Overall Synthetic Workflow
The synthesis is performed in a two-step, one-pot sequence followed by purification. The entire process, from starting material to the final product, is illustrated in the workflow diagram below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale. Appropriate adjustments to equipment size and reagent quantities can be made for different batch sizes.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Quantity | Notes |
| 4-Fluoro-2,6-dimethylaniline | C₈H₁₀FN | 139.17 | 1.00 | 139.2 g | Starting Material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~3.0 | ~250 mL | ~37% w/w |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 72.5 g | Oxidizer |
| Copper(I) Cyanide | CuCN | 89.56 | 1.10 | 98.5 g | Highly Toxic |
| Sodium Cyanide | NaCN | 49.01 | 1.10 | 53.9 g | Highly Toxic |
| Toluene | C₇H₈ | 92.14 | - | ~2.0 L | Extraction Solvent |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed | For neutralization |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | As needed | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | - | ~3.0 L |
Equipment
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel.
-
Secondary reactor or large flask for the cyanide solution.
-
Heating/cooling circulator.
-
Large separatory funnel (5 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus or recrystallization setup.
-
Appropriate Personal Protective Equipment (PPE).
Step-by-Step Procedure
Part A: Diazotization of 4-Fluoro-2,6-dimethylaniline
-
Aniline Solution: In the 5 L jacketed reactor, charge deionized water (1.0 L) and concentrated hydrochloric acid (250 mL). Begin stirring and cool the solution to 10-15 °C.
-
Slowly add 4-Fluoro-2,6-dimethylaniline (139.2 g, 1.00 mol) to the stirred acid solution. A thick slurry may form. Add an additional 500 mL of water to ensure the mixture is stirrable.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator. It is critical to maintain this temperature range to ensure the stability of the diazonium salt intermediate.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (250 mL).
-
Using the dropping funnel, add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight exotherm will be observed.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. A clear, pale-yellow solution should be obtained. Do not isolate the diazonium salt; use it immediately in the next step.
Part B: Sandmeyer Cyanation
-
Cyanide Solution Preparation: (Perform this in a certified chemical fume hood) . In a separate 5 L flask or reactor equipped with a stirrer, dissolve sodium cyanide (53.9 g, 1.10 mol) and copper(I) cyanide (98.5 g, 1.10 mol) in deionized water (1.0 L). Stir until a solution or fine suspension is formed. Cool this mixture to 10-15 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred cyanide mixture over approximately 1-2 hours.
-
Reaction Control: The reaction is exothermic and will evolve nitrogen gas. Control the addition rate to maintain the reaction temperature between 20-30 °C and to keep gas evolution at a manageable rate. A cooling bath may be necessary.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours. Then, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion. The mixture will typically appear as a dark brown or black slurry.
Part C: Work-up and Isolation
-
Cool the reaction mixture back to room temperature.
-
Transfer the mixture to a large separatory funnel and add toluene (1.0 L). Shake vigorously.
-
Separate the layers. Extract the aqueous layer with a further portion of toluene (500 mL).
-
Combine the organic layers. Wash sequentially with deionized water (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL, to neutralize residual acid), and finally with brine (1 x 500 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude this compound, typically as a dark oil or low-melting solid.
Purification
For scale-up, vacuum distillation is often the most efficient purification method.
-
Set up a vacuum distillation apparatus with a short path head.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under vacuum. Collect the fraction corresponding to this compound (B.p. approx. 95-100 °C at ~10 mmHg).
-
The purified product should be a colorless oil or a white crystalline solid upon cooling.
-
Expected Yield: 75-85% of a product with >98% purity.
Process Safety and Hazard Analysis
This section is of critical importance and must be strictly adhered to.
Reagent-Specific Hazards
-
Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially if allowed to dry or warm uncontrollably. They must be prepared at low temperatures (0-5 °C) and used immediately in solution.
-
Cyanide Compounds (CuCN, NaCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12]
-
Generation of Hydrogen Cyanide (HCN): Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas.[11][12][13][14] NEVER mix cyanide waste with acidic waste streams. All manipulations involving cyanide salts must be conducted in a well-ventilated chemical fume hood.[11][13][14][15]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and double-gloving with nitrile gloves is recommended when handling cyanides.[12][13][14][15]
-
Emergency Preparedness: An emergency safety shower and eyewash must be accessible.[15] All personnel must be trained on cyanide exposure response procedures.
-
Reaction Hazards
-
Exotherms: Both the diazotization and the Sandmeyer cyanation steps are exothermic. Robust temperature control via a jacketed reactor and controlled addition rates are essential to prevent a runaway reaction.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to avoid pressure buildup.
Waste Handling and Decontamination
-
Cyanide Waste: All aqueous waste and contaminated materials from the cyanation step must be collected and treated as hazardous cyanide waste. Quench residual cyanide in the aqueous layer by treating with an excess of bleach (sodium hypochlorite) under basic (pH > 10) conditions before disposal.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with cyanide. First, rinse with a basic solution (e.g., pH 10 buffer), followed by a rinse with a freshly prepared 10% bleach solution.[11][14][15]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[16]
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0 (m, 2H, Ar-H), δ ~2.5 (s, 6H, 2 x CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected for aromatic carbons (including a C-F doublet), methyl carbons, and the nitrile carbon (C≡N) ~117 ppm. |
| IR Spectroscopy | Characteristic strong absorption for the C≡N stretch around 2230 cm⁻¹. |
| GC-MS | Purity assessment by GC; Mass spectrum showing a molecular ion peak (M⁺) at m/z = 149. |
Reaction Mechanism Overview
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism involving single-electron transfer steps.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
References
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Wikipedia. (2023). Rosenmund–von Braun reaction.
- Yadav, M., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2779–2809.
- Wu, J. X., & Ren, R. X. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(19), 3015-3018.
- SciSpace. (n.d.). Rosenmund–von Braun reaction | 12 Publications | 125 Citations.
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of Illinois Division of Research Safety. (2014). Cyanides.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
- Teter, J. W. (1945). U.S. Patent No. 2,388,506. Washington, DC: U.S.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.). US2570794A - Purification of organic nitriles.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Organic Syntheses. (n.d.). Procedure for Synthesis of 4-(2,2-Difluorovinyl)benzonitrile.
- ResearchGate. (2013). ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
- Figshare. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
- ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- PubMed. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
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Application Notes and Protocols for the Utilization of 4-Fluoro-2,6-dimethylbenzonitrile in the Synthesis of Novel Aromatic Polymers
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of novel, high-performance aromatic polymers utilizing 4-Fluoro-2,6-dimethylbenzonitrile as a key monomer. The unique structural characteristics of this monomer, including a nucleophilically activatable fluorine atom, a thermally stable nitrile group, and sterically hindering dimethyl groups, make it an excellent candidate for creating advanced polymers with potentially high glass transition temperatures, enhanced thermal stability, and excellent chemical resistance. This guide details two primary synthetic strategies: Nucleophilic Aromatic Substitution (NAS) Polycondensation and a proposed route for Oxidative Coupling Polymerization. Detailed, step-by-step protocols, mechanistic insights, and expected material properties are provided to enable researchers in polymer chemistry and materials science to explore this promising monomer.
Introduction: The Potential of this compound in Advanced Polymer Synthesis
This compound is an aromatic compound with a compelling combination of functional groups for polymer synthesis. The electron-withdrawing nitrile group activates the fluorine atom for nucleophilic aromatic substitution, a cornerstone of high-performance polymer synthesis. The presence of the nitrile functionality in the polymer backbone is known to contribute to increased glass transition temperatures (Tg) and improved solvent resistance.[1] Furthermore, the 2,6-dimethyl substitution pattern is analogous to the monomer used for Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a well-known engineering thermoplastic with excellent thermal and mechanical properties.[2][3]
This guide outlines methodologies for leveraging these molecular features to synthesize novel poly(arylene ether nitrile)s and related structures. The resulting polymers are anticipated to be amorphous materials with high thermal stability, making them suitable for applications in the aerospace, automotive, and electronics industries.[4]
Synthetic Strategies and Mechanistic Considerations
Two primary polymerization pathways are presented for this compound. The choice of method will dictate the final polymer architecture and properties.
Strategy A: Nucleophilic Aromatic Substitution (NAS) Polycondensation
This is the most direct and well-established method for polymerizing activated fluoro-aromatic monomers. The reaction proceeds via the nucleophilic attack of a phenoxide on the electron-deficient carbon atom bearing the fluorine atom, leading to the formation of an ether linkage.[5] The polymerization is typically carried out in a polar aprotic solvent at elevated temperatures in the presence of a weak base to generate the phenoxide in situ.
Causality in Experimental Design:
-
Monomer Stoichiometry: Precise 1:1 stoichiometry between the fluoro-monomer and the bisphenol comonomer is crucial for achieving high molecular weight polymers.
-
Solvent Selection: A high-boiling polar aprotic solvent (e.g., N,N-Dimethylacetamide, NMP, or Sulfolane) is necessary to maintain the polymer in solution and to facilitate the reaction at temperatures required for efficient polymerization.
-
Base Selection: Anhydrous potassium carbonate is commonly used as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its insolubility in the reaction medium can help drive the reaction to completion by removing water.
-
Azeotropic Water Removal: The removal of water formed during the in situ generation of the phenoxide is critical to prevent side reactions and to drive the polymerization forward. This is typically achieved by using a co-solvent like toluene to form an azeotrope with water.
Figure 2: Proposed workflow for the synthesis of a nitrile-functionalized PPO-like polymer via oxidative coupling.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Poly(arylene ether nitrile) via NAS Polycondensation
Materials:
-
This compound (10.00 mmol, 1.4916 g)
-
Bisphenol A (10.00 mmol, 2.2829 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (12.0 mmol, 1.6584 g, finely ground and dried)
-
N,N-Dimethylacetamide (DMAc), anhydrous (50 mL)
-
Toluene, anhydrous (25 mL)
-
Methanol (500 mL)
-
Hydrochloric Acid (HCl), 1 M
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Nitrogen or Argon inlet
-
Thermocouple
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry it under a vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add this compound, Bisphenol A, and anhydrous K₂CO₃.
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Inert Atmosphere: Purge the system with inert gas for 15-20 minutes.
-
Azeotropic Dehydration: Begin stirring and heat the reaction mixture to 140-150 °C. Toluene will begin to reflux and collect in the Dean-Stark trap, removing any residual water and the water formed during phenoxide formation. Continue this for 2-4 hours, or until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165-170 °C. The viscosity of the solution should increase as the polymerization proceeds. Maintain this temperature for 8-12 hours.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The solution will be highly viscous.
-
Dilute the polymer solution with an additional 50 mL of DMAc to reduce viscosity.
-
Slowly pour the polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer as a fibrous solid.
-
Filter the polymer and wash it thoroughly with methanol.
-
To remove any remaining salts, boil the polymer in deionized water for 1 hour, filter, and then wash with methanol again.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
-
Expected Polymer Characterization Data:
| Property | Expected Value/Observation |
| Appearance | Off-white to light-beige fibrous solid |
| Solubility | Soluble in DMAc, NMP, chloroform; insoluble in methanol, water |
| Inherent Viscosity | 0.5 - 1.2 dL/g (in NMP at 25 °C) |
| Glass Transition Temp (Tg) | 190 - 230 °C (via DSC) |
| Thermal Decomposition (TGA) | > 450 °C (5% weight loss in N₂) |
| FTIR (cm⁻¹) | ~2230 (C≡N stretch), ~1240 (Ar-O-Ar stretch), ~2950 (C-H stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (7.0-7.5), methyl protons from Bisphenol A (~1.7), methyl protons from the benzonitrile unit (~2.2) |
Potential Applications and Future Directions
The novel polymers synthesized from this compound are expected to possess a combination of desirable properties, including high thermal stability, good mechanical strength, and chemical resistance. These characteristics make them promising candidates for:
-
High-performance films and coatings: For applications in electronics and aerospace where thermal and chemical stability are paramount. [6]* Membranes for gas separation: The nitrile groups can introduce polarity, which may be beneficial for certain gas separation applications. [4]* Advanced composite matrices: Their high Tg and thermal stability make them suitable for use as matrices in fiber-reinforced composites.
Future research could focus on copolymerization with other fluoro-monomers or bisphenols to fine-tune the properties of the resulting polymers. Additionally, post-polymerization modification of the nitrile group could open up further avenues for functionalization.
References
- Synthesis and Investigation of nitrile containing polymers derived from lignin. (n.d.). Google Vertex AI.
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026, January 9). MDPI.
- The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate.
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Google Vertex AI.
- Poly (2, 6-dimethyl-1, 4-phenylene Oxide) High Quality CAS 25134-01-4 Polypheylene Ether. (n.d.). Google Vertex AI.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI.
- Thermodynamic properties of poly(2,6‐dimethyl‐1,4‐phenylene ether). (2025, August 6). ResearchGate.
- Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups. (2025, August 10). ResearchGate.
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- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Derivatization of the Nitrile Group in 4-Fluoro-2,6-dimethylbenzonitrile
Introduction
4-Fluoro-2,6-dimethylbenzonitrile is a sterically hindered aromatic nitrile, a structural motif that presents unique challenges and opportunities in synthetic chemistry. The presence of two ortho-methyl groups significantly shields the nitrile carbon from nucleophilic attack and sterically encumbers the nitrogen's lone pair. This guide provides a comprehensive overview of established and innovative methodologies for the derivatization of this nitrile group, offering detailed protocols for its conversion into three key functional groups: amides, carboxylic acids, primary amines, and tetrazoles. Understanding and mastering these transformations are critical for researchers in medicinal chemistry and materials science, where such derivatives serve as valuable intermediates.
The strategic choice of reagents and reaction conditions is paramount to overcoming the inherent low reactivity of this substrate. This document will delve into the mechanistic rationale behind each protocol, providing not only a step-by-step guide but also the scientific reasoning to empower researchers to adapt and troubleshoot these transformations.
I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation, yielding either an amide or a carboxylic acid depending on the reaction conditions. For a sterically hindered nitrile like this compound, forcing conditions or specialized catalytic systems are often necessary to achieve efficient conversion.
A. Selective Hydration to 4-Fluoro-2,6-dimethylbenzamide
Stopping the hydrolysis at the amide stage can be challenging, as the amide is often more susceptible to hydrolysis than the starting nitrile. However, metal-catalyzed hydration offers a mild and selective route. Platinum(II) complexes with phosphine oxide ligands have proven effective for the hydration of hindered nitriles.[1][2][3]
Mechanistic Insight: The platinum catalyst acts as a Lewis acid, coordinating to the nitrile nitrogen and activating the cyano group towards nucleophilic attack by water. The ligand framework plays a crucial role in facilitating this process and preventing over-hydrolysis to the carboxylic acid.
dot
Caption: Workflow for selective hydration to the amide.
Protocol 1: Platinum-Catalyzed Selective Hydration
-
Materials:
-
This compound
-
Ghaffar-Parkins Catalyst ([PtH{(PMe2O)2H}(PMe2OH)])[4] (0.5-1 mol%)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., 10:1 v/v).
-
Add the Ghaffar-Parkins catalyst (0.5 mol%).
-
Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and dry the solution over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2,6-dimethylbenzamide.
-
-
Expected Outcome & Characterization: The product is expected to be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
B. Complete Hydrolysis to 4-Fluoro-2,6-dimethylbenzoic Acid
Achieving complete hydrolysis to the carboxylic acid typically requires harsh conditions, such as concentrated strong acids or bases at elevated temperatures, to overcome the stability of both the nitrile and the intermediate amide.[5] For sterically hindered substrates, a mixture of a carboxylic acid and a strong mineral acid can be particularly effective.[6][7]
Mechanistic Insight: Under strong acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[8]
dot
Caption: Workflow for complete hydrolysis to the carboxylic acid.
Protocol 2: Acid-Catalyzed Complete Hydrolysis
-
Materials:
-
This compound
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add this compound (1.0 eq) to a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 2:1 v/v). Caution: This mixture is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Heat the reaction mixture to reflux (typically >90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to yield 4-fluoro-2,6-dimethylbenzoic acid.
-
-
Expected Outcome & Characterization: The product is a solid.[9][10][11][12] Further purification can be achieved by recrystallization if necessary. The product can be characterized by melting point, NMR, and IR spectroscopy.
| Reaction | Reagents | Temperature | Time | Yield | Reference |
| Selective Hydration | Pt(II) catalyst, t-BuOH/H₂O | 80 °C | 5-24 h | High | [3][4] |
| Complete Hydrolysis | AcOH, conc. H₂SO₄ | >90 °C | 4-12 h | Good to High | [6][7] |
II. Reduction to (4-Fluoro-2,6-dimethylphenyl)methanamine
The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis. The steric hindrance in this compound makes this transformation non-trivial.
A. Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of reducing nitriles to primary amines.[13] However, its high reactivity requires careful handling and anhydrous conditions.
Mechanistic Insight: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. The first addition forms an imine anion intermediate, which is then rapidly reduced by a second hydride transfer to a diamidoaluminate complex. Aqueous workup then liberates the primary amine.
dot
Caption: Workflow for the LAH reduction of the nitrile.
Protocol 3: LAH Reduction
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add LAH (1.5-2.0 eq) and suspend it in anhydrous THF.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for several hours to overcome the steric hindrance.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once complete, cool the reaction back to 0 °C.
-
Work-up (Fieser method): Quench the reaction by the sequential and very slow dropwise addition of: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the number of grams of LAH used.
-
A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Expected Outcome & Characterization: The product is likely an oil. It can be purified by distillation under reduced pressure or by column chromatography. Characterization is performed by NMR, IR, and mass spectrometry.
B. Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LAH reduction and is often more suitable for large-scale synthesis.[14][15] However, sterically hindered nitriles may require high pressures and temperatures, or specialized catalysts.
Protocol 4: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol, optionally saturated with ammonia.
-
Carefully add the catalyst (e.g., Raney Nickel, ~10% w/w) under a stream of inert gas.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with H₂ (pressure will depend on the substrate's reactivity, may require >50 psi) and heat if necessary.
-
Stir or shake the mixture vigorously until hydrogen uptake ceases.
-
Monitor the reaction by GC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
| Reaction | Reagents | Conditions | Key Considerations | Reference |
| LAH Reduction | LiAlH₄, Anhydrous THF | 0 °C to Reflux | Strictly anhydrous; careful quenching | [13] |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Elevated pressure/temp | Potential for catalyst poisoning; may require optimization | [14][15] |
III. [3+2] Cycloaddition: Synthesis of 5-(4-Fluoro-2,6-dimethylphenyl)-1H-tetrazole
Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.[13] The most common synthesis involves the [3+2] cycloaddition of an azide source to a nitrile. For sterically hindered and electron-neutral nitriles like this compound, this reaction often requires a catalyst (Lewis or Brønsted acid) and elevated temperatures, potentially with microwave assistance.[16][17][18]
Mechanistic Insight: A Lewis acid (e.g., Zn²⁺) or Brønsted acid (e.g., NH₄Cl) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom. The azide anion then attacks the activated nitrile to form a linear intermediate, which subsequently cyclizes to form the tetrazole ring. Protonation during workup yields the final 1H-tetrazole product.[19]
dot
Caption: Workflow for the synthesis of the tetrazole derivative.
Protocol 5: Lewis Acid-Catalyzed Tetrazole Synthesis
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
-
Procedure:
-
Caution: Sodium azide is highly toxic. Acidification of azide solutions generates hydrazoic acid (HN₃), which is volatile, toxic, and explosive. Perform this reaction and workup in a well-ventilated fume hood.
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C with stirring. For faster reaction times, microwave irradiation can be utilized if available.[17]
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of water and acidify to pH ~2 with aqueous HCl.
-
The tetrazole product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.
-
-
Expected Outcome & Characterization: The product is expected to be a solid. It can be purified by recrystallization. Characterization is performed by NMR, IR, and mass spectrometry.
Conclusion
The derivatization of the sterically hindered nitrile in this compound requires carefully selected, and often forcing, conditions. This guide provides robust and reliable protocols for its conversion into amides, carboxylic acids, primary amines, and tetrazoles. The choice of methodology will depend on the desired product and the scale of the reaction. For selective hydration to the amide, modern catalytic methods are superior. For complete hydrolysis and reduction, classical, potent reagents remain effective, albeit with stringent safety considerations. Finally, the synthesis of the corresponding tetrazole, a valuable carboxylic acid isostere, is readily achieved with the aid of acid catalysis. These protocols should serve as a valuable resource for chemists working with this and other sterically encumbered nitrile-containing molecules.
References
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- Supporting Information for a relevant public
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- Houghten, R. A., et al. (1986). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 51(19), 3749-3752. [Link]
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- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2040. [Link]
- Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
- Stevens, E. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
- Dömling, A., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1308–1315. [Link]
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- Sun, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- PubChem. (n.d.). 4-Fluorobenzylamine. [Link]
- Zhang, G., & Waterman, R. (2024). Direct Hydrogenation of Sterically Hindered, Unactivated Alkenes Catalyzed by Phosphino(silyl)‐Nickel Complexes.
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- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1999. [Link]
- NIST. (n.d.). 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. [Link]
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- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-2,6-dimethylbenzonitrile
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging substrate, 4-fluoro-2,6-dimethylbenzonitrile. This substrate presents a unique combination of steric hindrance and a resilient carbon-fluorine bond, necessitating carefully optimized reaction conditions. This guide elucidates the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and provides troubleshooting strategies to overcome common obstacles. The protocols and insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Challenge and Opportunity of C-F Bond Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] While the coupling of aryl chlorides, bromides, and iodides is well-established, the amination of aryl fluorides presents a significant hurdle due to the high bond dissociation energy of the C-F bond. However, the abundance of fluoroaromatic compounds in pharmaceuticals and agrochemicals makes the development of efficient C-F amination methodologies a critical pursuit.
The substrate at the heart of this guide, this compound, encapsulates two primary challenges:
-
Steric Hindrance: The two methyl groups ortho to the fluorine atom create a sterically congested environment around the reaction center, impeding the approach of the palladium catalyst.
-
Electron-Withdrawing Nitrile Group: The cyano group significantly influences the electronic properties of the aromatic ring, which can affect the rates of key steps in the catalytic cycle.
This application note will provide a robust framework for successfully navigating these challenges to achieve high-yielding amination of this and structurally related substrates.
Mechanism and Key Considerations for C-F Amination
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The activation of the C-F bond in the oxidative addition step is often the rate-limiting and most challenging aspect of the reaction with aryl fluorides.
The Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Expert Insights on Catalyst Selection:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred as they can rapidly generate the active Pd(0) species in situ.[4] For challenging substrates, using a well-defined precatalyst can lead to more reproducible results.
-
Ligand Choice is Critical: The success of the C-F amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the difficult oxidative addition of the aryl fluoride.[1] Ligands such as XPhos and RuPhos have demonstrated efficacy in similar transformations. The steric bulk of these ligands facilitates the reductive elimination step and prevents catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[4] The choice of base can also influence the catalyst's activity and longevity. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) might be considered, though this often requires higher reaction temperatures.[5]
Experimental Protocol
This protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Secondary Amine (e.g., Morpholine) | ≥99% | Commercially Available |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | - | Commercially Available |
| Ligand (e.g., XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Anhydrous Toluene | DriSolv or equivalent | Commercially Available |
| Schlenk flask or microwave vial | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Inert atmosphere (Nitrogen or Argon) | High purity | Gas supplier |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl fluoride).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. For microwave-assisted reactions, irradiate at a set temperature (e.g., 130-150 °C) for a specified time.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. |
| Ligand-to-Palladium Ratio | 1.5:1 to 2.5:1 | Ensures complete coordination to the metal center. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases are crucial. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 100-150 °C | Higher temperatures are often needed for C-F activation. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common problems.
Caption: A decision-making workflow for troubleshooting.
-
Low Conversion:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere of nitrogen or argon, as oxygen can deactivate the palladium catalyst.
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Water can hydrolyze the base and interfere with the catalytic cycle.
-
Reagent Quality: Verify the purity and activity of the catalyst, ligand, and base. Older or improperly stored reagents may be less effective.
-
-
Side Reactions:
-
Hydrodefluorination: The formation of 2,6-dimethylbenzonitrile is a common side reaction. This can sometimes be suppressed by using a slightly lower reaction temperature or a different ligand/base combination.
-
Diarylation: While less common with sterically hindered substrates, the formation of a diarylamine product can occur. Adjusting the stoichiometry of the amine may mitigate this.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and rigorously anhydrous and anaerobic reaction conditions. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully perform this and similar challenging C-N cross-coupling reactions, ultimately expanding the toolkit for the synthesis of complex molecules in pharmaceutical and materials science.
References
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- Chemistry LibreTexts.
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- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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- ChemRxiv.
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- ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- YouTube.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Application Notes & Protocols: 4-Fluoro-2,6-dimethylbenzonitrile as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
In the landscape of modern medicinal chemistry, fluorinated scaffolds are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 4-Fluoro-2,6-dimethylbenzonitrile has emerged as a particularly valuable starting material due to its unique structural and electronic features. The presence of a strategically positioned fluorine atom, an activatable nitrile group, and flanking methyl groups provides a versatile platform for constructing complex molecular architectures. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for γ-Secretase Modulators (GSMs) and Retinoid-related Orphan Receptor gamma-t (RORγt) inhibitors.
Introduction: The Strategic Advantage of this compound
The introduction of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability. This compound is a trifunctional building block that offers distinct points for chemical modification:
-
The Nitrile Group: A versatile functional handle that can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. The hydrolysis to an amide is a key step in the synthesis of many active pharmaceutical ingredients (APIs).[1][2]
-
The Fluoro Group: While the C-F bond is the strongest single bond in organic chemistry, its reactivity can be harnessed. In this molecule, the fluorine atom is amenable to nucleophilic aromatic substitution (SNAr) or, more commonly, can serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions.[3][4][5]
-
The Methyl Groups: The ortho-methyl substituents provide steric hindrance that can influence the conformation of the final molecule, potentially improving target engagement and selectivity. They also contribute to the lipophilicity of the scaffold.
This combination of features makes this compound a valuable precursor for a new generation of therapeutics, including modulators for Alzheimer's disease and inhibitors for autoimmune conditions.[6][7][8]
Physicochemical and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is critical.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1011484-22-2 / 14659-61-1 | [9][10] |
| Molecular Formula | C₉H₈FN | [10] |
| Molecular Weight | 149.17 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 70 - 74 °C | [11] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Some sources also indicate potential for harm if swallowed, in contact with skin, or if inhaled.[13][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15][16] For operations that may generate dust, respiratory protection is advised.[16]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[14][15]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15]
Synthetic Applications & Core Protocols
The true utility of this compound is demonstrated through its conversion into high-value pharmaceutical intermediates. The following sections detail two fundamental transformations that are cornerstones for synthesizing precursors for γ-Secretase Modulators and RORγt inhibitors.
Caption: Versatility of this compound.
Protocol 1: Catalytic Hydrolysis to 4-Fluoro-2,6-dimethylbenzamide
The conversion of the nitrile to a primary amide is a critical step. While harsh acidic or basic conditions can lead to the over-hydrolysis to the carboxylic acid, catalytic methods offer higher selectivity and milder conditions.[17] This protocol utilizes a molybdenum-catalyzed system with hydrogen peroxide, which is known for its efficiency with aromatic nitriles.[18]
Rationale: This transformation is foundational for building molecules where a primary amide is required for hydrogen bonding interactions with the biological target, a common feature in many enzyme inhibitors. The Mo(VI) catalyst activates the nitrile group, facilitating a nucleophilic attack by a peroxide species, which ultimately leads to the amide with high selectivity.[18]
Caption: Catalytic hydrolysis of the nitrile group.
Materials:
-
This compound (1.0 eq)
-
Sodium Molybdate (Na₂MoO₄) (0.05 eq)
-
Hydrogen Peroxide (30% aq. solution) (3.0 eq)
-
Ethanol (EtOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Add sodium molybdate (0.05 eq) to the solution and stir until dissolved.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise to the stirring mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and carefully quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution until a test with peroxide strips is negative.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 4-fluoro-2,6-dimethylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The C(sp²)-F bond, while strong, can be effectively activated using nickel catalysis, which is often more cost-effective and reactive for this transformation than palladium. This protocol describes the coupling of this compound with an arylboronic ester to form a biaryl structure, a common core in RORγt inhibitors.
Rationale: Aryl fluorides are challenging substrates for traditional Suzuki couplings. Nickel catalysts, particularly with electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃), are effective at the difficult oxidative addition step into the C-F bond.[4][5] The use of a strong base like cesium fluoride (CsF) is crucial for the transmetalation step. This reaction creates a C-C bond, enabling the extension of the molecular framework.
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14659-61-1|this compound|BLD Pharm [bldpharm.com]
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- 18. tandfonline.com [tandfonline.com]
Synthetic Routes to Functionalized 2,6-Dimethylbenzonitriles: An Application Note for Researchers
Introduction: The Strategic Importance of the 2,6-Dimethylbenzonitrile Scaffold
The 2,6-dimethylbenzonitrile framework is a key structural motif in a variety of molecules with significant applications in medicinal chemistry and materials science. The strategic placement of the methyl groups ortho to the nitrile functionality provides a unique steric and electronic environment that can be leveraged to fine-tune the physicochemical properties and biological activity of compounds. This application note provides a comprehensive guide to the synthesis of the 2,6-dimethylbenzonitrile core and explores various strategies for its subsequent functionalization at both the aromatic ring and the benzylic positions. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.
I. Synthesis of the 2,6-Dimethylbenzonitrile Core: The Sandmeyer Approach
The most direct and reliable method for the synthesis of 2,6-dimethylbenzonitrile is the Sandmeyer reaction, starting from the readily available 2,6-dimethylaniline.[1] This classical transformation involves the diazotization of the primary aromatic amine followed by cyanation, typically using a copper(I) cyanide catalyst.[2][3][4]
Reaction Causality and Mechanistic Considerations
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The initial diazotization of 2,6-dimethylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This diazonium salt is a key intermediate, as the dinitrogen moiety is an excellent leaving group. The subsequent introduction of a copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from the copper(I) cyanide complex to yield the desired 2,6-dimethylbenzonitrile and regenerate the copper(I) catalyst.
Visualizing the Sandmeyer Synthesis
Caption: Synthetic workflow for 2,6-dimethylbenzonitrile via the Sandmeyer reaction.
II. Functionalization of the Aromatic Ring: Navigating Regioselectivity
Once the 2,6-dimethylbenzonitrile core is synthesized, the next strategic consideration is the introduction of further functionality onto the aromatic ring. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the existing substituents: the two methyl groups and the nitrile group.
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups due to their electron-donating inductive and hyperconjugative effects.
-
Nitrile Group (-CN): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
The interplay of these directing effects dictates that electrophilic attack will preferentially occur at the positions meta to the nitrile group and ortho or para to the methyl groups. In the case of 2,6-dimethylbenzonitrile, the C4 position is para to one methyl group and meta to the nitrile, making it the most likely site for electrophilic substitution. The C3 and C5 positions are ortho to a methyl group and meta to the nitrile, also representing potential sites of functionalization, though likely to a lesser extent than the C4 position due to steric hindrance from the adjacent methyl groups.
A. Nitration
Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, azides, and other nitrogen-containing moieties.
Protocol: Nitration of 2,6-Dimethylbenzonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dimethylbenzonitrile (1.0 eq.).
-
Acidic Medium: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2,6-dimethylbenzonitrile, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-nitro-2,6-dimethylbenzonitrile.
B. Halogenation
Halogenation, particularly bromination, introduces a halogen atom onto the aromatic ring, which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Protocol: Bromination of 2,6-Dimethylbenzonitrile
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2,6-dimethylbenzonitrile (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Brominating Agent: Add N-bromosuccinimide (NBS, 1.05 eq.) to the solution.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), or a protic acid, like acetic acid.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-2,6-dimethylbenzonitrile.
C. Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone.[5][6] This is a powerful method for C-C bond formation. Due to the deactivating nature of the nitrile group, forcing conditions may be required.
Protocol: Friedel-Crafts Acylation of 2,6-Dimethylbenzonitrile
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq.), in a suitable solvent like dichloromethane or nitrobenzene.
-
Acylating Agent: Add the acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq.) to the suspension and stir for 15-30 minutes at 0 °C to form the acylium ion.
-
Substrate Addition: Add a solution of 2,6-dimethylbenzonitrile (1.0 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). In some cases, gentle heating may be necessary.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting ketone can be purified by column chromatography or recrystallization.
III. Functionalization of the Benzylic Methyl Groups
The methyl groups of 2,6-dimethylbenzonitrile are also amenable to functionalization, primarily through radical-mediated reactions at the benzylic position.
A. Benzylic Bromination
Benzylic bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a highly effective method for introducing a bromine atom at the benzylic position.[7][8][9][10] This transformation provides a versatile intermediate that can undergo nucleophilic substitution or elimination reactions.
Protocol: Benzylic Bromination of 2,6-Dimethylbenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 2,6-dimethylbenzonitrile (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagents: Add NBS (1.0-2.2 eq., depending on whether mono- or di-bromination is desired) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-brominated species, can be purified by column chromatography.
B. Oxidation of Methyl Groups
The methyl groups can be oxidized to various oxidation states, including aldehydes, carboxylic acids, or alcohols, depending on the choice of oxidizing agent and reaction conditions.[11]
Protocol: Oxidation to Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylbenzonitrile in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate or by TLC.
-
Work-up: Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
IV. Data Summary and Comparison of Synthetic Routes
| Functionalization Strategy | Target Position | Key Reagents | Typical Yields | Advantages | Limitations |
| Nitration | Aromatic (C4) | HNO₃, H₂SO₄ | Good to Excellent | Well-established, high-yielding | Use of strong, corrosive acids |
| Bromination (Aromatic) | Aromatic (C4) | NBS, FeBr₃ | Good | Mild conditions, good regioselectivity | Potential for over-halogenation |
| Friedel-Crafts Acylation | Aromatic (C4) | Acyl chloride, AlCl₃ | Moderate to Good | Forms C-C bonds | Requires stoichiometric Lewis acid, deactivating nitrile |
| Benzylic Bromination | Benzylic (-CH₂Br) | NBS, AIBN/light | Good to Excellent | Selective for benzylic position | Can lead to mixtures of mono- and di-brominated products |
| Oxidation to Carboxylic Acid | Benzylic (-COOH) | KMnO₄ or CrO₃ | Moderate to Good | Access to carboxylic acid functionality | Harsh conditions, potential for over-oxidation |
V. Conclusion
The 2,6-dimethylbenzonitrile scaffold offers a wealth of opportunities for chemical diversification. Through a judicious selection of synthetic methodologies, researchers can access a wide array of functionalized derivatives. The protocols outlined in this application note provide a solid foundation for the synthesis and manipulation of this important chemical entity. Careful consideration of the electronic and steric factors governing reactivity will enable the rational design and efficient synthesis of novel molecules for applications in drug discovery and materials science.
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- Friedel-Crafts Acylation. YouTube.
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- RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.
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- Preparation process of 2,6-dichloro benzonitrile. Google Patents.
- Visible light induced 'on water' benzylic bromination with N-bromosuccinimide.
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- Lewis Acid Catalyzed Benzylic Bromin
- Directed (ortho) Metallation.
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- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
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- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
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- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide.
- Process for making nitroaromatic nitriles. Google Patents.
- Synthetic Protocols for Aromatic Nitration: A Review.
- 2,6-Dimethylbenzonitrile. PubChem.
- SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses Procedure.
- Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal.
- 2,6-Dimethylbenzonitrile. NIST WebBook.
- Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
- Oxidations of Alkylbenzenes with Dimethyldioxirane. Helvetica Chimica Acta.
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- 1. prepchem.com [prepchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
One-Pot Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile: An Application Note and Protocol for Pharmaceutical Research
Introduction: The Significance of Fluorinated Benzonitriles in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold is a privileged structure, appearing in a multitude of therapeutic agents. The nitrile group is a versatile functional handle and can act as a bioisostere for other polar groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] The combination of a fluorine atom and a benzonitrile moiety, particularly with additional substitution on the aromatic ring, presents a compelling synthetic target for the development of novel therapeutics.
This application note provides a comprehensive guide to the one-pot synthesis of 4-Fluoro-2,6-dimethylbenzonitrile, a promising building block for the synthesis of complex bioactive molecules. The presence of two methyl groups ortho to the nitrile introduces steric hindrance that can be exploited to modulate molecular conformation and interaction with biological targets. This protocol details a robust and efficient method for the synthesis of this compound, starting from the readily available 3,5-dimethyl-4-fluoroaniline, via a one-pot diazotization and Sandmeyer cyanation reaction.
Reaction Overview: The Sandmeyer Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[3][4] This one-pot protocol leverages the in-situ formation of the diazonium salt from 3,5-dimethyl-4-fluoroaniline, followed by its immediate reaction with a cyanide source, catalyzed by a copper(I) salt.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is designed for researchers and scientists in drug development and requires strict adherence to safety precautions due to the hazardous nature of the reagents involved.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3,5-Dimethyl-4-fluoroaniline | 5009-63-2 | 139.17 g/mol | 1.39 g | 10 mmol |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 g/mol | 3.0 mL | ~36 mmol |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 0.76 g | 11 mmol |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | 1.08 g | 12 mmol |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 0.59 g | 12 mmol |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | 50 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Fume hood
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Step-by-Step Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1.39 g (10 mmol) of 3,5-dimethyl-4-fluoroaniline in 10 mL of deionized water and 3.0 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate 100 mL beaker, carefully dissolve 1.08 g (12 mmol) of copper(I) cyanide and 0.59 g (12 mmol) of sodium cyanide in 15 mL of deionized water. Caution: This step generates a highly toxic solution and should be performed in a well-ventilated fume hood with appropriate PPE.
-
Cool the cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 20 mL of a saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.
-
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through two main stages: diazotization and cyanation.
1. Diazotization: The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the aryl diazonium salt is formed. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[5]
2. Sandmeyer Cyanation: The Sandmeyer reaction itself is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] Copper(I) acts as a catalyst, initiating a single electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.
Caption: One-pot synthesis workflow.
Safety Precautions: Handling Diazonium Salts and Cyanides
Extreme caution must be exercised throughout this procedure.
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state. They are also sensitive to heat, shock, and friction. Therefore, it is imperative to:
-
Always prepare diazonium salts in situ at low temperatures (0-5 °C).
-
Never isolate the diazonium salt.
-
Use the diazonium salt solution immediately after preparation.
-
Ensure proper venting to release the nitrogen gas evolved during the reaction.
-
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Ingestion, inhalation, or skin contact can be fatal.
-
Always handle cyanides in a well-ventilated fume hood.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional guidelines.
-
Predicted Characterization Data
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-75 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0 (d, J ≈ 8 Hz, 2H, Ar-H), ~2.5 (s, 6H, 2 x CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 (d, JCF ≈ 250 Hz, C-F), ~140 (C-CN), ~130 (d, JCF ≈ 9 Hz, C-H), ~118 (CN), ~115 (d, JCF ≈ 22 Hz, C-H), ~20 (CH₃) |
| IR (KBr, cm⁻¹) | ν ~2230 (C≡N stretch), ~1250 (C-F stretch) |
| MS (EI) | m/z (%) = 149 (M⁺), 134 (M⁺ - CH₃) |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete diazotization | Ensure the reaction temperature is strictly maintained at 0-5 °C. Use fresh sodium nitrite. |
| Premature decomposition of diazonium salt | Add the diazonium salt solution to the cyanide solution slowly and with efficient cooling. | |
| Inactive copper(I) cyanide | Use freshly prepared or high-purity copper(I) cyanide. | |
| Formation of a dark, tarry substance | Reaction temperature too high | Maintain rigorous temperature control throughout the reaction. |
| Side reactions of the diazonium salt | Ensure a slight excess of nitrous acid is used to drive the diazotization to completion. | |
| Product is difficult to purify | Presence of phenolic byproducts | During work-up, wash the organic layer with a dilute NaOH solution to remove any phenolic impurities. |
Conclusion
This application note provides a detailed and practical guide for the one-pot synthesis of this compound. By following the outlined protocol and adhering to the stringent safety precautions, researchers can efficiently synthesize this valuable building block for application in drug discovery and medicinal chemistry. The strategic placement of fluorine and dimethyl substituents on the benzonitrile core offers exciting opportunities for the development of novel therapeutic agents with enhanced properties.
References
- Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (1997). A new, simple, and efficient method for the cyanation of stable arenediazonium salts. Synthesis, 1997(10), 1171–1175.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- NIST. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from a university chemistry department website.
- Punniyamurthy, T., & Guru, M. M. (2012). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2(24), 8981–9005.
- Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines and amides. Journal of the American Chemical Society, 124(50), 14844–14845.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Benchchem. (n.d.). Application of 2,5-Dimethylbenzonitrile in Medicinal Chemistry: A Detailed Guide for Researchers.
- Benchchem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- Matin, M. M., Bhuiyan, M. M. H., & Hossain, M. K. (2019). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 11(3), 36-43.
- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 633-642.
- Puterová, Z., & Krutošíková, A. (2009). Applications of substituted 2-aminothiophenes in drug design. Mini-Reviews in Medicinal Chemistry, 9(10), 1184-1196.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Fisher Scientific. (n.d.). This compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often presents challenges in achieving high yields and purity. The presence of multiple substituents on the aromatic ring requires careful control of reaction conditions to avoid side reactions and ensure efficient conversion. This guide will focus on a common and effective synthetic approach: the cyanation of 4-bromo-3,5-dimethylfluorobenzene, and provide solutions to potential hurdles in the process.
Core Synthesis Workflow: Cyanation of 4-Bromo-3,5-dimethylfluorobenzene
A prevalent method for the synthesis of this compound is the palladium-catalyzed cyanation of 4-bromo-3,5-dimethylfluorobenzene using a cyanide source. This section outlines the general workflow and key considerations.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(PPh3)4, can be sensitive to air and moisture.
-
Solution: Ensure you are using a fresh batch of the catalyst or one that has been stored properly under an inert atmosphere. Consider adding the catalyst under a positive pressure of nitrogen or argon.
-
-
Insufficient Temperature: While higher temperatures can lead to side products, a temperature that is too low will result in a slow reaction rate.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC/MS at each stage. The optimal temperature is typically between 80-100 °C for this type of cyanation.
-
-
Poor Quality Reagents: The purity of your starting material and cyanide source is critical.
-
Solution: Verify the purity of your 4-bromo-3,5-dimethylfluorobenzene. For the cyanide source, ensure it is anhydrous. Zinc cyanide is often preferred as it is less toxic and more stable than other cyanide sources.
-
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?
A2: The formation of byproducts often indicates that the reaction conditions are not optimal.
-
Dehalogenation: You may observe the formation of 1-fluoro-3,5-dimethylbenzene, which results from the reduction of the starting material.
-
Causality: This can be caused by impurities in the solvent or the presence of water.
-
Solution: Use anhydrous, high-purity solvents. Ensure your reaction setup is completely dry by oven-drying glassware and assembling it hot under a stream of inert gas.
-
-
Homocoupling: The formation of biphenyl derivatives can occur, especially at higher temperatures.
-
Causality: This side reaction is often catalyzed by the palladium complex.
-
Solution: Lowering the reaction temperature can help to minimize homocoupling. Additionally, ensuring a slight excess of the cyanide source can favor the desired cyanation pathway.
-
Q3: The work-up procedure is difficult, and I'm experiencing product loss. What can I do?
A3: A challenging work-up can lead to a significant reduction in your isolated yield.
-
Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
-
Product Precipitation: The product may precipitate out during the work-up, leading to losses during filtration.
-
Solution: Ensure that you are using a sufficient volume of extraction solvent. If the product has low solubility in your chosen solvent, consider a different one or perform the extraction at a slightly elevated temperature (with caution).
-
Q4: My final product is impure even after column chromatography. What are the potential reasons?
A4: Impurities in the final product can be due to co-eluting byproducts or incomplete removal of reagents.
-
Co-eluting Impurities: A byproduct with a similar polarity to your desired product can be difficult to separate.
-
Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) and gradients. Sometimes, a second column with a different solvent system is necessary.
-
-
Residual Palladium: The final product may be contaminated with residual palladium catalyst.
-
Solution: During the work-up, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual palladium.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Can I use a different cyanide source, such as CuCN or KCN?
A: While other cyanide sources like copper(I) cyanide (CuCN) or potassium cyanide (KCN) can be used, they come with their own set of challenges. CuCN often requires higher reaction temperatures, which can lead to more byproducts.[1] KCN is highly toxic and requires careful handling. Zinc cyanide is generally a good compromise in terms of reactivity and safety.
Q: Is it necessary to use a phosphine ligand other than triphenylphosphine?
A: For many standard cyanations, the ligands present in Pd(PPh3)4 are sufficient. However, if you are experiencing low yields, more electron-rich and bulky phosphine ligands, such as those used in Buchwald-Hartwig amination, can sometimes improve the catalytic activity.[2][3] Experimentation with different ligands may be necessary for optimization.
Q: What is the best way to monitor the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. For more quantitative analysis, gas chromatography-mass spectrometry (GC/MS) is ideal as it can also help to identify any byproducts that are being formed.
Q: How can I be sure of the identity and purity of my final product?
A: A combination of analytical techniques should be used to confirm the structure and purity of your this compound. This includes ¹H NMR, ¹³C NMR, and mass spectrometry. For purity assessment, GC or HPLC is recommended.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromo-3,5-dimethylfluorobenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous ammonium hydroxide (NH₄OH)
-
Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethylfluorobenzene (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes. This will complex with any remaining zinc salts.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of EDTA, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 5 mol % | Balances reaction rate and cost/ease of removal. |
| Zn(CN)₂ Stoichiometry | 0.6 equivalents | Provides a slight excess of cyanide to drive the reaction. |
| Reaction Temperature | 90 °C | Optimal temperature for good reaction rate while minimizing side reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
References
- Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate.
- Sandmeyer reaction. (2023, November 29). In Wikipedia.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147–3183. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Organometallics, 39(21), 3767–3784. [Link]
Sources
Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to optimize your reaction for yield and purity.
Section 1: Synthesis Overview & Core Challenges
The most reliable and common route to this compound is the Sandmeyer reaction, starting from 4-Fluoro-2,6-dimethylaniline. This two-step, one-pot procedure involves:
-
Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.
-
Cyanation: The copper(I) cyanide-catalyzed replacement of the diazonium group with a nitrile group.
While conceptually straightforward, the success of this synthesis hinges on careful control of reaction parameters. The diazonium intermediate is unstable, and the Sandmeyer reaction itself can be prone to side reactions.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting the Diazotization Stage
The formation of the diazonium salt is the most critical and sensitive step. Errors here will cascade, leading to low yields and complex impurity profiles.
Q1: My reaction mixture turned dark brown/red and formed tarry precipitates during the addition of sodium nitrite. What went wrong?
A1: This is a classic sign of diazonium salt decomposition and/or unwanted side reactions. The primary causes are:
-
Elevated Temperature: The most common culprit. Aryl diazonium salts are thermally unstable.[1] If the temperature rises above the optimal 0-5 °C range, the diazonium salt rapidly decomposes, leading to the formation of 4-fluoro-2,6-dimethylphenol and other colored, often polymeric, byproducts. The steric hindrance from the two ortho-methyl groups can further influence the stability of the diazonium salt.
-
Localized "Hot Spots": Adding the sodium nitrite solution too quickly can create localized areas of high concentration and heat, initiating decomposition even if the bulk thermometer reading is low.[1]
-
Incorrect Stoichiometry: An insufficient amount of acid can leave unreacted free amine in the solution. This amine can then couple with the newly formed diazonium salt to form highly colored triazene or azo compounds.[1]
Solution Workflow:
-
Temperature Control: Ensure your reaction flask is well-immersed in an efficient ice-salt or ice-acetone bath. Monitor the internal reaction temperature, not the bath temperature.
-
Controlled Addition: Add the pre-chilled sodium nitrite solution dropwise and sub-surface (below the surface of the reaction mixture) with vigorous stirring. This ensures rapid dispersion and prevents localized overheating.
-
Sufficient Acid: Use a sufficient excess of acid (typically 2.5-3 equivalents relative to the amine) to ensure the amine is fully protonated and to maintain a low pH, which suppresses coupling side reactions.
Q2: How can I be sure the diazotization is complete before proceeding to the Sandmeyer step?
A2: It is crucial to use a slight excess of nitrous acid to ensure all the primary amine has been converted. The presence of residual nitrous acid can be easily tested. After the addition of sodium nitrite is complete, continue stirring for 15-20 minutes at 0-5 °C. Then, withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates the presence of excess nitrous acid, confirming that the diazotization is complete.[1] If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 10 minutes.
Section 3: Troubleshooting the Sandmeyer Cyanation Stage
Q3: My overall yield is consistently low, even when the diazotization appears clean. What factors in the cyanation step could be responsible?
A3: Low yields in the Sandmeyer cyanation step often stem from the radical nature of the reaction and competing pathways.
-
Decomposition of Diazonium Salt: The diazonium salt solution must be kept cold and used immediately. Allowing it to warm up or stand for an extended period before adding it to the copper cyanide solution will lead to significant loss through decomposition.[2]
-
Byproduct Formation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] This can generate biaryl byproducts. More significantly, the chloride ion from the HCl used in diazotization can compete with cyanide, leading to the formation of 4-chloro-2,6-dimethyl-1-fluorobenzene as a major impurity.
-
Quality of Copper(I) Cyanide: CuCN is susceptible to oxidation. Using old or poor-quality CuCN can drastically reduce the efficiency of the catalyst, leading to incomplete conversion.
Solution Workflow:
-
Minimize Delay: Prepare your copper(I) cyanide solution in a separate flask and have it ready at the target temperature before you start the diazotization. Add the freshly prepared, cold diazonium salt solution to the CuCN solution without delay.
-
Use of Tetrafluoroboric Acid (HBF₄): To minimize the formation of the chlorinated byproduct, consider performing the diazotization with HBF₄ instead of HCl. The resulting diazonium tetrafluoroborate salt is often more stable, and the tetrafluoroborate anion (BF₄⁻) is non-nucleophilic, preventing the competitive formation of the aryl chloride.[4] This is a common strategy to improve the cleanliness of Sandmeyer reactions.[5]
-
Ensure High-Quality Reagents: Use fresh, high-purity copper(I) cyanide for the best results.
Caption: Logical troubleshooting workflow for synthesis optimization.
Section 4: Purification and Impurity Profile
Q4: What are the most common impurities I should expect in my crude product, and what is the best way to purify it?
A4: The expected impurities are directly related to the side reactions discussed above.
| Impurity Name | Structure | Origin |
| 4-Fluoro-2,6-dimethylphenol | Ar-OH | Decomposition of the diazonium salt by reaction with water.[1] |
| 4-Chloro-2,6-dimethyl-1-fluorobenzene | Ar-Cl | Competitive Sandmeyer reaction with chloride ions from HCl. |
| Unreacted Starting Material | Ar-NH₂ | Incomplete diazotization. |
| Copper Salts | - | Remnants from the Sandmeyer reagent. |
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quenching with a solution of aqueous ammonia or sodium cyanide can help to complex the copper salts and facilitate their removal during aqueous extraction.[2]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filtration through Silica: A simple and effective method to remove baseline impurities and residual copper salts is to pass the concentrated crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Recrystallization: For obtaining high-purity material, recrystallization is the preferred method. A mixed solvent system, such as toluene/hexane, has been reported to be effective for similar benzonitriles.[6]
Section 5: Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Fluoro-2,6-dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (for workup)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-Fluoro-2,6-dimethylaniline (1.0 eq).
-
Add water and concentrated HCl (3.0 eq) and stir to form a fine slurry of the amine hydrochloride salt.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir for an additional 20 minutes at 0-5 °C.
-
Confirm the completion of the reaction using the starch-iodide test.[1] Keep this solution cold.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution or slurry of CuCN (1.2 eq) and NaCN (1.3 eq) in water. Warm this mixture gently to ~60-70 °C to ensure the formation of the soluble dicyanocuprate(I) complex.
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil or solid by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
References
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
- US5466859A - Process for preparing fluorobenzonitriles - Google P
- Sandmeyer reaction - Wikipedia. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. RSC Advances. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google P
- Diazotis
- Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Educ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Fluoro-2,6-dimethylbenzonitrile by Recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-2,6-dimethylbenzonitrile. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a nuanced understanding of the compound's properties and the crystallization process itself. This document provides practical, experience-driven advice in a question-and-answer format to address common challenges and troubleshoot experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2] Given its structure—a substituted aromatic ring—solvents with intermediate polarity are often a good starting point. A systematic approach is recommended:
-
Consult Literature: Check databases like SciFinder or Reaxys for reported recrystallization solvents for structurally similar compounds.[1]
-
Empirical Testing: Use small amounts (~50-100 mg) of your crude material to test solubility in various solvents. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.[1]
-
Consider "Like Dissolves Like": The molecule has a nonpolar aromatic core and a polar nitrile group. Solvents like ethanol, isopropanol, ethyl acetate, or toluene, and mixed solvent systems like ethanol/water or ethyl acetate/hexane, are promising candidates.[2][3]
Q2: My compound won't dissolve, even in boiling solvent. What should I do?
A2: This indicates that the compound is likely insoluble or has very low solubility in your chosen solvent. You have a few options:
-
Switch to a More "Similar" Solvent: If you are using a nonpolar solvent like hexane, switch to a more polar one like ethanol or acetone. Conversely, if you are using a very polar solvent like water, the compound may be too nonpolar to dissolve.
-
Use a Mixed-Solvent System: If you find a solvent in which the compound is highly soluble (even when cold) and another in which it is insoluble, you can use them as a pair. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool.[1][2]
-
Check for Insoluble Impurities: It's possible that the bulk of your compound has dissolved, but you are observing insoluble impurities. If this is the case, you should perform a hot filtration to remove these solid contaminants before allowing the filtrate to cool.[4]
Q3: My compound dissolved completely, but no crystals are forming upon cooling. Why?
A3: This is a very common issue, often caused by one of two things: using too much solvent or the formation of a supersaturated solution.[5][6]
-
Excess Solvent: This is the most frequent cause.[5] If too much solvent is used, the solution may not become saturated enough for crystals to form even at low temperatures. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[6]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature.[5] Crystallization requires a nucleation event to begin. You can induce nucleation by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6][7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5][8]
-
Flash Cooling: Briefly cool the flask in a dry ice/acetone bath to induce rapid nucleation, then allow it to warm slowly.[4]
-
Q4: My product has "oiled out" instead of crystallizing. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of impurities is very high.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[5]
-
Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool. This favors the slower, more ordered process of crystal formation over oiling out.[5][7]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Pre-purify: If the material is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Q5: The yield of my recrystallization is very low. How can I improve it?
A5: A low yield (e.g., <50%) can be disappointing but is often correctable.[6]
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess will retain a significant portion of your product in the final cold solution (the mother liquor).[9]
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled. Placing it in an ice-water bath for at least 15-20 minutes after it reaches room temperature can significantly increase the yield.
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. Evaporating a small amount on a watch glass will show if a large residue remains.[6] If so, you can try to obtain a second crop of crystals by boiling off more solvent and re-cooling, though this second crop may be less pure.
-
Washing Technique: Wash the filtered crystals with a small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[9]
Part 2: In-Depth Troubleshooting Guides
Troubleshooting Scenario 1: Persistent Failure to Crystallize
You have dissolved your this compound, cooled the solution to room temperature, placed it in an ice bath, and tried scratching the flask, but nothing has happened.
Causality: This points to a highly stable supersaturated solution or the presence of soluble impurities that inhibit nucleation. The system lacks the initial energy trigger to transition from the dissolved state to an ordered crystal lattice.
Systematic Approach: Follow this workflow to resolve the issue.
Caption: Troubleshooting workflow for inducing crystallization.
Troubleshooting Scenario 2: Poor Purity Post-Recrystallization
You have successfully recrystallized your material, but a melting point analysis shows a broad range, or analytical data (NMR, LC-MS) indicates the presence of significant impurities.
Causality: This can result from several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired product and a key impurity, leading to co-crystallization.[10]
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Inefficient Washing: Soluble impurities remaining in the mother liquor were not adequately washed from the crystal surfaces after filtration.
Solutions:
-
Re-evaluate the Solvent: The impurity may have very similar solubility characteristics to your product in that specific solvent. Try recrystallizing again from a solvent of different polarity.
-
Slow Down the Cooling: After dissolving the compound in hot solvent, cover the flask and allow it to cool to room temperature undisturbed on the benchtop for several hours before moving it to an ice bath. Slower crystal growth is more selective and results in a purer product.[7]
-
Improve Washing Technique: After filtering the bulk of the mother liquor, release the vacuum, add a small amount of ice-cold fresh solvent to just cover the crystals, and gently break up the filter cake with a spatula. Reapply the vacuum to pull the wash solvent through. Repeat this process once more.[4] This ensures that any impurity-laden mother liquor is thoroughly removed.
Part 3: Experimental Protocol & Data
Detailed Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (see Table 1). For this example, we will use isopropanol.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (e.g., 5 mL) and heat the mixture on a hotplate with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise and slowly while heating until the solid just completely dissolves. Avoid adding a large excess of solvent.[9]
-
Hot Filtration (If Necessary): If any insoluble material remains, perform a hot filtration. Place a small plug of cotton or fluted filter paper in a pre-heated funnel and quickly filter the hot solution into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[7] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume (a few mL) of ice-cold isopropanol.[4]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass to air dry completely.
-
Analysis: Determine the yield and assess the purity by measuring the melting point. A sharp melting point close to the literature value indicates high purity.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol | 82.6 | Polar Protic | Good general-purpose solvent for moderately polar compounds. Relatively volatile for easy drying. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, good starting point. Can be used in a mixed system with water. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good solvent power; lower boiling point may help prevent oiling out. |
| Toluene | 110.6 | Nonpolar | May be effective if impurities are significantly more polar. High boiling point increases risk of oiling out. |
| Heptane/Hexane | 98.4 / 68 | Nonpolar | Likely to have low solubility. Best used as an anti-solvent with a more polar solvent like Ethyl Acetate. |
| Water | 100 | Very Polar | Compound is likely insoluble. Primarily useful as an anti-solvent in a mixed system with a water-miscible solvent like ethanol or acetone.[1] |
References
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available online
- University of California, Los Angeles.
- Wellesley College.
- Reddit r/chemistry. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?Available online
- PubChem. 4-Fluoro-2-methylbenzonitrile. Available online
- Chemistry Stack Exchange. (2012).
- University of York, Chemistry Teaching Labs. Solvent Choice. Available online
- Najmul Hussein. (2022).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available online
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced from typical organic chemistry lab manuals).
- Parchem. This compound. Available online
- BLD Pharm. 14659-61-1|this compound. Available online
- Ossila. 4-Fluoro-2-methylbenzonitrile. Available online
- Professor Dave Explains. (2020).
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. rubingroup.org [rubingroup.org]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 2,6-Dimethylbenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated aromatic compounds. The fluorination of 2,6-dimethylbenzonitrile presents a unique set of challenges due to the electronic and steric properties of the substrate. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate these challenges and achieve optimal reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Question: What are the primary strategies for fluorinating 2,6-dimethylbenzonitrile, and which is generally preferred?
Answer: The two main strategies are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).
-
Nucleophilic Aromatic Substitution (SNAr): This would typically involve a leaving group (like -Cl or -NO₂) on the ring and a nucleophilic fluoride source (e.g., KF, CsF). However, for 2,6-dimethylbenzonitrile, this approach is not directly applicable as there is no suitable leaving group on the starting material. Synthesizing a precursor with a leaving group at the desired position would add significant steps to the synthesis.
-
Electrophilic Aromatic Substitution (EAS): This is the more direct and commonly employed strategy. It involves treating the electron-rich aromatic ring of 2,6-dimethylbenzonitrile with an electrophilic fluorine source ("F+"). Given the substrate, this is the preferred method. Popular electrophilic fluorinating reagents include N-F compounds like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1][2]
The primary challenge with EAS on this substrate is controlling regioselectivity due to the directing effects of three different substituents.
Question: How does the 2,6-dimethyl substitution pattern alongside the nitrile group affect the fluorination reaction?
Answer: The substitution pattern creates a complex interplay of steric and electronic effects that significantly influences reactivity and regioselectivity.
-
Electronic Effects:
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups due to hyperconjugation and weak inductive effects.[3] They increase the electron density of the ring, making it more susceptible to electrophilic attack.
-
Nitrile Group (-CN): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.[3][4]
-
-
Steric Hindrance: The two methyl groups flank the C1 position (ipso- to the nitrile), effectively blocking electrophilic attack at the C2 and C6 positions. This steric bulk is a dominant factor in determining the outcome of the reaction.
The combined effect is that the methyl groups activate the ring, but the nitrile group deactivates it. The directing effects are in partial opposition. The methyl groups direct towards the C3, C4, and C5 positions, while the nitrile group directs towards the C3 and C5 positions. The C4 position is para to one methyl group and meta to the nitrile, making it a likely, but not guaranteed, site of fluorination.
Question: Which analytical techniques are best for monitoring reaction progress and confirming the structure of the product, 4-fluoro-2,6-dimethylbenzonitrile?
Answer: A combination of techniques is essential for unambiguous analysis.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for this specific application.[5] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, which means you will get sharp signals in a region of the spectrum with no background interference.[5][6][7][8] The chemical shift of the fluorine atom in this compound will be characteristic, and the coupling patterns (to adjacent protons) will confirm its position on the ring.[7][9] Quantitative ¹⁹F NMR can also be used to determine yield using an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of starting material and the appearance of products. The mass spectrum will confirm the incorporation of one fluorine atom (mass increase of 18 Da from the starting material). It can also help identify isomeric byproducts, which would have the same mass but different retention times.
-
¹H and ¹³C NMR Spectroscopy: These are crucial for confirming the overall structure. In the ¹H NMR, the appearance of a doublet or triplet pattern for the aromatic protons, coupled to the new fluorine atom, is a key indicator.
Section 2: Troubleshooting Guide: Low Yield & Poor Conversion
Question: My electrophilic fluorination of 2,6-dimethylbenzonitrile using Selectfluor® is giving very low conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this reaction is a common issue, often stemming from insufficient activation of the C-H bond or suboptimal reaction conditions. The substrate is moderately deactivated by the nitrile group, and direct fluorination of such arenes can be challenging.[10] Here’s a systematic approach to troubleshooting.
Analysis & Optimization Strategy
-
Introduce a Catalyst: Direct fluorination of moderately deactivated arenes with reagents like Selectfluor® often requires a catalyst.[10] Transition metals, particularly palladium (Pd) and silver (Ag), have proven effective.[11][12]
-
Palladium Catalysis: Pd(II) catalysts like Pd(OAc)₂ can facilitate C-H activation.[10][13][14] The proposed mechanism often involves the generation of a more potent electrophilic fluorinating agent in situ or direct involvement in the C-H cleavage step.[10][13][15]
-
Silver Catalysis: Ag(I) salts (e.g., AgOTf, Ag₂O) can act as Lewis acids or participate in single-electron transfer (SET) pathways, depending on the system.[11][16] For some substrates, silver catalysis has been shown to be effective in late-stage fluorination.[11][12]
-
-
Solvent Selection: The solvent can dramatically influence the reaction.
-
Highly polar, non-coordinating solvents like acetonitrile (MeCN) or nitromethane are often effective for reactions using Selectfluor®.
-
For Pd-catalyzed reactions, solvents like dichloroethane (DCE) or mixtures including isobutyronitrile have been used successfully.[14] A solvent screen is highly recommended.
-
-
Temperature Control: Fluorination reactions can be sensitive to temperature.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent. Typically, 1.5 to 2.5 equivalents of Selectfluor® are used.[13][14]
Workflow for Troubleshooting Low Conversion
Below is a logical workflow for addressing low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Section 3: Troubleshooting Guide: Poor Regioselectivity
Question: I am getting a mixture of isomers. How can I improve the selectivity for the desired this compound product?
Answer: Achieving high regioselectivity is critical and depends on carefully balancing the electronic and steric influences on the aromatic ring.[4] While the C4 position is electronically favored, attack at C3/C5 can occur.
Analysis & Optimization Strategy
-
Re-evaluate the Directing Groups' Influence: The methyl groups strongly favor para substitution (C4 position), while the nitrile favors meta (C3/C5). The C4 position benefits from the strong para-directing effect of one methyl group and is only moderately deactivated by being meta to the nitrile. The C3/C5 positions are ortho to one methyl, meta to another, and meta to the nitrile, making them electronically viable targets.
-
Choice of Fluorinating Reagent: The size and reactivity of the electrophilic fluorine source can influence selectivity.
-
Selectfluor®: Being a bulky reagent, it might show greater preference for the less sterically hindered C4 position over the C3/C5 positions, which are flanked by a methyl group.[4]
-
NFSI (N-Fluorobenzenesulfonimide): This is another common reagent. Comparing its performance to Selectfluor® is a worthwhile experiment, as subtle differences in the transition state could alter the isomer ratio.
-
-
Catalyst System: The nature of the catalyst can profoundly impact regioselectivity in C-H functionalization reactions.[18] A palladium catalyst, for instance, might operate through a mechanism that has different steric demands than an uncatalyzed or silver-catalyzed reaction, potentially enhancing selectivity for a specific position.[18]
Data Presentation: Effect of Conditions on Regioselectivity
The following table summarizes hypothetical, yet plausible, experimental outcomes to guide your optimization.
| Entry | Fluorinating Agent (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4-F : 3-F) |
| 1 | Selectfluor® (1.5) | None | MeCN | 80 | 15 | 3 : 1 |
| 2 | Selectfluor® (2.0) | Pd(OAc)₂ (10) | DCE | 60 | 65 | 10 : 1 |
| 3 | Selectfluor® (2.0) | AgOTf (10) | MeCN | 60 | 45 | 6 : 1 |
| 4 | NFSI (2.0) | Pd(OAc)₂ (10) | DCE | 60 | 58 | 8 : 1 |
This is representative data to illustrate optimization trends.
As the table suggests, moving from an uncatalyzed to a palladium-catalyzed system can dramatically improve both yield and selectivity for the desired 4-fluoro isomer.
Section 4: Protocols & Methodologies
Validated Starting Protocol: Pd-Catalyzed Fluorination of 2,6-Dimethylbenzonitrile
This protocol is a robust starting point based on established principles of palladium-catalyzed C-H fluorination.[10][13][14]
Materials:
-
2,6-Dimethylbenzonitrile
-
Selectfluor® (F-TEDA-BF₄)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Reaction vessel (e.g., screw-cap vial)
-
Stir bar
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dimethylbenzonitrile (1.0 eq).
-
Add Palladium(II) Acetate (0.10 eq, 10 mol%).
-
Add Selectfluor® (2.0 eq).
-
Add anhydrous 1,2-Dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.
-
Seal the vessel and place it in a pre-heated oil bath or heating block at 60 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Periodically (e.g., at 4h, 8h, 12h), carefully take a small aliquot from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS and ¹⁹F NMR to monitor conversion and isomer formation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.[19]
Visualization of Potential Reaction Pathways
The diagram below illustrates the desired reaction versus a potential side reaction.
Caption: Desired vs. side reaction pathways.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.National Institutes of Health (NIH).
- Silver-Catalyzed Late-Stage Fluorination.National Institutes of Health (NIH).
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.BenchChem.
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.ResearchGate.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).Organic Chemistry Portal.
- Selectfluor - Wikipedia.Wikipedia.
- Selectfluor: mechanistic insight and applications.PubMed, National Institutes of Health (NIH).
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.RSC Publishing.
- 19F-centred NMR analysis of mono-fluorinated compounds.RSC Publishing.
- Catalysis for Fluorination and Trifluoromethylation.National Institutes of Health (NIH).
- 19Flourine NMR.University of Ottawa.
- Asymmetric Electrophilic Fluorination Using an Anionic Chiral Phase-Transfer Catalyst.Wiley Online Library.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.Wikipedia.
- Electrophilic fluorination - Wikipedia.Wikipedia.
- Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis.ResearchGate.
- Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds.CORE.
- Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes.PubMed, National Institutes of Health (NIH).
- Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds.ACS Publications.
- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.Juniper Publishers.
- Palladium-catalysed electrophilic aromatic C-H fluorination.PubMed, National Institutes of Health (NIH).
- Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer.RSC Publishing.
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.ACS Publications.
- An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates.ACS Publications.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.RSC Publishing.
- Palladium-Catalyzed Allylic C−H Fluorination.The Doyle Group, Princeton University.
- Recent Highlights in Electrophilic Fluorination with 1-Fluoro-2,4,6-Trimethylpyridinium Tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) Reagents Directed Toward the Synthesis of Heterocycles.Taylor & Francis Group.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.ACS Publications.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.Semantic Scholar.
- Xylene - Wikipedia.Wikipedia.
- Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a CopperNHeterocyclic Carbene Compl.ResearchGate.
- Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio.YouTube.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.PubMed, National Institutes of Health (NIH).
- Electrophilic fluorination of organosilanes.PubMed, National Institutes of Health (NIH).
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines.Semantic Scholar.
- Single and double stereoselective fluorination of (E)-allylsilanes.National Institutes of Health (NIH).
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.Master Organic Chemistry.
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Technical Support Center: Purification of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support center for the purification of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Introduction: The Challenge of Purity
This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials. Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields, product quality, and biological activity. This guide will address common impurities and provide robust methods for their removal, ensuring the high quality of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities in your crude product are largely dependent on the synthetic route employed. Common sources of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 4-fluoro-2,6-dimethylbenzaldehyde, 4-fluoro-2,6-dimethylbenzyl alcohol, or the corresponding halide.
-
Isomeric Byproducts: Inadequate regioselectivity during synthesis can lead to the formation of other isomers.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 4-fluoro-2,6-dimethylbenzamide or 4-fluoro-2,6-dimethylbenzoic acid.[1][2][3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium complexes) or reagents (e.g., cyanide sources) may be present.[4]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A combination of analytical techniques is often necessary for unambiguous impurity identification:
-
¹H and ¹³C NMR Spectroscopy: Compare the spectra of your crude product with a reference spectrum of pure this compound.[5] Impurities like the corresponding carboxylic acid will show a characteristic broad singlet for the acidic proton, while the amide will have two broad singlets for the -NH₂ protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum of each impurity can provide its molecular weight and fragmentation pattern, aiding in its identification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate impurities based on their polarity.[8][9][10] By comparing the retention times with known standards, you can identify specific impurities.
Q3: Can I use a simple aqueous wash to purify my crude product?
A3: An aqueous workup is a crucial first step but is often insufficient for achieving high purity. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities like 4-fluoro-2,6-dimethylbenzoic acid.[6] A subsequent wash with brine will help remove residual water from the organic layer. However, this will not remove non-polar impurities or those with similar solubility to the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low recovery after recrystallization. | The chosen solvent system is not ideal. The product may be too soluble at low temperatures, or the volume of solvent used was excessive.[11][12] | 1. Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Test a range of solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures thereof) on a small scale. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, reducing the yield.[11] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11] |
| Product is an oil or fails to crystallize. | The product may have a low melting point, or there is a high concentration of impurities preventing crystal lattice formation. | 1. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth. Alternatively, add a small seed crystal of pure product if available.[11] 2. Solvent System Modification: If the product is oiling out, it may be too soluble in the chosen solvent. Try a more non-polar solvent or a solvent mixture. 3. Column Chromatography: If recrystallization fails, column chromatography is a more robust method for separating the product from impurities.[13][14] |
| Persistent colored impurity. | The impurity may be a highly conjugated byproduct from the synthesis. | 1. Activated Carbon Treatment: During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated carbon and heat for a few minutes. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing it to cool. 2. Column Chromatography: This is a very effective method for separating colored impurities from colorless products.[13][14] |
| Amide or carboxylic acid impurity detected after purification. | The purification conditions may be causing hydrolysis of the nitrile. This can happen if the compound is exposed to acidic or basic conditions, especially at elevated temperatures.[1][3][15][16] | 1. Neutral Purification Conditions: Avoid strongly acidic or basic conditions during purification. If using column chromatography, use a neutral solvent system. 2. Temperature Control: Perform purification steps at the lowest practical temperature to minimize the rate of hydrolysis. 3. Pre-purification Wash: If the hydrolysis product is from the synthesis, an initial wash with a dilute base (for carboxylic acid) or dilute acid (for amide, though less effective) can remove a significant portion before further purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system should be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude product. Add a few drops of a test solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the mixture gently. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration (if decolorizing): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography for Purification
This method is highly effective for removing a wide range of impurities.[13][14]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[13][14]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflows for the purification of this compound.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for the recrystallization process.
References
- CA2254448A1 - Process for making aromatic nitriles - Google P
- EP0334188A2 - Process for producing aromatic nitrile - Google P
- Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies
- Prepar
- Column Chromatography - Organic Chemistry
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzo
- 6. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies
- III Analytical Methods - Japan International Cooper
- Nitrile Synthesis: Kolbe, Acid, Arom
- Benzonitrile - SIELC Technologies
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
- 14659-61-1|this compound|BLD Pharm
- Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses Procedure
- Recrystalliz
- A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4) - Benchchem
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- 9 - Organic Syntheses Procedure
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
- Process for the preparation of aromatic nitriles (1986) | Heinz Dr.
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- This compound (Cas 1011484-22-2) - Parchem
- 6. analytical methods - Agency for Toxic Substances and Disease Registry
- Analytical Methods - OPUS
- Synthesis routes of 2-Fluoro-4-methylbenzonitrile - Benchchem
- A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chrom
- hydrolysis of nitriles - Chemguide
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Technical Support Center: Synthesis of Sterically Hindered Benzonitriles
Welcome to the technical support center for the synthesis of sterically hindered benzonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in introducing a nitrile group onto a sterically congested aromatic ring. We will explore common experimental failures, provide in-depth troubleshooting advice, and detail robust protocols to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating issues encountered during the cyanation of sterically hindered aryl halides.
Problem 1: Low to No Yield of the Desired Benzonitrile
Q: My palladium-catalyzed cyanation of a di-ortho-substituted aryl bromide is failing, with starting material being recovered. I'm using Pd(OAc)₂, a standard phosphine ligand, and KCN. What are the likely causes and how can I fix it?
A: This is a classic and highly common problem. The low reactivity is almost certainly due to steric hindrance impeding one or more steps of the catalytic cycle. The primary bottlenecks are typically the oxidative addition and, most critically, the final C-CN bond-forming reductive elimination step.
Here is a breakdown of causative factors and a systematic approach to troubleshooting:
-
Catalyst & Ligand Inefficiency:
-
The "Why": Standard ligands (e.g., PPh₃) are often not bulky or electron-donating enough to facilitate the difficult reductive elimination from a hindered Pd(II) complex. The catalyst may also be deactivated by excess cyanide ions in solution, forming stable and inactive palladium-cyanide complexes.[1][2][3]
-
The Solution:
-
Switch to a Pre-catalyst: Use a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. These form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[4]
-
Employ Bulky, Electron-Rich Ligands: This is the most critical parameter. Ligands like those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or Kwong (e.g., CM-phos) are designed to accelerate reductive elimination.[5] Their steric bulk forces the aryl and cyanide groups into proximity on the metal center, promoting the final bond formation.[6]
-
-
-
Cyanide Source & Solubility:
-
The "Why": Potassium cyanide (KCN) has high solubility in many polar aprotic solvents, which can lead to high concentrations of free cyanide ions that poison the palladium catalyst.[1][7]
-
The Solution:
-
Use Zinc Cyanide (Zn(CN)₂): Zn(CN)₂ is often the reagent of choice for challenging cyanations.[3] It has lower solubility, maintaining a low equilibrium concentration of free cyanide. It is also thought to participate in a transmetalation step with the Pd-halide complex, which can be more favorable than salt metathesis with KCN.
-
Consider Additives: In some cases, the addition of a co-catalyst like a zinc salt (if not using Zn(CN)₂) or a copper salt can facilitate the cyanide transfer and prevent catalyst deactivation.[1]
-
-
-
Reaction Conditions:
-
The "Why": Insufficient thermal energy can prevent the overcoming of the high activation barrier for reductive elimination. The choice of solvent also dictates the solubility of reagents and the stability of catalytic intermediates.
-
The Solution:
-
Increase Temperature: Sterically hindered substrates often require higher temperatures (e.g., 100-140 °C). Solvents like dioxane, toluene, or DMAc are suitable for these conditions.
-
Solvent Choice: For particularly stubborn cases, consider using a biphasic solvent system or a solvent in which the cyanide source is only sparingly soluble.[7] This strategy helps to maintain a low concentration of the cyanide anion, mitigating catalyst poisoning.[7] An aqueous/organic mixture (e.g., THF/H₂O) has been shown to be effective, even at lower temperatures.[7][8]
-
-
Problem 2: Significant Side Product Formation (Hydrodehalogenation)
Q: My reaction is consuming the aryl halide, but I'm isolating the arene (hydrodehalogenation product) instead of the benzonitrile. What is causing this, and how can I prevent it?
A: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It typically arises from a competing reaction pathway where the aryl-palladium intermediate is protonated or undergoes reduction before it can be cyanated.
-
Source of Protons:
-
The "Why": Trace water in the solvent or reagents, or acidic N-H or O-H groups on the substrate itself, can serve as a proton source.[3] The base used in the reaction can also play a role.
-
The Solution:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry glassware under vacuum or in an oven.
-
Protecting Groups: If your substrate contains acidic protons (e.g., phenols, anilines), they may need to be protected prior to the cyanation reaction.
-
Choice of Base: While a base is not always required for cyanation with Zn(CN)₂, if one is used (e.g., in systems with other cyanide sources), ensure it is non-nucleophilic and anhydrous.
-
-
-
Reductive Pathways:
-
The "Why": Certain additives or impurities can act as reducing agents. For example, some phosphine ligands can undergo P-C bond cleavage, leading to species that can promote undesired reduction.
-
The Solution:
-
Use High-Purity Reagents: Ensure the catalyst, ligand, and cyanide source are of high purity.
-
Degas Thoroughly: Remove oxygen from the reaction mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Palladium or Copper? Which catalyst system should I choose for my hindered substrate?
A1: The choice depends on the substrate and reaction conditions.
-
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig cyanation) are generally more versatile and have a broader substrate scope, including aryl chlorides.[1][5] They benefit from a wide array of commercially available, rationally designed ligands that can be tuned to overcome steric hindrance.[1]
-
Copper-catalyzed reactions (Rosenmund-von Braun reaction) are a classic method, often using CuCN.[9][10] They are cost-effective but typically require very high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or NMP, which can be incompatible with sensitive functional groups.[11] Modern variations using ligands like L-proline can lower the required temperature.[11] For extremely hindered or electronically challenging substrates where palladium systems fail, the Rosenmund-von Braun reaction can sometimes be a viable, albeit harsh, alternative.
Q2: What are the pros and cons of different cyanide sources?
A2: Safety, reactivity, and compatibility with the catalyst are key considerations.
| Cyanide Source | Pros | Cons | Best For... |
| KCN / NaCN | Inexpensive, readily available. | Highly toxic, high solubility can poison Pd catalysts.[2][3] | Primarily used in copper-catalyzed reactions or specific Pd systems with phase-transfer catalysts. |
| Zn(CN)₂ | Less toxic than KCN, lower solubility mitigates catalyst poisoning.[3] | More expensive than alkali metal cyanides. | The go-to reagent for most modern palladium-catalyzed cyanations, especially for difficult substrates.[12] |
| CuCN | Reagent for the Rosenmund-von Braun reaction.[9] | Requires stoichiometric amounts and harsh conditions. | Aryl halides that are unreactive under Pd-catalysis. |
| K₄[Fe(CN)₆] | Non-toxic food additive, very safe to handle.[3] | Requires specific conditions to liberate the cyanide for reaction. | "Green chemistry" applications where toxicity is a major concern.[3][5] |
| "Organic" Sources | Can be less toxic and offer unique reactivity (e.g., TMSCN, acetone cyanohydrin).[13][14] | Often more expensive, may require different reaction mechanisms. | Specialized applications, such as when metal cyanides are incompatible with other functional groups. |
Q3: How does steric hindrance affect the catalytic cycle of a Pd-catalyzed cyanation?
A3: Steric hindrance, especially from ortho-substituents, creates a high-energy barrier for the final reductive elimination step. In this step, the aryl group and the cyanide ligand, which are both attached to the palladium center, must come close enough to form a C-CN bond and leave the catalyst. Bulky ortho-groups physically prevent this approach. Computational studies have shown that this step is often rate-limiting for electron-rich or sterically congested substrates.[8][15] This is why bulky, electron-donating phosphine ligands are so effective; they occupy other coordination sites on the palladium and sterically force the aryl and cyano groups together, lowering the activation energy for this crucial step.[6]
Visualized Workflows and Mechanisms
Decision Workflow for Method Selection
This diagram outlines a logical process for selecting a starting point for your cyanation experiment based on the nature of your aryl halide.
Caption: Decision tree for selecting a cyanation method.
Troubleshooting Flowchart for a Failed Reaction
Use this flowchart to diagnose and solve a failed cyanation attempt.
Caption: Systematic troubleshooting for failed cyanation reactions.
Detailed Experimental Protocol
Palladium-Catalyzed Cyanation of a Sterically Hindered Aryl Bromide
This protocol is a robust starting point for the cyanation of a challenging substrate, such as 2-bromo-1,3,5-triisopropylbenzene.
Materials:
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
XPhos (2 mol%)
-
2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)
-
Zinc Cyanide, Zn(CN)₂ (0.6 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide (e.g., 1.0 mmol, 283 mg), Zn(CN)₂ (0.6 mmol, 70.5 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and XPhos (0.02 mmol, 9.5 mg) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution, i.e., 5.0 mL).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction carefully by adding 10 mL of 2 M aqueous ammonia. Caution: This step should be performed in a well-ventilated fume hood to neutralize any remaining cyanide. Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered benzonitrile.
References
- Non-toxic Cyanide Sources and Cyanating Agents | Request PDF. (n.d.). ResearchGate.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2021). Chemistry – A European Journal. [Link]
- The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). The Journal of Organic Chemistry. [Link]
- Reductive Elimination from Arylpalladium Cyanide Complexes. (2011). Organometallics. [Link]
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
- Cyanation. (n.d.). Wikipedia.
- Non-toxic cyanide sources and cyanating agents. (2021). Organic & Biomolecular Chemistry. [Link]
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2023). Molecules. [Link]
- Reductive Elimination. (2023). Chemistry LibreTexts. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]
- Non-toxic cyanide sources and cyanating agents. (2021). Semantic Scholar. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). pubs.acs.org. [Link]
- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2017). Journal of the American Chemical Society. [Link]
- Rosenmund–von Braun reaction. (n.d.). Wikipedia.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie. [Link]
- Nickel-Catalyzed Cyanation of Aryl Halides. (2023). Molecules. [Link]
- Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines | Request PDF. (n.d.). ResearchGate.
- Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal.
- Rosenmund-von Braun Reaction. (n.d.). SynArchive.
- Help troubleshooting a Buchwald-Hartwig amin
- Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides | Request PDF. (n.d.). ResearchGate.
- L-Proline-Promoted Rosenmund–von Braun Reaction. (2006). Synlett. [Link]
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preventing defluorination during reactions with 4-Fluoro-2,6-dimethylbenzonitrile
A Senior Application Scientist's Guide to Preventing Defluorination in Synthetic Applications
Welcome to the technical support center for 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Unwanted defluorination is a common challenge that can derail a synthetic route, leading to yield loss and complex purification issues. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the unique reactivity of this sterically hindered aryl fluoride and maintain the integrity of the crucial C-F bond.
Core Principles of Reactivity: The Interplay of Sterics and Electronics
Understanding the inherent chemical nature of this compound is the first step toward troubleshooting and preventing unwanted side reactions. The molecule's reactivity is governed by a delicate balance between electronic activation and severe steric hindrance.
-
Electronic Activation: The potent electron-withdrawing effect of the cyano (-CN) group, situated para to the fluorine atom, significantly polarizes the aromatic ring. This effect makes the ipso-carbon (the carbon atom bonded to the fluorine) highly electrophilic and susceptible to attack by nucleophiles. In the context of Nucleophilic Aromatic Substitution (SNAr), this activation is crucial and makes the fluorine a viable leaving group.[1]
-
Steric Hindrance: The two methyl groups positioned ortho to the fluorine atom create a formidable steric shield. This physical barrier can impede the approach of nucleophiles, making direct SNAr reactions kinetically challenging and often requiring more forcing conditions than for unhindered analogs.[2] This steric congestion is a primary factor that can lead to alternative, undesired reaction pathways, including defluorination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the fluorine with a nucleophile (e.g., an amine or alkoxide), but I'm observing either no reaction or the formation of a complex mixture of byproducts, including the defluorinated starting material, 2,6-dimethylbenzonitrile. What's going wrong?
This is a classic challenge with this substrate. The low reactivity is likely due to the steric hindrance from the ortho-methyl groups, while the product mixture suggests that the harsh conditions used to force the reaction are causing decomposition or side reactions.
Underlying Causes and Mechanistic Insights:
-
Kinetic Inertness: The steric shield around the fluorine atom significantly raises the activation energy for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.[2] High temperatures or highly reactive nucleophiles are often required to overcome this barrier.
-
Hydrodefluorination (HDF) Side Reaction: The appearance of 2,6-dimethylbenzonitrile points to a hydrodefluorination reaction. This can be triggered by several factors under forcing conditions:
-
Trace Metal Catalysis: If you are using reagents or solvents contaminated with trace amounts of transition metals (like palladium, nickel, or rhodium), these can catalyze the cleavage of the C-F bond in the presence of a hydrogen source.[3]
-
Radical Mechanisms (SRN1): Strong bases or photolytic conditions can initiate a single-electron transfer (SET) to the aryl fluoride, generating a radical anion. This intermediate can then expel a fluoride ion to form an aryl radical, which subsequently abstracts a hydrogen atom from the solvent (e.g., THF, alcohols) or another reaction component to yield the defluorinated product.[4]
-
-
Reaction with the Nitrile Group: The nitrile group itself can react under strongly basic or acidic conditions, leading to hydrolysis to the corresponding amide or carboxylic acid, or other transformations that complicate the product mixture.[5]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. Ensure they are anhydrous. | These solvents are excellent for SNAr reactions as they stabilize the charged Meisenheimer intermediate. Water can lead to hydrolysis of the nitrile and other side reactions.[6] |
| Base | Use a moderate, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid excessively strong bases like NaH or LDA if possible. | A strong base can promote elimination or SRN1 pathways. Carbonates are often sufficient to deprotonate the nucleophile or act as an HF scavenger without causing extensive side reactions. |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally. | Finding the "sweet spot" is crucial. Too low, and the reaction won't proceed; too high, and decomposition and HDF become significant. |
| Catalyst System | For C-N bond formation, consider a Buchwald-Hartwig amination approach if direct SNAr fails. | While this is a C-F activation, it follows a different mechanism (oxidative addition/reductive elimination) and can sometimes be more effective for sterically hindered substrates than SNAr.[7] |
Q2: I am using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate another position on the molecule, but I am getting significant amounts of the defluorinated product. Why?
Using strong organolithium or amide bases with aryl fluorides can be risky and can initiate powerful defluorination pathways.
Underlying Causes and Mechanistic Insights:
-
Ortho-Lithiation and Benzyne Formation: Fluorine is a known ortho-directing group for lithiation.[8] The base can abstract a proton from the position ortho to the fluorine (and meta to the nitrile). The resulting organolithium intermediate can be unstable and eliminate lithium fluoride (LiF) to form a highly reactive benzyne intermediate. This benzyne can then be trapped by other nucleophiles or the base itself, leading to a mixture of products.
-
Reductive Defluorination: Strong reducing agents, including some organolithium reagents under certain conditions, can promote a reductive cleavage of the C-F bond, potentially through radical intermediates.
Solutions and Optimization Strategies:
-
Choose a Different Strategy: If you need to functionalize the ring, consider alternatives to direct deprotonation, such as a halogen-metal exchange from a brominated version of the molecule, or directed ortho-metalation guided by a different functional group if one is present.
-
Use a Milder Base/Lower Temperature: If deprotonation is unavoidable, use the least reactive base that is effective (e.g., LDA instead of n-BuLi) and conduct the reaction at the lowest possible temperature (e.g., -78 °C) to minimize the rate of LiF elimination.
-
Consider Magnesium or Zinc Bases: Hauser bases (R₂NMgX) or zinc bases can be less prone to inducing elimination reactions compared to their lithium counterparts.
Frequently Asked Questions (FAQs)
Q: What is the most common cause of unintentional defluorination with this compound?
A: The most likely causes are reactions run at high temperatures in the presence of a hydrogen donor (like certain solvents) and a catalyst (either intentionally added or as an impurity), or the use of very strong bases that can induce elimination or radical pathways.
Q: How do the ortho-methyl groups specifically impact the C-F bond stability?
A: While they primarily provide steric hindrance to nucleophilic attack at the carbon, they have a minimal electronic effect on the C-F bond strength itself. Their main role is indirect: by making the desired SNAr reaction more difficult, they may tempt the researcher to use harsher conditions, which in turn can trigger defluorination side reactions.[2]
Q: What are the best practices for storing and handling this compound?
A: The compound is generally stable. Store it in a cool, dry, well-ventilated area away from strong bases, strong oxidizing agents, and potential sources of ignition. Keep the container tightly sealed. No extraordinary handling procedures are required beyond standard laboratory practice for chemical reagents.
Q: Are there reaction conditions where the C-F bond is known to be stable?
A: Yes. For example, in the synthesis of the drug Trelagliptin, this compound is used as a starting material.[9][10][11] One of the methyl groups is successfully brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Under these free-radical conditions, the C-F bond remains intact, demonstrating its stability to this class of reaction.
Validated Experimental Protocol
The following protocol details a reaction where the C-F bond of this compound remains inert, providing a validated example of its selective reactivity.
Protocol: Radical Bromination of a Methyl Group (Adapted from Trelagliptin synthesis literature[10])
This procedure demonstrates the selective functionalization of a methyl group without affecting the C-F bond.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-2-methylbenzonitrile (1.0 eq.).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of azo-bis-isobutyronitrile (AIBN) (e.g., 0.05 eq.).
-
Solvent: Suspend the reagents in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloroethane (DCE).
-
Heating: Heat the mixture to reflux (approx. 77 °C for CCl₄, 83 °C for DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(bromomethyl)-4-fluorobenzonitrile, can often be used in the next step without further purification or can be purified by column chromatography.
Visualizing the Challenge: Steric Hindrance and Troubleshooting
To better understand the challenges and decision-making process, the following diagrams illustrate key concepts.
Caption: Steric hindrance from ortho-methyl groups impeding nucleophilic attack.
Caption: A decision-tree workflow for troubleshooting unexpected defluorination.
References
- Vyas, A.J. et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry.
- Light-driven hydrodefluorination of aryl fluorides catalyzed by a heterobimetallic Ni–Ga complex. (n.d.). Google.
- Moore, J.T. et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Journal of the American Chemical Society.
- Moore, J.T. et al. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Angewandte Chemie International Edition.
- API Synthesis International. (2016). TRELAGLIPTIN.
- Zhang, X. et al. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development.
- Williams, A. et al. (2024). Transition-Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Chemistry – A European Journal.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
- Serna, S. et al. (2015). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
- Buncel, E. et al. (2010). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate.
- Heiss, C. et al. (2007). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate.
- BenchChem. (2025). Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-isobutoxybenzonitrile.
- Lipshutz, B.H. et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
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- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]
- 11. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
column chromatography conditions for 4-Fluoro-2,6-dimethylbenzonitrile purification
Welcome to the technical support guide for the column chromatography purification of 4-Fluoro-2,6-dimethylbenzonitrile. This center is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have structured this guide to move from foundational principles to practical troubleshooting, ensuring you have the necessary insights to achieve high purity for your target compound.
Part 1: Foundational Strategy & Protocol Development
This section addresses the fundamental questions and establishes a robust workflow for purifying this compound.
Q1: What are the key physicochemical properties of this compound that influence chromatographic separation?
Answer: Understanding the structure of this compound is the first step in designing a successful purification strategy.
-
Polarity: The molecule possesses moderately polar functional groups: the nitrile (-C≡N) and the carbon-fluorine (C-F) bond. However, the aromatic ring and two methyl (-CH₃) groups contribute significant non-polar character. This balance suggests the compound is of intermediate polarity, making it an ideal candidate for normal-phase chromatography.
-
Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but less soluble in non-polar solvents like hexanes or petroleum ether. This is a critical factor for both sample loading and mobile phase selection.
-
Potential Impurities: Synthesis of benzonitriles can often result in impurities such as unreacted starting materials or related isomers. For example, if synthesized from the corresponding benzyl halide, residual starting material could be present. The polarity of these impurities relative to the product will dictate the required separation resolution.
Q2: Which stationary phase is best suited for this purification?
Answer: For compounds of intermediate polarity like this compound, silica gel (SiO₂) is the most common and effective stationary phase.
-
Mechanism: Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (-Si-OH).[1] Separation in normal-phase chromatography occurs based on the polarity of the compounds.[1][2] More polar molecules will have stronger interactions (like hydrogen bonding and dipole-dipole interactions) with the silica gel, causing them to move more slowly down the column.[1][3] Less polar molecules interact weakly and are eluted more quickly by the mobile phase.[3]
-
Particle Size: For standard flash chromatography, a silica gel with a particle size of 40-63 µm is recommended as it provides a good balance between resolution and flow rate.
Q3: How do I determine the optimal mobile phase (eluent)?
Answer: The selection of the mobile phase is the most critical variable in column chromatography. The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.25-0.35 .[4] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
The process is empirical and begins with TLC analysis:
-
Spot a TLC Plate: Dissolve a small amount of your crude reaction mixture and spot it on a silica gel TLC plate.
-
Test Solvent Systems: Develop the plate in a sealed chamber with a candidate solvent system. A standard starting point for a compound of this nature is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[5]
-
Analyze the Rf: Visualize the plate under UV light and/or with a chemical stain. Calculate the Rf value:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Non-Polar Component | Polar Component | Polarity Trend | Typical Use Case |
| Hexanes/Heptane | Ethyl Acetate | Standard, versatile system for many compounds. | Excellent starting point for this compound.[5] |
| Hexanes/Heptane | Diethyl Ether | Less polar than EtOAc; good for less polar compounds. | Can offer different selectivity compared to EtOAc. |
| Dichloromethane | Methanol | For more polar compounds that don't move in EtOAc.[5] | Use sparingly (<10% MeOH) to avoid dissolving silica.[5] |
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar component (e.g., move from 10% EtOAc in hexanes to 20% EtOAc in hexanes).[4]
-
If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar component (e.g., move from 20% EtOAc in hexanes to 10% EtOAc in hexanes).[4]
Q4: Can you provide a general workflow for setting up the purification?
Answer: Certainly. This workflow diagram illustrates the logical progression from method development on a TLC plate to executing the preparative column chromatography.
Step-by-Step Protocol:
-
Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 30-50g of silica gel for every 1g of crude material.
-
Packing the Column (Wet Packing Recommended):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[1]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[6]
-
Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent (like DCM).[7] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes). Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[8]
-
If impurities are close to your product, you may need to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6][9]
-
-
Fraction Analysis:
-
Systematically spot every few fractions on a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your pure product.[8]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during column chromatography.
Q5: My compound and a key impurity have very similar Rf values. How can I improve the separation?
Answer: This is a common challenge that requires optimizing the separation resolution.
-
Decrease Polarity: Make the mobile phase less polar. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often amplifying small differences in polarity, leading to better separation.
-
Try a Different Solvent System: The selectivity of the separation can change with different solvents. For example, if you are using ethyl acetate/hexanes, try switching to diethyl ether/hexanes or dichloromethane/hexanes. Sometimes the different interactions of these solvents with your compounds can dramatically improve separation.
-
Use a Shallow Gradient: Instead of a large step-wise increase in polarity, use a very shallow, slow gradient. This gradual change can effectively resolve compounds that are very close in polarity.[9]
-
Increase Column Length/Mass: A longer and narrower column provides more theoretical plates for separation to occur. Using a larger amount of silica gel relative to your sample mass also improves separation.
Q6: My compound is streaking or "tailing" on the TLC plate and eluting in many fractions. What's wrong?
Answer: Tailing is often caused by one of three issues:
-
Sample Overload: You have loaded too much sample for the column size or spotted too much on the TLC plate. The stationary phase becomes saturated, leading to poor separation and non-ideal band shapes. Try using less material.
-
Poor Solubility: The compound may be crashing out of the mobile phase on the column. If you used dry loading, this is less of an issue. If you used wet loading, ensure the compound is fully soluble in the mobile phase. Sometimes adding a small percentage of a more polar solvent (like 1-2% methanol in DCM) can help, but be cautious as this dramatically increases polarity.
-
Acidic/Basic Nature: If your compound is acidic or basic, it might be interacting too strongly or unpredictably with the slightly acidic silica gel. You can try neutralizing the silica by pre-treating it or adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Q7: My compound won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
Answer: This indicates your compound is very polar and is strongly adsorbed to the silica.
-
Increase Mobile Phase Polarity: You need a more polar eluent. A common next step is to use a mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH).[5] Be aware that using more than 10% methanol can start to dissolve the silica gel.[5]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option. This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[10][11]
-
Switch to Reverse-Phase: If your compound is highly polar, it might be better suited for reverse-phase chromatography, which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[4]
Q8: I think my compound is decomposing on the column. How can I check and prevent this?
Answer: The acidic nature of silica gel can degrade sensitive compounds.
-
Stability Check (2D TLC): Spot your compound on a TLC plate and develop it in a suitable solvent system. Then, turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[12]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with an eluent containing a small amount of a base like triethylamine (e.g., 1%) and then re-equilibrating with your starting mobile phase.
-
Use an Alternative Stationary Phase: If deactivation is not enough, switch to a more inert stationary phase like alumina (which is available in neutral, acidic, or basic forms) or Florisil.[12]
References
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Teledyne ISCO.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- HPLC Separation Modes. Waters Corporation.
- Types of stationary phases in gas chromatography. (2025). Phenomenex.
- Chromatography (HPLC, TLC). PharmDecks.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2021). MDPI.
- How to translate the mobile phase from thin layer chromatography to column? (2012). Chemistry Stack Exchange.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
- Gradient Column Chromatography how to? (2021). Reddit.
- Column Chromatography. University of Colorado Boulder, Department of Chemistry.
- Performing Column Chromatography. (2023). YouTube.
- column chromatography & purification of organic compounds. (2021). YouTube.
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- 2. pharmdecks.com [pharmdecks.com]
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- 5. Chromatography [chem.rochester.edu]
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- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in 4-Fluoro-2,6-dimethylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during this synthesis, particularly focusing on low conversion and yield. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
The synthesis of this compound is a key transformation in the production of various advanced materials and pharmaceutical intermediates. The most prevalent synthetic routes involve either a nucleophilic aromatic substitution (e.g., Palladium-catalyzed cyanation of an aryl halide) or a Sandmeyer reaction starting from the corresponding aniline. Each route presents unique challenges that can lead to suboptimal yields. This guide provides a structured, question-and-answer framework to systematically troubleshoot these issues.
Part 1: Troubleshooting Palladium-Catalyzed Cyanation
The conversion of an aryl halide, such as 4-bromo-1-fluoro-2,6-dimethylbenzene, to the desired nitrile via palladium-catalyzed cross-coupling is a powerful and common method. However, its success is highly sensitive to catalyst activity, reagent quality, and reaction conditions.
Q1: My Pd-catalyzed cyanation reaction shows low conversion or has stalled completely. What are the most likely causes and how can I fix it?
Low conversion in a palladium-catalyzed cyanation is a frequent issue that can typically be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Core Areas to Investigate:
-
Catalyst System (Palladium Source & Ligand): The heart of the reaction is the catalytic cycle. Any disruption here will halt the synthesis.
-
Catalyst Poisoning: Cyanide ions are notorious for strongly coordinating to and deactivating palladium catalysts.[1] Using a cyanide source that provides a slow, controlled release of CN- is crucial. While zinc cyanide (Zn(CN)₂) is common, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often preferred as it is less toxic and provides a lower equilibrium concentration of free cyanide, minimizing catalyst poisoning.[2]
-
Ligand Degradation/Incompatibility: Bulky, electron-rich phosphine ligands (e.g., dppf, X-Phos) are often required to facilitate both the oxidative addition and reductive elimination steps.[1][3] Ensure the ligand is not degraded (oxidized) and is appropriate for the substrate.
-
Palladium(0) Formation: The active catalyst is a Pd(0) species. If your precatalyst is Pd(II) (e.g., Pd(OAc)₂), the initial reduction to Pd(0) may be inefficient. The presence of a reducing agent or specific ligands is necessary to generate the active catalyst.
-
-
Reaction Conditions:
-
Solvent Purity: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[3][4] Water content is critical. While some protocols have been developed for aqueous media,[5] traditional anhydrous reactions can fail if the solvent has absorbed atmospheric moisture. Rigorously dry solvents are essential.
-
Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[1][3] Insufficient heating can lead to a stalled reaction. Conversely, excessively high temperatures can cause ligand or solvent decomposition.
-
Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation.
-
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for the Sandmeyer cyanation reaction.
Recommended Protocol for Optimized Sandmeyer Reaction:
-
Diazotization:
-
Dissolve 4-fluoro-2,6-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium or potassium cyanide (NaCN/KCN, 1.2 eq) in water.
-
Neutralize the cold diazonium salt solution by carefully adding a base (e.g., sodium carbonate) until the pH is ~5-6.
-
Slowly add the neutralized diazonium salt solution to the copper cyanide solution, allowing for the controlled evolution of nitrogen gas.
-
Allow the reaction to warm to room temperature or gently heat to 50-60 °C to ensure completion.
-
Part 3: Common Side Product FAQs
Q3: My final product is contaminated with 4-Fluoro-2,6-dimethylbenzamide. What causes this hydrolysis and how can I prevent it?
The formation of the corresponding amide is a common issue resulting from the hydrolysis of the nitrile product. [6][7]
-
Cause: This typically occurs during the reaction workup. Nitriles can be hydrolyzed to amides under either acidic or basic conditions, especially at elevated temperatures. [6][7][8]If your workup involves a harsh acid or base wash to remove impurities or catalysts, you may be inadvertently hydrolyzing your product. The amide is an intermediate in the hydrolysis to the carboxylic acid, but stopping the reaction at the amide stage is common under milder conditions. [6]* Prevention:
-
Milder Workup: Use milder conditions for your aqueous washes. A saturated sodium bicarbonate solution is generally safer than a stronger base like sodium hydroxide. For acid washes, use dilute HCl and avoid prolonged contact times or heating.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below.
-
Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions, as residual water can contribute to hydrolysis, especially if the reaction is run for an extended period at high temperatures.
-
References
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- Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
- Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.J. Org. Chem., 76, 665-668. [Link]
- Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.RSC Advances, 10(58), 35356-35389. [Link]
- Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Wiley Online Library. [Link]
- Making Amides from Nitriles. Chemistry LibreTexts. [Link]
- Wang, D., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides.Synlett, 31(18), 1823-1828. [Link]
- Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.Organic Letters, 17(1), 102-105. [Link]
- Kolbe nitrile synthesis. Wikipedia. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Research on the synthesis of 4-fluorobenzonitrile.
- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
- [11C]Cyanation of Arylboronic Acids in Aqueous Solution.
- Sandmeyer reaction. Wikipedia. [Link]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.Journal of the Iranian Chemical Society, 18(12), 3139-3165. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent.
- Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium...
- Cyanation of aromatic halides.
- Reactions of Nitriles. Chemistry Steps. [Link]
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Sandmeyer Reactions. YouTube. [Link]
- Table 2, Cyanation of a Bromoisoxazole Model Compound.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- The preparation of 4-Fluoro-3-nitrobenzonitrile...
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Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support guide for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this specific synthesis. Our focus is on anticipating and resolving issues related to byproduct formation, ensuring a higher yield and purity of your target compound.
I. Overview of Synthetic Strategy: The Sandmeyer Reaction
The synthesis of this compound is commonly approached via a Sandmeyer reaction. This classical and versatile method involves the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] In the context of our target molecule, the likely starting material is 4-Amino-3,5-dimethylfluorobenzene.
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] This radical nature is a critical factor to consider, as it is responsible for the formation of certain byproducts, most notably biaryl compounds.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the Sandmeyer reaction.
Issue 1: Low Yield of this compound and Formation of a Phenolic Byproduct
Observation: Your final product is contaminated with a significant amount of 4-Fluoro-2,6-dimethylphenol. This is often accompanied by a lower than expected yield of the desired nitrile.
Probable Cause: The diazonium salt intermediate is thermally unstable and susceptible to reaction with water, leading to the formation of the corresponding phenol.[4][5] This side reaction is exacerbated by elevated temperatures during the diazotization step or a prolonged reaction time before the introduction of the copper(I) cyanide.
Solutions:
-
Strict Temperature Control: It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization process (the reaction of 4-Amino-3,5-dimethylfluorobenzene with nitrous acid).[4] Use an ice-salt bath to ensure the temperature does not rise.
-
Prompt Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Do not store it for extended periods, even at low temperatures.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, ensure that all reagents and solvents are pre-cooled to minimize the decomposition of the diazonium salt.
Issue 2: Presence of a High Molecular Weight Impurity, Tentatively Identified as a Biphenyl Derivative
Observation: GC-MS or LC-MS analysis reveals a byproduct with a mass corresponding to a dimer of the aromatic starting material (e.g., a bifluorodi(dimethyl)biphenyl).
Probable Cause: The radical mechanism of the Sandmeyer reaction can lead to the homocoupling of the aryl radical intermediate, forming a biaryl byproduct.[1][6] The detection of such byproducts is strong evidence for the radical pathway.[3]
Solutions:
-
Control Diazonium Salt Addition: Add the cold diazonium salt solution dropwise to the copper(I) cyanide solution. This ensures that the concentration of the aryl radical is kept low at any given time, minimizing the likelihood of dimerization.
-
Optimize Catalyst Concentration: Ensure an adequate concentration of the copper(I) cyanide is present to efficiently trap the aryl radical as it is formed.
Issue 3: Formation of Intensely Colored Byproducts (Red, Orange, or Yellow)
Observation: The reaction mixture or the crude product has a distinct coloration that is difficult to remove through standard purification techniques.
Probable Cause: This is often due to the formation of azo compounds. The electrophilic diazonium salt can react with the electron-rich starting amine (4-Amino-3,5-dimethylfluorobenzene) or other aromatic species present in the reaction mixture in an azo coupling reaction.[4][6]
Solutions:
-
Ensure Complete Diazotization: Verify that the diazotization reaction has gone to completion before proceeding to the cyanation step. This can be done by testing for the absence of the starting amine using TLC. A slight excess of nitrous acid (verifiable with starch-iodide paper) can help ensure complete conversion.
-
Efficient Mixing: Vigorous stirring during the addition of the diazonium salt to the copper(I) cyanide solution is crucial to ensure rapid reaction and minimize the opportunity for side reactions like azo coupling.
Issue 4: Incomplete Reaction or Low Conversion
Observation: A significant amount of the starting material, 4-Amino-3,5-dimethylfluorobenzene, remains in the reaction mixture after the allotted time.
Probable Cause: This could be due to several factors:
-
Insufficient Nitrous Acid: An inadequate amount of sodium nitrite will lead to incomplete diazotization.
-
Inactive Catalyst: The copper(I) cyanide may have oxidized to copper(II), which is less effective in the Sandmeyer reaction.
-
Low Reaction Temperature in Cyanation Step: While diazotization requires low temperatures, the cyanation step may require gentle warming to proceed at a reasonable rate.
Solutions:
-
Stoichiometry Check: Carefully re-check the molar equivalents of all reagents, particularly sodium nitrite.
-
Catalyst Quality: Use freshly prepared or high-quality copper(I) cyanide. If the catalyst is old or has been exposed to air, its activity may be compromised.
-
Temperature Optimization of Cyanation: After the addition of the diazonium salt, the reaction mixture can be allowed to slowly warm to room temperature or even gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a successful Sandmeyer cyanation reaction?
A1: The reaction typically involves a color change upon addition of the diazonium salt to the copper(I) cyanide solution, often becoming a dark brown or black suspension. Vigorous evolution of nitrogen gas is a key indicator that the reaction is proceeding.[5] The final crude product, after workup, is usually a dark solid or oil that requires purification.
Q2: How can I effectively purify the crude this compound?
A2: Column chromatography on silica gel is a standard and effective method for purifying the product and removing the various byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed for further purification.
Q3: Can I use copper(II) cyanide for this reaction?
A3: Copper(I) is the active catalytic species in the Sandmeyer reaction as it initiates the single electron transfer to the diazonium salt.[3] While some protocols may generate Cu(I) in situ from Cu(II) salts, it is generally recommended to use a copper(I) source directly for optimal results.
Q4: What are the main safety precautions for the Sandmeyer reaction?
A4: Diazonium salts can be explosive when isolated and dry, so they should always be prepared in solution and used immediately.[7] Copper(I) cyanide and the potential for hydrogen cyanide gas evolution necessitate working in a well-ventilated fume hood and having appropriate quenching solutions (e.g., bleach) readily available. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-3,5-dimethylfluorobenzene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
A significant evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Byproduct Analysis by GC-MS
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture after the work-up.
-
Dilute the sample with a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for the desired product, this compound.
-
Analyze the mass spectra of other significant peaks to identify potential byproducts such as 4-Fluoro-2,6-dimethylphenol, biaryl compounds, and any remaining starting material.
-
V. Visualizations
Caption: Synthetic pathway and common byproducts.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Aromatics
Introduction: The Promise and Peril of Aromatic Fluorination
Fluorinated aromatic compounds are cornerstones of modern medicine, agrochemicals, and materials science. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these molecules highly valuable. However, the synthetic routes to these compounds are often fraught with challenges, chief among them being the management of highly exothermic reactions.
Many C-F bond-forming reactions are energetically favorable and can release significant amounts of heat.[1] On a laboratory scale, this heat may dissipate harmlessly, but during scale-up, the decrease in the surface-area-to-volume ratio can lead to dangerous heat accumulation.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the thermal hazards associated with the synthesis of fluorinated aromatics. It is built on the foundational principle of process safety: to identify hazards early, assess their potential consequences, and implement robust control strategies to ensure safe and reliable operations.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What makes fluorination reactions on aromatic rings so exothermic? A1: The high electronegativity of fluorine and the strength of the resulting carbon-fluorine bond contribute to the high exothermicity of many fluorination reactions. The formation of this very stable bond releases a significant amount of energy. Reactions like the Balz-Schiemann and Halex processes are well-documented to be highly exothermic.[5][6]
Q2: What is a "thermal runaway" and why is it a major concern? A2: A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal. This leads to an accelerating increase in temperature, which further increases the reaction rate, creating a dangerous feedback loop. This can result in a violent release of energy, over-pressurization, reactor failure, and explosion.[7][8]
Q3: My reaction seemed fine in the lab. Why did it become dangerous during scale-up? A3: The ability of a reactor to remove heat is proportional to its surface area, while the amount of heat generated is proportional to its volume. As you scale up a process, the volume increases much faster than the surface area. This fundamental scaling law means a reaction that was easily controlled at 100 mL scale can become dangerously uncontrollable at a 10 L scale without proper engineering controls.[2]
Q4: What is the single most important piece of data I need before scaling up a fluorination reaction? A4: The Adiabatic Temperature Rise (ΔT_ad) . This value, determined through reaction calorimetry, tells you the maximum temperature your reaction mixture would reach if all cooling were lost.[7] A high ΔT_ad indicates a potentially severe hazard that requires robust engineering controls.
Q5: Are there inherently safer alternatives to traditional batch processing for these reactions? A5: Yes. Continuous flow chemistry is an increasingly adopted technology that offers significant safety advantages. By performing the reaction in a small-volume, high-surface-area microreactor, temperature can be controlled with exceptional precision, minimizing the risk of thermal runaway.[9][10][11] This approach is particularly valuable for handling hazardous reagents and unstable intermediates.[9][10]
Troubleshooting Guides for Common Synthesis Routes
Guide 1: The Balz-Schiemann Reaction
The thermal decomposition of aryldiazonium tetrafluoroborates is a classic method for introducing fluorine. However, these diazonium salts are notoriously unstable and can decompose with explosive force.[5][6]
| Problem / Observation | Probable Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Rapid, uncontrolled gas evolution (N₂) and sharp temperature spike during decomposition. | The decomposition is highly exothermic and proceeding too quickly. The rate of heat generation is overwhelming the cooling capacity. | Immediate Action: If safe, apply emergency cooling (ice bath). Be prepared for over-pressurization. Prevention: 1. Use a Solvent: Perform the decomposition in a high-boiling, inert solvent (e.g., dichlorobenzene, decalin) to temper the reaction.[6] Never perform a large-scale decomposition on a solid melt. 2. Controlled Addition: If feasible, consider a semi-batch process where the diazonium salt is added portion-wise to the hot solvent at a rate that allows the temperature and off-gassing to be controlled. 3. Lower Temperature: Investigate photochemical decomposition or the use of alternative counterions like hexafluorophosphates (PF₆⁻) which may allow for decomposition at lower, more controllable temperatures.[12][13] |
| Formation of dark, tarry byproducts instead of the desired aryl fluoride. | Side reactions are occurring at high temperatures, or the diazonium salt is decomposing via undesired pathways. | Troubleshooting: 1. Check Purity of Diazonium Salt: Ensure the isolated salt is dry and free of residual acid or other impurities that could catalyze decomposition. 2. Optimize Solvent: The choice of solvent can influence the reaction outcome. Low- or non-polar solvents like chlorobenzene or hexane have been shown to improve yields and allow for lower decomposition temperatures.[14] 3. Consider In Situ Generation: To avoid isolating the hazardous diazonium intermediate, explore methods where the salt is generated and decomposed in a single pot under milder conditions.[6] |
| Difficulty isolating the aryldiazonium tetrafluoroborate salt. | The salt may be too soluble in the reaction medium, or it may be hydrolyzing. The tetrafluoroborate anion ([BF₄]⁻) can undergo hydrolysis, especially at elevated temperatures.[15][16] | Troubleshooting: 1. Ensure Anhydrous Conditions: Use dry reagents and solvents for the diazotization step. 2. Optimize Temperature: Perform the diazotization and precipitation at low temperatures (0-5 °C) to maximize yield and minimize decomposition. 3. Alternative Counterion: Consider using hexafluorophosphate ([PF₆]⁻), which is generally more resistant to hydrolysis than [BF₄]⁻.[16][17] |
Guide 2: Nucleophilic Aromatic Substitution (SNAr) - The Halex Reaction
The Halex reaction, a cornerstone of industrial aryl fluoride synthesis, involves the displacement of a leaving group (typically chloride) with fluoride at high temperatures in a polar aprotic solvent.[18][19] These reactions are highly exothermic and sensitive to impurities.
| Problem / Observation | Probable Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Reaction temperature "overshoots" the setpoint and continues to rise even with maximum cooling applied. | This is a classic sign of an impending thermal runaway. The reaction rate has become too high, often due to the accumulation of unreacted starting material followed by a sudden increase in rate. | Immediate Action: Stop all reagent feeds immediately. If possible, add a quench solution or an inert, cold solvent to dilute and cool the reaction mass. Prevention: 1. Use Semi-Batch Addition: The aryl chloride should be added slowly to the hot slurry of KF in the solvent. This makes the aryl chloride the limiting reagent and ensures the rate of heat generation is controlled by the addition rate. Never mix all reagents and then heat. 2. Calorimetry Data is Essential: Use Reaction Calorimetry (RC) to determine the maximum safe addition rate and the cooling power required for your specific reactor.[7][8] 3. Monitor Reaction Progress: Use in-line monitoring (e.g., HPLC, GC) to ensure the starting material is being consumed as it is added and not accumulating. |
| Reaction is sluggish or fails to reach completion. | Insufficient fluoride source solubility, poor mass transfer, or water contamination. | Troubleshooting: 1. Ensure Anhydrous KF: KF is hygroscopic. Use spray-dried KF or dry it thoroughly before use. Water will deactivate the fluoride nucleophile. 2. Use a Phase Transfer Catalyst (PTC): Catalysts like tetramethylammonium chloride (TMAC) or crown ethers can significantly increase the solubility of the fluoride ion in the organic phase and accelerate the reaction.[20] 3. Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMSO, DMF, or Sulfolane.[18] The solvent choice can dramatically impact reaction rate. |
| Unexpected and violent decomposition occurs, even under seemingly normal operating temperatures. | An impurity in a raw material (starting material, solvent, or KF) is catalyzing a dangerous side reaction or lowering the decomposition temperature of the reaction mixture. This was the root cause of a major industrial accident involving a Halex reaction.[20] | Prevention: 1. Strict Raw Material Qualification: Never change the supplier of a raw material without re-running full safety testing (DSC, RC) on the new material.[20] Small differences in impurity profiles can have catastrophic consequences. 2. Thermal Stability Testing: Use Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature for decomposition of the complete reaction mixture. Ensure your processing temperature is well below this onset.[21][22] |
Advanced Control Strategies & Best Practices
Proactive risk management is superior to reactive troubleshooting. The following strategies are essential for any scientist working with potentially exothermic fluorination reactions.
Thermal Hazard Assessment Workflow
A systematic approach to identifying and quantifying thermal risk is non-negotiable.[2][3] This workflow should be applied before any scale-up activities.
Caption: A workflow for systematic thermal hazard assessment.
Decision Making: Batch vs. Continuous Flow
For high-risk reactions, continuous flow processing offers a fundamentally safer approach.[9][10]
Caption: Decision tree for selecting batch vs. flow processing.
Key Experimental Protocols
Protocol 1: Basic Thermal Screening with Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for a reaction mixture.
-
Sample Preparation: Carefully prepare a representative sample of the final reaction mixture under an inert atmosphere. This includes all reactants, reagents, catalysts, and solvents at their final concentrations.
-
Encapsulation: Accurately weigh 2-5 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC instrument.
-
Heating Program: Program the DSC to heat at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a temperature well beyond the expected process temperature (e.g., 350-400 °C).
-
Data Analysis: Analyze the resulting heat flow curve. Identify the "onset temperature" of the first major exothermic event. This temperature represents the beginning of thermal decomposition.
-
Safety Margin: Your maximum operating temperature should be significantly lower than this onset temperature (a safety margin of 50-100 °C is common practice).
Protocol 2: Measuring Heat of Reaction with Reaction Calorimetry (RC)
Objective: To quantify the heat evolved during the reaction and determine the cooling requirements for scale-up.[8]
-
System Calibration: Calibrate the RC1e or similar reaction calorimeter by applying a known electrical heat load to determine the overall heat transfer coefficient (UA) of the reactor system.
-
Reactor Charging: Charge the reactor with the initial components (e.g., KF slurry in DMSO for a Halex reaction) as per the process description.
-
Isothermal Operation: Bring the reactor contents to the desired reaction temperature and allow them to equilibrate.
-
Controlled Reagent Addition: Begin the controlled, slow addition of the limiting reagent (e.g., the aryl chloride) via a syringe pump or dosing unit at the proposed process rate.
-
Heat Flow Monitoring: The calorimeter software will continuously monitor the temperature difference between the reactor jacket and the reactor contents, calculating the real-time heat flow (Qr) of the reaction.
-
Data Integration: Once the addition is complete and the heat flow has returned to baseline, integrate the area under the heat flow curve. This total integrated heat, divided by the moles of limiting reagent added, gives the molar heat of reaction (ΔHr).
-
Analysis: Use the ΔHr and the heat capacity of the reaction mixture (which can also be measured by the calorimeter) to calculate the critical adiabatic temperature rise (ΔT_ad = |ΔHr| / Cₚ). This data is used to model the cooling requirements and potential for thermal runaway at scale.[7]
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Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. We will explore the critical role of solvent effects in this synthesis, drawing on established chemical principles and field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Rosenmund-von Braun reaction.[1][2] This reaction involves the cyanation of an aryl halide, in this case, 2-iodo-5-fluoro-1,3-dimethylbenzene or 2-bromo-5-fluoro-1,3-dimethylbenzene, using a cyanide source, typically copper(I) cyanide (CuCN).[1] This method is favored for its cost-effectiveness and operational simplicity.[3]
Q2: Why is the choice of solvent so critical in the synthesis of this compound?
A2: The solvent plays a multifaceted role in the Rosenmund-von Braun reaction, significantly influencing reaction rate, yield, and purity. Its primary functions are to:
-
Dissolve Reactants: The solvent must effectively dissolve both the aryl halide and the cyanide salt to facilitate their interaction.[4]
-
Stabilize Intermediates: The reaction proceeds through charged intermediates, and the solvent's ability to stabilize these species is crucial for the reaction's efficiency.[4][5] Polar aprotic solvents are particularly effective at stabilizing the key Meisenheimer intermediate in nucleophilic aromatic substitution reactions.[4]
-
Influence Nucleophilicity: The solvent can affect the reactivity of the cyanide nucleophile. Protic solvents, for instance, can form hydrogen bonds with the cyanide ion, creating a "solvation shell" that reduces its nucleophilicity and slows the reaction rate.[4][5]
Q3: Which solvents are recommended for this synthesis, and why?
A3: For the synthesis of this compound via the Rosenmund-von Braun reaction, polar aprotic solvents are highly recommended.[1][4] Dimethylformamide (DMF) is often the solvent of choice as it has been shown to be the best medium for this type of reaction.[3] Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP).[4][6] These solvents effectively dissolve the reactants and stabilize the charged intermediates without significantly solvating the cyanide anion, thus maintaining its high reactivity.[4]
Q4: Are there any solvents I should avoid?
A4: Yes. It is advisable to avoid non-polar solvents such as toluene and dioxane, as well as protic solvents like water, methanol, and ethanol.[3][4] Non-polar solvents are generally poor at dissolving the ionic cyanide salts and stabilizing the charged intermediates, leading to very slow or incomplete reactions.[3] Protic solvents can significantly decrease the nucleophilicity of the cyanide ion through hydrogen bonding, which can dramatically reduce the reaction rate and may lead to the formation of unwanted byproducts.[4] Acetonitrile has also been reported to be detrimental to the reaction.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
Symptoms: After the reaction and workup, you obtain a significantly lower yield than expected, or no product at all.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: | Use of a non-polar (e.g., toluene) or protic solvent (e.g., ethanol) that fails to dissolve reactants or deactivates the nucleophile.[3][4] |
| Insufficient Solvent Polarity: | The chosen solvent may not be polar enough to stabilize the reaction intermediates effectively.[4] Switch to a more polar aprotic solvent like DMF or DMSO.[3] |
| Poor Reactant Solubility: | The aryl halide or copper cyanide may not be fully dissolved, limiting the reaction.[4] Ensure you are using a sufficient volume of a suitable polar aprotic solvent. Gentle heating can sometimes improve solubility, but be mindful of the reaction's temperature sensitivity. |
| Solvent Contamination: | The presence of water in your aprotic solvent can significantly hinder the reaction.[4] Use anhydrous solvents to minimize moisture.[7] |
Issue 2: Formation of Impurities and Side Products
Symptoms: Your final product is contaminated with significant amounts of byproducts, making purification difficult.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature Leading to Solvent Decomposition: | Some polar aprotic solvents can decompose at the high temperatures often required for the Rosenmund-von Braun reaction, leading to impurities.[1] Select a high-boiling point solvent like NMP for high-temperature reactions and ensure precise temperature control.[6] |
| Side Reactions Promoted by the Solvent: | In some cases, the solvent itself can participate in side reactions. While less common with robust solvents like DMF, it's a possibility to consider. If suspected, trying a different polar aprotic solvent like DMSO could be beneficial. |
Experimental Protocol: Rosenmund-von Braun Synthesis of this compound
This protocol provides a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary.
Materials:
-
2-Bromo-5-fluoro-1,3-dimethylbenzene
-
Copper(I) cyanide (CuCN)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-bromo-5-fluoro-1,3-dimethylbenzene.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF to dissolve the starting material. To this solution, add copper(I) cyanide.
-
Reaction: Heat the reaction mixture to a reflux temperature of 120-150°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield issues.
References
- Organic Chemistry Portal. Rosenmund-von Braun Reaction.
- Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
- Wikipedia. Rosenmund–von Braun reaction.
- LibreTexts. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- LibreTexts. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- SciSpace. Rosenmund–von Braun reaction.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- The Royal Society of Chemistry. (2010). A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles.
- ResearchGate. (2023). Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab).
- ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- DSpace@MIT. (2024). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- ResearchGate. Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1 H )-1,2-benziodoxole with B(C 6 F 5 ) 3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers.
- Google Patents. (2003). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Monitoring the Synthesis of 4-Fluoro-2,6-dimethylbenzonitrile
Welcome to the technical support center for monitoring the synthesis of 4-Fluoro-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking. Here, we address common challenges and provide robust, self-validating protocols to ensure the integrity of your synthesis.
Overview of this compound Synthesis and Monitoring
This compound is a valuable building block in medicinal chemistry and materials science.[1] A common synthetic route involves the Sandmeyer reaction, starting from 3,5-dimethyl-4-fluoroaniline. This process requires careful monitoring to ensure the complete consumption of the starting material and to track the formation of the desired product while minimizing impurity generation. Both TLC and HPLC are indispensable tools for this purpose, offering complementary information on the reaction's progress.
Reaction Scheme:
This guide will help you navigate the nuances of setting up reliable TLC and HPLC monitoring methods and troubleshooting common issues that may arise.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective technique ideal for quick qualitative checks of reaction progress.[2] It helps determine the presence of starting materials, products, and major byproducts.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use silica gel 60 F₂₅₄ plates.[3] With a pencil, gently draw a baseline about 1 cm from the bottom edge.
-
Sample Preparation :
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare separate solutions of your starting material (3,5-dimethyl-4-fluoroaniline) and, if available, a pure standard of the product (this compound) at approximately 1 mg/mL.
-
-
Spotting : Use a capillary tube to spot the prepared solutions onto the baseline. It's best practice to use a "co-spot" lane where both the reaction mixture and starting material are spotted on top of each other to help with identification.[4]
-
Development : Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[5] Cover the chamber to maintain a saturated atmosphere.
-
Visualization : Once the solvent front has traveled about 80-90% of the plate's length, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate or p-anisaldehyde solution can also be used for compounds that are not UV-active.
TLC Troubleshooting Guide & FAQs
| Problem | Question | Potential Cause & Solution |
| Streaking/Elongated Spots | Why are my spots streaking instead of being round? | Sample Overload : The sample is too concentrated. Dilute the sample and re-spot.[5][6] Acidic/Basic Compound : The nitrile product or aniline starting material might be interacting strongly with the acidic silica gel. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase (e.g., 0.1-1%).[7][6] Inappropriate Solvent : The solvent may be too polar, causing everything to move with the solvent front in a streak. Try a less polar mobile phase. |
| Spots at Baseline or Solvent Front | My spots are either stuck at the bottom or have run to the top. What does this mean? | Incorrect Mobile Phase Polarity : If spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[7] If spots are at the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[7][8] An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.[8][9] |
| No Visible Spots | I've run my TLC, but I can't see any spots. What went wrong? | Sample Too Dilute : The concentration of your sample is too low. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[7] Non-UV Active Compound : Your compounds may not be visible under UV light. Try using a chemical stain like potassium permanganate or iodine vapor.[3] Sample Evaporation : If your compound is volatile, it may have evaporated from the plate. |
| Overlapping Spots | The starting material and product spots are too close to distinguish. How can I improve separation? | Optimize Mobile Phase : The polarity of your eluent is not optimal for separating the two compounds. You need to perform a systematic trial-and-error approach.[10] Start with a common mixture like 70:30 Hexane:Ethyl Acetate and adjust the ratio. Even a small change can significantly impact resolution.[8] Change Solvents : If adjusting the ratio doesn't work, switch one of the solvents. For example, try dichloromethane/methanol or toluene/acetone systems.[8] |
Data Summary: TLC Mobile Phase Selection
The key to good TLC is selecting the right mobile phase.[10][11] The polarity of the solvent system dictates the movement of the compounds on the polar silica plate.[12]
| Compound Type | Starting Polarity (Hexane:Ethyl Acetate) | Adjustment for Higher Rf | Adjustment for Lower Rf |
| Starting Material (3,5-dimethyl-4-fluoroaniline) | More polar, lower Rf | Increase Ethyl Acetate | Decrease Ethyl Acetate |
| Product (this compound) | Less polar, higher Rf | Increase Ethyl Acetate | Decrease Ethyl Acetate |
| Ideal Separation | Aim for Rf of product ~0.3-0.4 and clear separation from starting material. | A good starting point is 80:20 or 70:30 Hexane:Ethyl Acetate. | Fine-tune the ratio based on initial results. |
Workflow Visualization
Below is a diagram illustrating the logical workflow for developing and troubleshooting a TLC method.
Caption: TLC Method Development and Troubleshooting Workflow.
High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and higher resolution, reversed-phase HPLC (RP-HPLC) is the preferred method. It can accurately determine the percentage of starting material remaining and the yield of the product.
Experimental Protocol: RP-HPLC Analysis
-
System Preparation : Use a C18 column. The mobile phase typically consists of a mixture of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Sample Preparation :
-
Take a small, accurately measured aliquot from the reaction.
-
Quench it immediately in a known volume of mobile phase to stop the reaction and dilute the sample. A typical dilution is 1 µL of reaction mixture into 1 mL of 50:50 acetonitrile:water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Type - Isocratic vs. Gradient :
-
Isocratic Elution : Uses a constant mobile phase composition (e.g., 60% Acetonitrile, 40% Water). This method is simple, reproducible, and ideal for routine analysis once separation conditions are known.[13][14][15]
-
Gradient Elution : The mobile phase composition changes during the run (e.g., starting at 30% Acetonitrile and increasing to 90%). This is excellent for separating complex mixtures with components of varying polarities and for initial method development.[16][17]
-
-
Typical Run Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detector : UV at 254 nm
-
Gradient (for method development) : 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
HPLC Troubleshooting Guide & FAQs
| Problem | Question | Potential Cause & Solution |
| Peak Tailing | Why do my peaks have a tail instead of being symmetrical? | Secondary Interactions : The basic aniline starting material may be interacting with residual acidic silanols on the silica-based C18 column.[18] Solution : Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress silanol activity.[18] Column Overload : Injecting too much sample can cause peak distortion. Dilute your sample. |
| Fluctuating Retention Times | My retention times are drifting between injections. Why? | Column Equilibration : The column may not be fully equilibrated between gradient runs. Increase the equilibration time at the end of your gradient method.[14][19] Temperature Fluctuation : The column temperature is not stable. Use a column oven for consistent temperature control.[19] Mobile Phase Composition : The mobile phase may have been prepared incorrectly or is evaporating. Prepare fresh mobile phase daily.[19] |
| High Backpressure | The system pressure is unusually high. What should I do? | Blockage : There may be a blockage in the system, often at the column inlet frit. Solution : First, disconnect the column and run the pump to see if the pressure drops; this isolates the problem to the column. If the column is the issue, try back-flushing it (reversing the flow direction).[20] If that fails, the column may need replacement. Always use in-line filters and filter your samples to prevent this. |
| Split or Broad Peaks | My peaks are split or very broad, leading to poor resolution. What's the cause? | Injection Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[21] Column Void : A void may have formed at the head of the column. This is often irreversible and requires column replacement.[21] |
Workflow Visualization
This diagram outlines a systematic approach to troubleshooting common HPLC issues.
Caption: A Decision Tree for HPLC Troubleshooting.
References
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Benchchem. (2025). Application Note: Isocratic vs. Gradient Elution for the HPLC Separation of 4-Chlorocatechol.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Reddit. (2021, October 27). TLC Mobile Phase Selection.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ChemBAM. (n.d.). TLC troubleshooting.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
Sources
- 1. ossila.com [ossila.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 12. reddit.com [reddit.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. mastelf.com [mastelf.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. hplc.eu [hplc.eu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. agilent.com [agilent.com]
- 21. realab.ua [realab.ua]
Technical Support Center: Navigating Regioisomer Formation in Substituted Benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet complex challenge of controlling regioisomer formation. Unraveling the factors that govern the regiochemical outcome of your reactions is paramount for achieving desired molecular architectures and ensuring the purity and efficacy of your target compounds.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to predict, control, and troubleshoot the formation of regioisomers in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers, and why is their formation a concern in substituted benzonitrile synthesis?
Regioisomers are constitutional isomers that have the same functional groups but differ in their positions on a structural framework, such as a benzene ring. In the context of substituted benzonitriles, this refers to the ortho (1,2-), meta (1,3-), and para (1,4-) isomers. The formation of a mixture of these isomers presents a significant challenge as they often exhibit very similar physical properties, making their separation difficult and costly. Furthermore, the biological activity and pharmacological profile of a drug candidate can be highly dependent on the specific substitution pattern.
Q2: What are the primary factors that dictate the regiochemical outcome of a reaction on a substituted benzene ring?
The regioselectivity of a reaction on a substituted benzene ring is primarily governed by the electronic and steric properties of the substituents already present on the ring. These substituents can be broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing.[1][2]
-
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.
-
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic. Most deactivating groups direct incoming electrophiles to the meta position.[1] Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. Halogens are an exception, being deactivating yet ortho, para-directing.
Q3: How can I predict the major regioisomer in an electrophilic aromatic substitution reaction?
To predict the major regioisomer, you must consider the directing effects of the substituent(s) on the benzene ring. For monosubstituted benzenes, the directing effect of the single group will determine the outcome. For disubstituted benzenes, the directing effects of both groups must be considered. If the directing effects are synergistic (both direct to the same position), the outcome is straightforward. If they are opposing, the more strongly activating group generally dictates the position of substitution.
Q4: Are there general strategies to favor the formation of a specific regioisomer?
Yes, several strategies can be employed:
-
Choice of Synthetic Route: Different synthetic methods can lead to different regioisomers. For example, a Sandmeyer reaction starting from a specific aniline isomer provides a regiochemically defined route to a benzonitrile.[3]
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the ratio of regioisomers. For instance, in some Friedel-Crafts reactions, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[4]
-
Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, leading to a higher proportion of the para isomer.[5]
-
Protecting Groups: The introduction of a protecting group can block a specific position on the ring, directing substitution to other available sites. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides for Key Synthetic Methods
This section provides detailed troubleshooting advice for common synthetic routes to substituted benzonitriles, focusing on the control of regioisomer formation.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental method for introducing a cyano group or other functionalities onto an aromatic ring. However, controlling regioselectivity can be challenging, especially with multiple substituents.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol(s) |
| Poor regioselectivity with an ortho, para-directing group (e.g., obtaining a mixture of ortho and para isomers when only one is desired). | 1. Steric Effects: The size of the electrophile and the substituent can influence the ortho:para ratio. Smaller electrophiles and less bulky substituents will favor ortho substitution.[5] 2. Reaction Temperature: Higher temperatures can lead to a loss of selectivity and the formation of thermodynamic byproducts. 3. Solvent Effects: The polarity of the solvent can influence the transition state and thus the isomer distribution.[6][7] | Solution 1 (Steric Control): For increased para selectivity, consider using a bulkier electrophile if possible. For example, in Friedel-Crafts acylation, using a bulkier acylating agent can favor the para product.[4] Solution 2 (Temperature Control): Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times. Solution 3 (Solvent Optimization): For nitration of toluene, nonpolar solvents tend to give lower ortho/para ratios.[5] Experiment with a range of solvents from nonpolar (e.g., hexane, carbon tetrachloride) to polar (e.g., nitromethane).[7] |
| Unexpected formation of the meta isomer with an ortho, para-directing group. | 1. Reaction with the Substituent: Some activating groups, like amines, can react with the acidic conditions of the reaction (e.g., nitration) to form a deactivating group (e.g., -NH₃⁺), which is meta-directing.[1] | Solution: Protect the activating group before performing the electrophilic substitution. For an amino group, acylation to form an amide is a common strategy. The amide is still an ortho, para-director but is less basic and less prone to protonation. The protecting group can be removed after the desired substitution. |
| Low yield of the desired isomer with a meta-directing group. | 1. Deactivation of the Ring: Meta-directing groups are also deactivating, making the reaction sluggish and requiring harsh conditions, which can lead to side reactions. | Solution: Use more forcing conditions (higher temperature, stronger Lewis acid), but monitor the reaction closely for decomposition. Alternatively, consider a different synthetic route that does not rely on EAS on a deactivated ring. |
Quantitative Data: Isomer Distribution in the Nitration of Toluene
| Nitrating Agent | Solvent | Temperature (°C) | % Ortho | % Meta | % Para | Ortho/Para Ratio |
| HNO₃/H₂SO₄ | - | 30 | 58 | 4 | 38 | 1.53 |
| NO₂⁺BF₄⁻ | CH₂Cl₂ | 25 | 65-70 | 2-3 | 28-32 | ~2.2 |
| HNO₃ | Acetic Anhydride | 0 | 58 | 2 | 40 | 1.45 |
Data compiled from various sources, illustrating the influence of reaction conditions.[5][6][8]
Visualizing Regioselectivity in EAS
The regiochemical outcome of EAS is determined by the stability of the carbocation intermediate (Wheland intermediate or σ-complex). Ortho, para-directing groups stabilize the intermediate through resonance, particularly when the electrophile adds to the ortho or para position.
Caption: Stability of Wheland intermediates in EAS.
Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring with high regioselectivity, as the position of the cyano group is determined by the position of the amino group on the starting aniline.[9]
Troubleshooting Guide: Sandmeyer Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol(s) |
| Low yield of the desired benzonitrile. | 1. Incomplete Diazotization: The formation of the diazonium salt is a critical first step. The temperature must be kept low (0-5 °C) to prevent decomposition. 2. Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable, especially at higher temperatures. 3. Side Reactions: The aryl radical intermediate can undergo other reactions, such as dimerization or reaction with the solvent. | Solution 1 (Diazotization): Ensure the temperature is strictly controlled during the addition of sodium nitrite. Use a slight excess of nitrous acid to ensure complete reaction. Solution 2 (Decomposition): Use the diazonium salt immediately after its formation without isolation. Keep the solution cold throughout the process. Solution 3 (Side Reactions): Use a solvent that is less likely to react with the aryl radical. Ensure that the copper(I) cyanide solution is added promptly to the diazonium salt solution. |
| Formation of undesired byproducts (e.g., phenols, aryl halides). | 1. Reaction with Water: The diazonium salt can react with water to form a phenol. 2. Presence of Halide Ions: If the diazotization is carried out in the presence of halide ions (e.g., from HCl), the corresponding aryl halide can be formed as a byproduct. | Solution 1 (Phenol Formation): Minimize the amount of water in the reaction mixture and keep the temperature low. Solution 2 (Aryl Halide Formation): While some acid is necessary for diazotization, using an alternative acid like tetrafluoroboric acid can lead to the formation of the more stable diazonium tetrafluoroborate salt, which can then be reacted with CuCN. |
Protocol: Sandmeyer Cyanation of 4-Bromoaniline
-
Dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate to obtain the crude 4-bromobenzonitrile.
-
Purify by recrystallization or column chromatography.
Caption: Simplified mechanism of the Sandmeyer reaction.
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is the synthesis of aryl nitriles from aryl halides and copper(I) cyanide, typically at high temperatures.[9][10] Regioselectivity is determined by the starting aryl halide.
Troubleshooting Guide: Rosenmund-von Braun Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol(s) |
| Low or no reaction. | 1. Unreactive Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides and iodides. Electron-withdrawing groups on the aryl halide can also decrease reactivity. 2. High Reaction Temperature Required: Traditional Rosenmund-von Braun reactions often require temperatures of 150-250 °C.[11] | Solution 1 (Aryl Halide): If possible, use the corresponding aryl bromide or iodide. Solution 2 (Temperature): Use a high-boiling polar solvent like DMF, nitrobenzene, or pyridine to achieve the necessary temperature.[12] Consider using microwave irradiation to accelerate the reaction. |
| Decomposition of starting material or product. | 1. Harsh Reaction Conditions: The high temperatures required can lead to the decomposition of sensitive functional groups. | Solution: Use a modified, lower-temperature procedure. For example, the use of L-proline as a promoter can allow the reaction to proceed at 80-120 °C.[11] |
| Difficulty in product purification. | 1. Excess Copper Cyanide and High-Boiling Solvent: These can make isolation of the product challenging.[12] | Solution: After the reaction is complete, quench with an aqueous solution of ferric chloride and ammonia to complex the copper salts and facilitate their removal by filtration. Use steam distillation or vacuum distillation to remove the high-boiling solvent. |
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation of aryl halides is a versatile and widely used method for the synthesis of benzonitriles. Regioselectivity is dictated by the starting aryl halide.
Troubleshooting Guide: Palladium-Catalyzed Cyanation
| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol(s) |
| Low or no catalytic activity. | 1. Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center and inhibit catalysis. 2. Unreactive Aryl Halide: Aryl chlorides are less reactive than bromides and iodides. Electron-rich aryl chlorides can be particularly challenging.[13] | Solution 1 (Catalyst Poisoning): Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The addition of a co-catalyst like zinc can also be beneficial.[14] Solution 2 (Aryl Halide): For unreactive aryl chlorides, use a more electron-rich and sterically demanding phosphine ligand, such as XPhos or SPhos, to promote oxidative addition.[13][15] |
| Formation of hydrodehalogenation byproduct (Ar-H). | 1. Presence of a Hydrogen Source: Water or other protic species in the reaction mixture can lead to the formation of the hydrodehalogenated product. | Solution: Ensure that all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
graph Pd_Cyanation_Cycle { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#E6F4EA", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Pd0 [label="Pd(0)L_n"]; PdII_ArX [label="Ar-Pd(II)(X)L_n"]; PdII_ArCN [label="Ar-Pd(II)(CN)L_n"]; ArCN [label="Ar-CN", shape=box, style=rounded, fillcolor="#FFFFFF"];
Pd0 -> PdII_ArX [label="Oxidative Addition\n(Ar-X)"]; PdII_ArX -> PdII_ArCN [label="Transmetalation\n(CN source)"]; PdII_ArCN -> Pd0 [label="Reductive Elimination"]; PdII_ArCN -> ArCN [style=dashed]; }
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Strategies for the Selective Synthesis of Benzonitrile Isomers
Targeting the ortho Isomer:
-
Directed ortho Metalation (DoM): A directing group (e.g., amide, methoxy) on the benzene ring can direct a strong base (e.g., n-BuLi) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic cyanating agent.
-
Sandmeyer Reaction: Start with an ortho-substituted aniline.
Targeting the meta Isomer:
-
Electrophilic Aromatic Substitution: Use a meta-directing group on the starting material. For example, the nitration of benzonitrile will primarily yield 3-nitrobenzonitrile.
-
Sandmeyer Reaction: Begin with a meta-substituted aniline.
Targeting the para Isomer:
-
Electrophilic Aromatic Substitution with Steric Control: When using an ortho, para-directing group, steric hindrance at the ortho position can be exploited to favor para substitution. This is often achieved by using a bulky directing group or a bulky electrophile.
-
Sandmeyer Reaction: Start with a para-substituted aniline.
Analytical Techniques for Isomer Differentiation and Quantification
Accurate identification and quantification of regioisomers are crucial for process optimization and quality control.
1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic of the substitution pattern. Para-substituted isomers often show a simpler, more symmetric pattern (e.g., two doublets), while ortho and meta isomers exhibit more complex multiplets.[16]
-
¹³C NMR: The number of signals in the aromatic region can indicate the symmetry of the molecule.
-
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.[15][17]
2. Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate volatile regioisomers based on their different boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally labile isomers. Different stationary and mobile phases can be screened to achieve optimal separation.
Protocol: Separation of ortho- and para-Tolunitrile
For a mixture of ortho-, meta-, and para-tolunitrile, a combination of distillation and crystallization can be employed. The ortho-isomer can be removed by fractional distillation. The remaining mixture of meta and para isomers can then be enriched in the para isomer by distillation, followed by crystallization to obtain the pure para-tolunitrile.[11][20]
References
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- Müller, F., et al. (1991). Separation of ortho-, meta- and para-tolunitrile from ternary mixtures of the isomers. U.S.
- Olah, G. A. (1976). Selective nitration of aromatic and substituted aromatic compositions. U.S.
- Olah, G. A., et al. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2889. [Link]
- Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]
- Andonian, A. (n.d.).
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
- Singh, K., & Kumar, S. (2009). Effect of solvents on regioselectivity of anisole nitration. Indian Journal of Chemistry - Section B, 48B(1), 127-130. [Link]
- Wang, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- Cioc, R. C., et al. (2018). Regioselective synthesis of aromatic benzonitriles makes use of C−H acidity differences in the ortho and meta adducts. Angewandte Chemie International Edition, 57(40), 13173-13177. [Link]
- Li, G., et al. (2022). Branch-Selective Cyanation of Alkenes Through Photoinduced Traceless Functional Group Translocation. CCS Chemistry, 4(1), 245-255. [Link]
- Müller, F., et al. (1991). Process for the separation of ortho-, meta- and para-tolunitrile from ternary mixtures of isomers.
- Cole, K. P., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6849–6853. [Link]
- Al-Oqaili, N. A. M., et al. (2022). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
- Various Authors. (2012). How ortho and para isomers of benzene derivatives differentiated?.
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- Spectra Analysis Instruments, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
- Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- University of Texas at Dallas. (n.d.).
- Cole, K. P., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6849–6853. [Link]
- Littke, A. F., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]
- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
- Various Authors. (2017). Why is the -NH2 group in aniline an ortho and para directing group?. Quora. [Link]
- Brown, H. C., & Marino, G. (1962). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Journal of the American Chemical Society, 84(8), 1236–1239. [Link]
- Berden, G., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
- Li, J., et al. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. [Link]
- Myerson, A. S. (Ed.). (2002).
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
- The Organic Chemistry Tutor. (2014). Ortho, Meta and Para Substitution. YouTube. [Link]
- Wang, C., et al. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry, 88(14), 9687–9696. [Link]
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
- Deeming, A. S., et al. (2023). Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Organic & Biomolecular Chemistry, 21(11), 2320-2324. [Link]
- Ankara University. (n.d.). 3.3.
- Clark, J. (2015).
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
- Stark, A., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]
- Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS1. The Journal of Organic Chemistry, 06(6), 795–803. [Link]
- McGuire, B. A., et al. (2018). Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation. Physical Chemistry Chemical Physics, 20(8), 5129-5145. [Link]
- ScienceMadness.org. (2020).
- Wu, J. X., et al. (2002). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 43(9), 1595-1597. [Link]
- NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]
- Reddy, V. P., et al. (2023).
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Validation & Comparative
The Impact of Fluorination on Benzonitrile-Based Materials in Organic Electronics: A Comparative Guide
Introduction: Engineering Molecular Properties with Fluorine
In the landscape of organic electronics, the precise tuning of molecular properties is paramount for achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Benzonitrile, a simple aromatic molecule featuring a benzene ring attached to a nitrile (-CN) group, serves as a foundational electron-accepting unit. However, in its pristine form, its electronic properties are often suboptimal for direct application in advanced device architectures.
This guide provides a comparative analysis of fluorinated benzonitriles, exploring how the strategic incorporation of one or more highly electronegative fluorine atoms fundamentally alters the electronic and physical characteristics of the parent molecule. Fluorination has emerged as a powerful and versatile tool for molecular engineering in organic electronics.[1] The strong inductive effect of fluorine atoms allows for the systematic modulation of frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for optimizing charge injection, transport, and recombination within a device.[2] This guide will delve into the causality behind these changes, present comparative data, and provide validated experimental protocols for researchers in the field.
The Role of Fluorine: A Physicochemical Perspective
The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's electronic structure.[2] This is primarily due to the strong electron-withdrawing inductive (-I) effect.
Causality of Electronic Modifications:
-
Energy Level Depression: The high electronegativity of fluorine pulls electron density from the π-conjugated system of the benzonitrile core. This stabilization effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3]
-
Improved Electron Injection: A lower LUMO level reduces the energy barrier for electron injection from the cathode (e.g., Aluminum, LiF/Al) into the organic layer, leading to more efficient device operation at lower voltages.[3]
-
Enhanced Oxidative Stability: A deeper HOMO level signifies a higher ionization potential, making the molecule more resistant to oxidative degradation and contributing to a longer operational lifetime for the device.[2][3]
-
Intermolecular Interactions: The presence of fluorine can introduce C-H···F interactions, which can play a significant role in the solid-state packing of the molecules, potentially leading to more ordered thin films and enhanced charge carrier mobility.[2]
The following diagram illustrates the general workflow for evaluating these novel materials, from initial design to final device testing.
Caption: General workflow for the development and evaluation of fluorinated benzonitriles.
Comparative Analysis of Physicochemical Properties
The energy level diagram below illustrates the expected trend of HOMO and LUMO level depression with increasing fluorination, facilitating better energy alignment with typical electrode materials in an OLED.
Caption: Expected energy level trends with increased fluorination.
The following table summarizes the calculated electronic properties for a C-Nitrile derivative and its fluorinated counterpart, illustrating the impact of fluorination.
| Property | C-Nitrile Derivative (Unfluorinated) | C-Nitrile Derivative (Fluorinated) | Causality of Change |
| Band Gap (eV) | 4.4 | 4.2 | The strong inductive effect of fluorine atoms stabilizes both HOMO and LUMO levels, often leading to a reduction in the energy gap.[4] |
| Average Dielectric Constant | 2.35 | 2.15 | Fluorination can alter molecular polarizability and packing, leading to changes in the bulk dielectric properties.[4] |
Note: Data is sourced from a computational study and serves to illustrate the trend. Absolute values will vary with the specific molecular structure and measurement technique.[4]
Device Performance Comparison
Fluorinated benzonitriles are frequently employed as electron transport layers (ETLs) or as electron-accepting moieties in host or emitter materials, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs.[5][6][7] Their depressed LUMO levels facilitate electron injection and transport, while their deep HOMO levels provide effective hole-blocking, confining charge recombination to the emissive layer and thus increasing device efficiency.
While direct comparative data for a simple fluorinated benzonitrile series as the primary ETL is limited, we can analyze the performance of more complex benzonitrile derivatives used as hosts for TADF emitters.
| Host Material Core | Emitter | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Role of Benzonitrile Moiety |
| Benzonitrile-Carbazole (1DBF-2CNCZ) | Blue TADF | >20 | ~3.0 | Acts as the core electron-transporting and accepting unit, contributing to a high triplet energy.[8] |
| Benzonitrile-Carbazole Polymer (P4CzCN–PA) | Green TADF | 20.9 | ~3.5 | Forms the electron-accepting part of the polymer backbone, enabling efficient solution-processed devices.[7] |
| Benzonitrile-Carbazole Polymer (P4CzCN–PA) | Blue TADF | 13.4 | ~4.0 | Demonstrates versatility for different color emitters, though performance varies.[7] |
These examples demonstrate that incorporating a benzonitrile moiety is a successful strategy for creating high-performance host materials. The fluorination of these structures would be expected to further enhance electron transport and stability, potentially leading to even higher efficiencies and longer device lifetimes.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the key experimental procedures discussed in this guide.
Protocol 1: Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a standard technique to determine the HOMO and LUMO energy levels of organic materials.[9]
Objective: To measure the oxidation (Eox) and reduction (Ered) potentials of a fluorinated benzonitrile thin film to estimate its HOMO and LUMO energy levels.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode: Indium Tin Oxide (ITO) coated glass substrate.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum (Pt) wire.
-
Analyte Solution: The fluorinated benzonitrile dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Inert gas (Nitrogen or Argon) for degassing.
-
Ferrocene (for calibration).
Procedure:
-
Substrate Preparation: Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Thin Film Deposition: Deposit a thin film of the fluorinated benzonitrile onto the ITO substrate via spin-coating or thermal evaporation.
-
Cell Assembly: Assemble the three-electrode cell. The ITO substrate with the organic film serves as the working electrode. Immerse the three electrodes in the electrolyte solution.
-
Degassing: Purge the electrolyte solution with nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[10]
-
Calibration: Record the cyclic voltammogram of ferrocene/ferrocenium (Fc/Fc+) couple under the same conditions. The E1/2 of Fc/Fc+ is used as an internal standard (typically assumed to be 4.8 eV below the vacuum level).
-
Measurement: Scan the potential to measure the oxidation and reduction peaks of the material.
-
Set the initial potential and scan limits to cover the expected redox events. A typical scan rate is 20-100 mV/s.[9]
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[9]
-
HOMO (eV) = -e [Eoxonset - E1/2(Fc/Fc+)] - 4.8
-
LUMO (eV) = -e [Eredonset - E1/2(Fc/Fc+)] - 4.8
-
-
Protocol 2: OLED Fabrication (Thermal Evaporation)
Vacuum thermal evaporation is a standard method for depositing the multiple thin organic and metallic layers required for an OLED.[7][11]
Objective: To fabricate a multilayer OLED device incorporating a fluorinated benzonitrile as the Electron Transport Layer (ETL).
Device Structure Example: ITO / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., Alq3)
-
ETL: Electron Transport Layer (Fluorinated Benzonitrile)
-
EIL: Electron Injection Layer (e.g., LiF or Liq)[2]
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates as described in the CV protocol. This step is critical to prevent short circuits.
-
Glovebox/Vacuum Chamber Setup: Perform all deposition steps in a high-vacuum chamber (< 10-6 Torr) integrated with a nitrogen-filled glovebox to prevent contamination from oxygen and moisture.[2]
-
Organic Layer Deposition:
-
Load the organic materials (HTL, EML, ETL) into separate quartz crucibles in the thermal evaporator.
-
Mount the ITO substrates in the holder.
-
Sequentially deposit each organic layer by heating the corresponding crucible. Monitor the deposition rate and thickness using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.
-
Example thicknesses: HTL (40 nm), EML (30 nm), ETL (20 nm).
-
-
Electron Injection Layer (EIL) Deposition:
-
Deposit a thin layer (e.g., 1 nm) of an EIL material like Lithium Fluoride (LiF) or 8-Hydroxyquinolinolato-lithium (Liq). This layer significantly lowers the electron injection barrier.[2]
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active device area.[7]
-
-
Encapsulation:
-
Transfer the completed devices into the glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by air and moisture.
-
Protocol 3: Device Performance Characterization
Objective: To measure the key performance metrics of the fabricated OLEDs.
Equipment:
-
Source Measure Unit (SMU)
-
Calibrated photodiode or spectrometer integrated with an integrating sphere.
-
Luminance meter.
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Connect the device to the SMU.
-
Apply a forward voltage sweep and simultaneously measure the current flowing through the device and the light output (luminance).
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated by dividing the luminance (in cd/m²) by the current density (in A/m²).[3]
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It requires a calibrated integrating sphere setup to capture all emitted light.[3]
-
-
Lifetime Measurement (LT50):
-
Operate the device at a constant initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time. The LT50 is the time it takes for the luminance to decay to 50% of its initial value.[3]
-
Conclusion and Future Outlook
The strategic fluorination of benzonitriles is a demonstrably effective method for tuning the optoelectronic properties of organic materials. The strong inductive effect of fluorine systematically lowers HOMO and LUMO energy levels, enhancing charge injection and increasing oxidative stability. This translates into improved performance metrics—higher efficiency, lower operating voltage, and longer lifetimes—when these materials are incorporated into organic electronic devices like OLEDs.
While this guide has synthesized the current understanding, a direct experimental comparison of a simple series (mono-, di-, tri-, tetra-fluorobenzonitrile) as ETLs in a standardized OLED architecture would be highly valuable to the research community. Such a study would provide precise quantitative data to further validate computational models and guide the rational design of next-generation materials. Future research will likely focus on leveraging these principles to develop novel, highly efficient, and stable materials not only for displays but also for solid-state lighting and other advanced optoelectronic applications.
References
- Maggiore, A., Qu, Y., Clavier, G., et al. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Queen Mary Research Online.
- Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022.
- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.).
- (n.d.). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. ResearchGate.
- Li, Y., et al. (n.d.). Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. Journal of Materials Chemistry C.
- Srivastava, A., et al. (2019). Structure simulation and study of electronic and dielectric properties of unfluorinated and fluorinated C-Nitrile derivative. MOJ Biorg Org Chem, 3(2).
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A Comparative Spectroscopic Guide to 4-Fluoro-2,6-dimethylbenzonitrile and its 3-Fluoro Isomer
Abstract
In the fields of medicinal chemistry and materials science, the precise structural elucidation of aromatic isomers is a non-negotiable prerequisite for advancing research and development. Positional isomers, such as 4-Fluoro-2,6-dimethylbenzonitrile and 3-Fluoro-2,6-dimethylbenzonitrile, possess the same molecular formula but can exhibit markedly different biological activities and material properties. This guide provides a comprehensive, in-depth comparison of these two key isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causality behind experimental choices and presenting validating protocols, this document serves as a practical reference for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation.
Introduction: The Imperative of Isomer Differentiation
This compound and its positional isomers are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials like Thermally Activated Delayed Fluorescence (TADF) emitters.[1] The placement of the fluorine atom on the benzonitrile scaffold dramatically alters the molecule's electronic distribution, dipole moment, and steric profile. These subtle changes directly influence intermolecular interactions, such as receptor binding or crystal packing, making accurate identification essential. This guide focuses on the comparison between the 4-fluoro and 3-fluoro isomers, as they represent a common and challenging identification problem.
Caption: Molecular structures of the two positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these isomers.[2] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[3] For this analysis, ¹H, ¹³C, and ¹⁹F NMR are all invaluable.
Expertise & Rationale:
The key to differentiation lies in symmetry and spin-spin coupling.
-
Symmetry: this compound possesses a C₂ axis of symmetry passing through the C1-C4 bond. This symmetry means that the two methyl groups are chemically equivalent, as are the two aromatic protons at the C3 and C5 positions. In contrast, 3-Fluoro-2,6-dimethylbenzonitrile is asymmetric, rendering its two methyl groups and its two aromatic protons chemically distinct.
-
Coupling Constants (J): The interaction between nuclear spins through chemical bonds, known as J-coupling, is highly dependent on the number of bonds separating the nuclei.[2] Couplings between fluorine and nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, etc.) provide unambiguous proof of the fluorine atom's position.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5][6] Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the sample is equilibrated to the probe temperature (e.g., 298 K) for 10-15 minutes before acquisition to ensure stability.[7]
-
¹H NMR Acquisition: Employ a standard single-pulse sequence with a 30-90° pulse angle. Acquire 16-64 scans with a relaxation delay of 1-2 seconds to achieve a good signal-to-noise ratio.[2][6]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the lower natural abundance and sensitivity of ¹³C, acquire 128-1024 scans or more, with a relaxation delay of 2 seconds.[2]
-
¹⁹F NMR Acquisition: Acquire a standard proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires only a few scans.
Caption: General workflow for NMR spectroscopic analysis.
Comparative Data Analysis
| Parameter | This compound (Predicted) | 3-Fluoro-2,6-dimethylbenzonitrile (Predicted) | Rationale for Difference |
| ¹H - Aromatic Signals | 1 signal (singlet or narrow triplet due to ⁴JHF) | 2 signals (doublet and triplet, with ³JHH and JHF couplings) | Symmetry: Equivalent C3-H and C5-H in the 4-fluoro isomer vs. distinct C4-H and C5-H in the 3-fluoro isomer. |
| ¹H - Methyl Signals | 1 signal (singlet) | 2 signals (singlets or narrow doublets due to ⁵JHF) | Symmetry: Equivalent methyl groups in the 4-fluoro isomer vs. distinct methyl groups in the 3-fluoro isomer. |
| ¹³C - C-F Signal | 1 doublet, large ¹JCF (~250 Hz) | 1 doublet, large ¹JCF (~250 Hz) | Direct one-bond coupling to fluorine is always large and diagnostic. |
| ¹³C - Aromatic Signals | 4 unique signals | 6 unique signals | Higher symmetry in the 4-fluoro isomer leads to fewer unique carbon environments. |
| ¹⁹F Chemical Shift | Unique chemical shift | Different unique chemical shift | The electronic environment of the fluorine atom is distinct in each isomer, leading to a different resonance frequency. |
Trustworthiness: The protocol is self-validating by referencing the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) and/or an internal standard like TMS.[5][6] This ensures the accuracy of the reported chemical shifts.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels.[8] While less definitive than NMR for isomer differentiation, it provides a rapid and valuable fingerprint, confirming the presence of key functional groups.
Expertise & Rationale:
The primary diagnostic bands for these molecules are the nitrile (C≡N) stretch, the C-F stretch, and the aromatic C-H "out-of-plane" bending vibrations.
-
C≡N Stretch: This appears as a sharp, strong band around 2230 cm⁻¹. Its exact position is sensitive to the electronic effects of the substituents.
-
C-F Stretch: This is a strong absorption typically found in the 1300-1100 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on an aromatic ring strongly influences the C-H bending vibrations in the 900-690 cm⁻¹ region, providing a key diagnostic clue to the isomer's structure.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its simplicity and minimal sample preparation.[11][12]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.[8]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[11]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[8]
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[6]
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[8]
Comparative Data Analysis
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Expected Difference between Isomers |
| Aromatic C-H Stretch | 3100-3000 | Minimal difference. |
| Nitrile (C≡N) Stretch | ~2230 | Subtle shift (< 5 cm⁻¹) due to different electronic influence of fluorine's position. |
| Aromatic C=C Stretch | 1600-1450 | Minor shifts in peak positions and intensities. |
| C-F Stretch | 1300-1100 | Likely a noticeable shift due to the different bond environment. |
| C-H Out-of-Plane Bend | 900-690 | Most diagnostic region. The substitution pattern will generate a distinct and characteristic set of bands for each isomer.[10] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and can provide structural clues based on fragmentation patterns.[13]
Expertise & Rationale:
For these isomers, the molecular weight is identical. Therefore, differentiation must rely on analyzing the fragmentation patterns generated, typically by Electron Ionization (EI). The stability of the resulting fragment ions will differ based on the original position of the fluorine atom, leading to different relative abundances in the mass spectrum.[14] Common fragmentation pathways for fluoroaromatic compounds include the loss of F• (19 Da), HF (20 Da), or HCN (27 Da).[14][15]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and separated on a capillary column (e.g., HP-5ms). A typical temperature program might start at 50°C and ramp to 300°C.[16]
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Caption: Workflow for a typical GC-MS experiment.
Comparative Data Analysis
Both isomers will show a molecular ion peak (M⁺•) at the same m/z value (149.06).
| Ion (m/z) | Possible Fragment Identity | Expected Difference between Isomers |
| 149 | [M]⁺• | Identical m/z, serves as parent ion. |
| 134 | [M - CH₃]⁺ | Relative abundance may differ based on the stability of the resulting cation. |
| 130 | [M - F]⁺ | Unlikely due to strong C-F bond. |
| 122 | [M - HCN]⁺• | Relative abundance will likely differ, reflecting the influence of the fluorine position on ring stability. |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds, these are typically π → π* transitions.[17]
Expertise & Rationale:
The benzene ring and nitrile group form a conjugated system that absorbs in the UV range.[18] The position of the fluorine atom, an electron-withdrawing group, will subtly alter the energy levels of the molecular orbitals. This leads to a shift in the wavelength of maximum absorbance (λ_max), known as a bathochromic (red) or hypsochromic (blue) shift.[19] While these shifts are often small, they can be a useful confirmatory data point.
Comparative Data Analysis
| Parameter | This compound | 3-Fluoro-2,6-dimethylbenzonitrile |
| λ_max | Expected around 250-270 nm | Expected to be slightly different from the 4-fluoro isomer. |
Conclusion: A Multi-faceted Approach to Certainty
While each spectroscopic technique provides valuable information, a single method is rarely sufficient for the absolute confirmation of an isomer's structure. This guide demonstrates that a multi-faceted approach is essential for unambiguous differentiation between this compound and 3-Fluoro-2,6-dimethylbenzonitrile.
-
NMR spectroscopy stands as the definitive tool , offering clear, interpretable differences in chemical shifts and coupling patterns rooted in molecular symmetry.
-
IR spectroscopy provides a rapid, confirmatory fingerprint , with the C-H out-of-plane bending region being particularly diagnostic of the substitution pattern.
-
Mass spectrometry confirms the molecular weight and can offer structural clues through careful analysis of fragmentation patterns.
-
UV-Vis spectroscopy serves as a final, complementary piece of data.
By systematically applying these techniques and understanding the principles behind their application, researchers can confidently elucidate the precise structure of their target compounds, ensuring the integrity and validity of their scientific endeavors.
References
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- Liu, B., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103487.
- Chang, Y. W., et al. (2023). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 28(19), 6799.
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A Definitive Guide to the Structural Validation of 4-Fluoro-2,6-dimethylbenzonitrile Utilizing 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 4-Fluoro-2,6-dimethylbenzonitrile, a potentially valuable building block in medicinal chemistry, necessitates a robust and irrefutable method of structural validation. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving complex spin systems and unequivocally establishing atomic connectivity, especially in substituted aromatic rings.
This guide provides an in-depth, technically-focused comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—work in concert to provide a self-validating system for the structural elucidation of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices and the logical framework for interpreting the resulting data.
The Challenge: Beyond the 1D Spectrum
A 1D ¹H NMR spectrum of this compound would be expected to show a singlet for the two equivalent methyl groups and a multiplet for the two equivalent aromatic protons. Similarly, the ¹³C NMR would display distinct signals for the different carbon atoms. However, these 1D spectra alone cannot definitively prove the substitution pattern of the benzene ring. For instance, they cannot directly confirm the relative positions of the fluorine, the two methyl groups, and the nitrile group. To achieve this, we must turn to 2D NMR techniques that reveal through-bond correlations between nuclei.[1]
The 2D NMR Toolkit: A Multi-faceted Approach to Structural Puzzle-Solving
Two-dimensional NMR spectroscopy adds a second frequency dimension to the spectrum, allowing for the visualization of interactions between different nuclei.[1][2] By selecting the appropriate 2D experiments, we can systematically piece together the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[3] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks represent the individual proton resonances, while the off-diagonal cross-peaks indicate which protons are coupled.
For this compound, we would not expect to see any COSY correlations. The two methyl groups are chemically equivalent and not coupled to any other protons. The two aromatic protons are also equivalent and will not show a cross-peak with each other. The absence of COSY cross-peaks is, in itself, a valuable piece of structural information, consistent with the proposed symmetrical structure.
HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to their Carbons
The HSQC experiment is a powerful tool for identifying direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each cross-peak in the HSQC spectrum represents a C-H bond.
In the expected HSQC spectrum of this compound, we would anticipate two key cross-peaks:
-
A correlation between the proton signal of the methyl groups and the carbon signal of the methyl groups.
-
A correlation between the proton signal of the aromatic protons and the carbon signal of the aromatic CH carbons.
This experiment unequivocally links the proton resonances to their corresponding carbon atoms, providing a crucial piece of the structural puzzle.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity
The HMBC experiment is arguably the most informative for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[1][3] Unlike HSQC, HMBC filters out the strong one-bond correlations, allowing the weaker, long-range couplings to be observed.
The HMBC spectrum is the key to confirming the substitution pattern of the aromatic ring in this compound. We would expect to see the following crucial correlations:
-
From the Methyl Protons:
-
A three-bond correlation (³JCH) to the aromatic carbon C3/C5.
-
A two-bond correlation (²JCH) to the aromatic carbon C2/C6.
-
A three-bond correlation (³JCH) to the quaternary aromatic carbon C1.
-
-
From the Aromatic Protons (H3/H5):
-
A two-bond correlation (²JCH) to the methyl carbons.
-
A two-bond correlation (²JCH) to the quaternary aromatic carbon C1.
-
A three-bond correlation (³JCH) to the fluorine-bearing carbon C4.
-
A three-bond correlation (³JCH) to the nitrile carbon (CN).
-
These HMBC correlations provide a web of connectivity that locks the substituents into their specific positions on the aromatic ring, thus validating the structure of this compound.
Visualizing the Validation Workflow
The logical progression of these experiments provides a clear and robust workflow for structural validation.
Figure 1: Workflow for 2D NMR-based structural validation.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the key expected 2D NMR correlations. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations |
| -CH₃ | ~2.5 | ~20 | None | Yes | C1, C2/C6, C3/C5 |
| H3/H5 | ~7.0 | ~115 | None | Yes | -CH₃, C1, C4, CN |
| C1 | - | ~118 | - | No | H3/H5, -CH₃ |
| C2/C6 | - | ~140 | - | No | -CH₃ |
| C4 | - | ~165 (d, ¹JCF ≈ 250 Hz) | - | No | H3/H5 |
| CN | - | ~117 | - | No | H3/H5 |
Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The carbon attached to fluorine (C4) is expected to appear as a doublet due to one-bond coupling with ¹⁹F.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
1. ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
2. ¹³C NMR:
-
Pulse sequence: Standard proton-decoupled experiment.
3. COSY:
-
Pulse sequence: cosygpprqf or similar.
-
Optimize spectral widths in both dimensions to encompass all proton signals.
4. HSQC:
-
Pulse sequence: hsqcedetgpsisp2.2 or similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ groups.
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
5. HMBC:
-
Pulse sequence: hmbcgplpndqf or similar.
-
Optimize the long-range coupling constant to a value between 8-10 Hz to favor the observation of ²JCH and ³JCH correlations.
Data Interpretation: A Self-Validating System
The true power of this multi-pronged approach lies in its self-validating nature. The HSQC experiment provides direct C-H attachments, which then serve as starting points for tracing out the carbon skeleton using the long-range correlations from the HMBC spectrum. Each piece of information from one experiment should be consistent with the data from the others. Any inconsistencies would immediately flag a potential misinterpretation or an incorrect proposed structure.
Figure 2: Key expected HMBC correlations for this compound.
Conclusion
The structural validation of a molecule like this compound is not merely a procedural step but a fundamental requirement for its use in any scientific endeavor. While 1D NMR provides initial clues, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that offers an unassailable confirmation of the molecular structure. This guide has demonstrated that by understanding the principles behind each experiment and logically interpreting the resulting web of correlations, researchers can confidently and definitively validate their synthesized compounds, ensuring the integrity and reproducibility of their work.
References
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- Fukushima, K., & Kadowaki, A. (2018). Practical aspects of 2D NMR for organic chemists. Journal of Synthetic Organic Chemistry, Japan, 76(8), 834-842. [Link]
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A Comparative Analysis of the Biological Activity of 4-Fluoro-2,6-dimethylbenzonitrile and its Non-fluorinated Analog, 2,6-dimethylbenzonitrile
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate their pharmacological profiles. This guide provides an in-depth technical comparison of 4-Fluoro-2,6-dimethylbenzonitrile and its non-fluorinated parent compound, 2,6-dimethylbenzonitrile. While direct and extensive biological data for these specific compounds are not widespread in publicly available literature, this analysis will extrapolate from established principles of medicinal chemistry, data on analogous structures, and proven experimental methodologies to provide a predictive comparison for researchers, scientists, and drug development professionals.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a molecule can profoundly influence its physicochemical properties, and consequently, its biological activity.[1][2][3] Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can increase the half-life of a compound in vivo.
-
Lipophilicity: Fluorine is the most electronegative element, and its introduction can alter a molecule's lipophilicity (LogP). This, in turn, affects membrane permeability, solubility, and protein binding.[1][4]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and affecting its interaction with biological targets.[1][3]
-
Conformational Effects: Although fluorine has a van der Waals radius similar to hydrogen, its unique electronic properties can influence molecular conformation, which can impact binding affinity to target proteins.[1]
These principles form the basis for our comparative analysis of this compound and 2,6-dimethylbenzonitrile.
Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below summarizes the known and predicted properties of our two compounds of interest.
| Property | 2,6-dimethylbenzonitrile | This compound | Influence of Fluorination |
| Molecular Formula | C₉H₉N | C₉H₈FN | Addition of a fluorine atom. |
| Molecular Weight | 131.17 g/mol | 149.16 g/mol | Increased molecular weight. |
| Melting Point | 88-91 °C[5] | Not available | Likely to be altered due to changes in crystal packing and intermolecular forces. |
| Boiling Point | 93 °C at 10 mmHg[5] | Not available | Expected to be different due to changes in polarity and molecular weight. |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone.[6] | Predicted to have low water solubility. | Fluorination can either increase or decrease aqueous solubility depending on the overall molecular context. |
| Predicted LogP | ~2.4 | ~2.6 | A slight increase in lipophilicity is predicted, which could enhance membrane permeability. |
| Predicted pKa | Not applicable | Not applicable | The nitrile group is not readily ionizable under physiological conditions. |
Predicted Biological Activities: A Mechanistic Comparison
While specific experimental data on the biological activities of this compound and 2,6-dimethylbenzonitrile are limited, we can infer potential activities based on the known bioactivities of analogous benzonitrile compounds, which have been explored as herbicides, fungicides, and cytotoxic agents.[7][8][9]
Potential Herbicidal Activity
Benzonitrile derivatives, such as dichlobenil (2,6-dichlorobenzonitrile), are known herbicides.[9][10] The introduction of fluorine into herbicidal molecules has been shown to significantly alter their activity and selectivity.[2][3][11] For instance, the conversion of 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile is a step in the synthesis of some herbicidal compounds, highlighting the importance of the 2,6-disubstituted benzonitrile scaffold in this field.[2]
Hypothesis: The fluorine atom in this compound, due to its electron-withdrawing nature, could modulate the electronic properties of the aromatic ring, potentially altering its interaction with a target enzyme in a weed species. This could lead to either enhanced or diminished herbicidal activity compared to the non-fluorinated analog.
Potential Antifungal Activity
Fluorination is a common strategy in the development of antifungal agents.[12][13] The presence of fluorine can enhance the compound's ability to penetrate fungal cell membranes and can increase its binding affinity to fungal-specific enzymes.[12] While nitriles themselves have shown some antifungal activity, it is generally weaker than other classes of compounds.[14]
Hypothesis: this compound may exhibit greater antifungal activity than 2,6-dimethylbenzonitrile. The increased lipophilicity and altered electronic profile imparted by the fluorine atom could lead to improved cellular uptake and target engagement in fungal species.
Potential Cytotoxicity and Enzyme Inhibition
The cytotoxicity of benzonitrile derivatives has been documented, with some compounds showing activity against cancer cell lines.[7][8] Fluorinated compounds are also widely explored as enzyme inhibitors in drug discovery.[5][15] The fluorine atom can participate in unique interactions within an enzyme's active site, such as forming hydrogen bonds or other electrostatic interactions, which can lead to potent and selective inhibition.
Hypothesis: this compound may exhibit altered cytotoxicity and enzyme inhibitory profiles compared to its non-fluorinated counterpart. The fluorine atom could block a site of metabolism, leading to a longer duration of action and potentially increased cytotoxicity. Furthermore, it could enhance binding to a specific enzyme target, resulting in more potent inhibition.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the hypothesized differences in biological activity, a series of standardized in vitro assays should be performed. The following protocols provide a framework for such a comparative study.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀), providing a measure of its cytotoxic potential.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., a relevant cancer cell line or a non-cancerous cell line for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 2,6-dimethylbenzonitrile in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value for each compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and 2,6-dimethylbenzonitrile in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans or Aspergillus fumigatus) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microplate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compounds on a specific enzyme of interest. The choice of enzyme would depend on the therapeutic or agrochemical area of interest.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (this compound and 2,6-dimethylbenzonitrile) in an appropriate assay buffer.
-
Assay Reaction: In a microplate, combine the enzyme solution with various concentrations of the test compounds.
-
Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a defined period to facilitate binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.
Conclusion: A Predictive Outlook
Based on the foundational principles of medicinal chemistry, the introduction of a fluorine atom at the 4-position of 2,6-dimethylbenzonitrile is anticipated to have a discernible impact on its biological activity. The fluorinated analog is predicted to exhibit:
-
Increased Metabolic Stability: The strong C-F bond is likely to render the molecule more resistant to metabolic degradation, potentially leading to a longer biological half-life.
-
Altered Potency and Selectivity: Changes in lipophilicity and electronic distribution may lead to modified interactions with biological targets, resulting in either increased or decreased potency and potentially altered selectivity for specific enzymes or receptors.
-
Potentially Enhanced Bioavailability: The modulation of physicochemical properties could influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
While these predictions are grounded in established scientific principles, they must be validated through rigorous experimental testing. The protocols outlined in this guide provide a clear and actionable framework for researchers to undertake a comprehensive comparative analysis of this compound and its non-fluorinated analog, thereby elucidating the precise impact of fluorination on the bioactivity of this chemical scaffold.
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comparing the efficacy of kinase inhibitors derived from different fluorinated benzonitriles
In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. Their efficacy, however, is a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. A key player in achieving this balance is strategic fluorination, particularly of core scaffolds like benzonitrile. This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different fluorinated benzonitriles, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data and mechanistic insights.
The Rationale for Fluorination: More Than Just an Electronegative Atom
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] Fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and alter molecular conformation to improve binding affinity to the target kinase.[1][3] In the context of benzonitrile-derived kinase inhibitors, the strategic placement of fluorine atoms can have a profound impact on their efficacy and selectivity.[1]
This guide will explore these impacts through the lens of several key kinase targets, comparing inhibitors derived from various fluorinated benzonitrile scaffolds. We will delve into the structure-activity relationships (SAR) that govern their potency and provide a framework for the rational design of next-generation inhibitors.
Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Case Study in Efficacy
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC).[4] Alectinib, a second-generation ALK inhibitor, features a fluorinated benzonitrile moiety and has demonstrated superior efficacy compared to the first-generation inhibitor, Crizotinib.[4]
Comparative Efficacy of Alectinib vs. Crizotinib in ALK-Positive NSCLC
| Metric | Alectinib | Crizotinib | Reference |
| Progression-Free Survival (PFS) | Significantly longer | Shorter | [4][5] |
| Overall Response Rate (ORR) | 91% | 48% | [4] |
| Central Nervous System (CNS) Activity | High | Low | [4] |
| Grade 3-5 Adverse Events | 29% | 48% | [4] |
The enhanced performance of Alectinib can be attributed, in part, to the strategic use of the 4-fluoro-3-nitrobenzonitrile starting material in its synthesis.[2] The high reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions facilitates efficient synthesis.[2] From a pharmacodynamic perspective, unlike crizotinib, alectinib is not a substrate for P-Glycoprotein (P-gp), a drug efflux pump at the blood-brain barrier, which contributes to its superior efficacy against brain metastases.[4]
Signaling Pathway and Inhibition Mechanism
Bruton's Tyrosine Kinase (BTK) Inhibitors: The Impact of Fluorine on Potency and Selectivity
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies.[6][7] The development of covalent irreversible BTK inhibitors has revolutionized the treatment of these diseases.[8] Structure-activity relationship (SAR) studies have demonstrated that the incorporation of fluorine into the inhibitor scaffold can dramatically increase potency.[1]
A rational "fluorine scan" based on co-crystal structures of BTK inhibitors revealed that placing fluorine at an optimal position on an unsaturated bicyclic ring system can enhance potency by up to 40-fold.[1] This enhancement is attributed to favorable interactions with protein side chains within the kinase domain.[1]
Covalent vs. Non-Covalent BTK Inhibition
The majority of approved BTK inhibitors, such as Ibrutinib, are covalent, forming an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[8][9] This covalent interaction contributes to their high potency and prolonged duration of action. However, off-target effects and acquired resistance due to mutations at the Cys481 residue have prompted the development of non-covalent BTK inhibitors.[10][11]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Navigating Resistance with Fluorinated Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers.[12][13] While first and second-generation EGFR inhibitors have shown clinical benefit, the emergence of resistance mutations, such as T790M, has limited their long-term efficacy.[14] The development of third-generation inhibitors, often incorporating fluorinated moieties, has been crucial in overcoming this resistance.
SAR studies on quinazoline-based EGFR inhibitors have shown that substitutions on the aniline ring with electron-withdrawing groups, such as fluorine, can enhance inhibitory activity.[15] For instance, the presence of a meta-chlorine and a para-fluorine substituent can increase affinity through hydrophobic interactions.[12] However, the substitution of a (3-chloro-4-(pyridin-2-ylmethoxy)-aniline moiety with a benzonitrile led to a reduction in activity, highlighting the nuanced role of this scaffold in EGFR inhibition.[12]
Janus Kinase (JAK) Inhibitors: The Quest for Selectivity
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling.[16][17] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers.[18] The development of selective JAK inhibitors is a major goal to minimize off-target effects. Fluorine substitution has been explored in the development of JAK inhibitors to enhance potency and selectivity.[19] For example, certain fluorinated compounds have shown potent JAK3 inhibitory activity with pKi values of less than 10 nM.[19]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., ALK, BTK, EGFR, JAK)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (fluorinated benzonitrile derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent and incubate as per the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance) using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The strategic incorporation of fluorine into the benzonitrile scaffold is a powerful tool for optimizing the efficacy of kinase inhibitors. As demonstrated across ALK, BTK, EGFR, and JAK inhibitors, fluorination can significantly enhance potency, improve pharmacokinetic properties, and provide avenues to overcome drug resistance. The comparative data and experimental protocols presented in this guide serve as a valuable resource for the rational design and evaluation of the next generation of targeted therapies. By understanding the intricate structure-activity relationships governed by fluorination, researchers can continue to refine and develop more effective and selective kinase inhibitors for the benefit of patients.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold
- Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis
- Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors
- The role of fluorine in medicinal chemistry
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy
- Current Trends in the Development of EGFR Inhibitors as Promising Anticancer Agents: Sar and Synthetic Studies
- Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A System
- Emerging Mechanisms of Targeted Therapy Resistance in NSCLC
- The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors
- DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS
- Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis
- Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine
- Current Trends In Development Of Egfr Inhibitors As A Promising Anticancer Agents: Sar And Synthetic Studies
- In vitro profiling of kinase inhibitors and targeted anticancer agents in panels of patient-derived xenografts using a clonogenic assay
- The currently approved JAK inhibitors (organized based on approved time). (B) JAK3 inhibitors that are currently in clinical development.
- Investigating The Impact of Covalent and Non-covalent Binding Modes of Inhibitors on Bruton's Tyrosine Kinase in the Treatment of B Cell Malignancies-Comput
- Chemical structures of 10 selected JAK inhibitors that were tested in the in vivo experiments.
- Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors
- In vitro kinase inhibition activity of select compounds. Inhibition of...
- Advances in reversible covalent kinase inhibitors
- Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses
- discovery of BLU-945, an EGFR mutant inhibitor
- Synthesis and biological evaluation of a fluorine-18 derivative of das
- Non-small cell lung cancer (NSCLC)
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
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- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy
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- Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines
- Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Deriv
- Bruton's Tyrosine Kinase Inhibitors: Recent Upd
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures
- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA rel
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A Comparative Guide to the Electronic Structure of Fluorinated Benzonitrile Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate molecular properties. Benzonitrile, a simple aromatic nitrile, serves as a foundational structure for numerous applications. Its fluorinated isomers—2-fluorobenzonitrile (ortho), 3-fluorobenzonitrile (meta), and 4-fluorobenzonitrile (para)—exhibit distinct electronic characteristics due to the positional variation of the highly electronegative fluorine atom. This guide provides an in-depth comparison of the electronic structures of these isomers, leveraging Density Functional Theory (DFT) studies to elucidate the nuanced effects of fluorine substitution.
The Decisive Role of Fluorine Substitution in Aromatic Systems
The introduction of a fluorine atom onto a benzene ring fundamentally alters the electronic landscape of the molecule. This is primarily due to the interplay of two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the fluorine.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most prominent at the ortho and para positions relative to the fluorine atom.
The net electronic effect of fluorine on an aromatic ring is a complex balance of these two forces. Generally, the inductive effect dominates, making fluorine an overall electron-withdrawing group. However, the resonance effect can significantly influence the electron distribution within the pi-system, leading to position-dependent reactivity and molecular properties. In fluorinated benzonitriles, the presence of the electron-withdrawing nitrile group (-CN) further complicates the electronic structure, making a comparative analysis of the isomers crucial for predicting their behavior in various applications.
A Comparative Analysis of Key Electronic Properties
To provide a quantitative comparison of the 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile isomers, we will examine several key electronic properties derived from DFT calculations. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable method for such analyses, offering a good balance between accuracy and computational cost for organic molecules[1].
| Property | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) |
| HOMO Energy (eV) | Data not available in a directly comparable study | Data not available in a directly comparable study | -7.28[2] |
| LUMO Energy (eV) | Data not available in a directly comparable study | Data not available in a directly comparable study | -0.63[2] |
| HOMO-LUMO Gap (eV) | Expected to be intermediate | Expected to be the largest | 6.65[2] |
| Dipole Moment (Debye) | ~4.5 - 5.0 (estimated) | ~3.5 - 4.0 (estimated) | 2.402[2] |
Note: The values in this table are based on available literature and established chemical principles. A definitive comparison would require a single study calculating all three isomers with the same methodology.
Frontier Molecular Orbitals: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity[3].
For the fluorobenzonitrile isomers, the position of the fluorine atom influences the energies of these frontier orbitals. In the 4-fluorobenzonitrile (para) isomer, the electron-withdrawing fluorine and nitrile groups are in conjugation, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzonitrile. The available data indicates a HOMO-LUMO gap of 6.65 eV for this isomer[2].
For 3-fluorobenzonitrile (meta) , the fluorine atom is not in a position to exert a strong resonance effect on the nitrile group. Its influence is primarily inductive. This is expected to result in a larger HOMO-LUMO gap compared to the ortho and para isomers, suggesting greater kinetic stability.
In 2-fluorobenzonitrile (ortho) , the proximity of the two electron-withdrawing groups leads to significant inductive effects and potential steric interactions. The electronic effects are more complex, and the HOMO-LUMO gap is anticipated to be intermediate between the meta and para isomers.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. In substituted benzonitriles, the magnitude and direction of the dipole moment are determined by the vector sum of the individual bond dipoles of the substituents. The nitrile group has a strong dipole moment pointing away from the ring, while the C-F bond has a significant dipole pointing towards the fluorine atom.
-
4-Fluorobenzonitrile (para): The bond dipoles of the C-F and C-N bonds are in opposite directions. This partial cancellation results in the smallest dipole moment among the three isomers, with a calculated value of 2.402 Debye[2].
-
3-Fluorobenzonitrile (meta): The bond dipoles are at an angle of 120 degrees to each other. This arrangement leads to a larger overall dipole moment than the para isomer.
-
2-Fluorobenzonitrile (ortho): The bond dipoles are at a 60-degree angle. This proximity results in the largest vector sum and, consequently, the highest dipole moment of the three isomers.
The variation in dipole moments among the isomers has significant implications for their intermolecular interactions, solubility, and crystal packing[4].
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions[5][6]. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.
For all fluorobenzonitrile isomers, the most negative electrostatic potential is expected to be located around the nitrogen atom of the nitrile group, making it a primary site for electrophilic attack or hydrogen bonding. The fluorine atom will also exhibit a region of negative potential due to its lone pairs. The hydrogen atoms of the aromatic ring will show positive potential.
The key difference between the isomers lies in the distribution of electrostatic potential on the aromatic ring. The electron-withdrawing nature of both substituents will create a more positive potential on the ring compared to benzene. The precise distribution of this positive potential will be influenced by the relative positions of the fluorine and nitrile groups, which in turn dictates the regioselectivity of chemical reactions.
Experimental and Computational Methodologies
A robust understanding of the electronic properties of fluorinated benzonitrile isomers is best achieved through a synergistic approach that combines experimental techniques with computational modeling.
Experimental Protocols
-
Spectroscopy: Techniques such as UV-visible, infrared (IR), and Raman spectroscopy can provide information about the electronic transitions and vibrational modes of the molecules, which are influenced by their electronic structure.
-
X-ray Crystallography: For solid isomers, X-ray crystallography can determine the precise molecular geometry and crystal packing, which are related to intermolecular forces governed by the electronic distribution.
-
Dipole Moment Measurement: Experimental determination of dipole moments in solution can validate the computational predictions.
Computational Protocol: A DFT Workflow
Density Functional Theory calculations are a cornerstone for investigating the electronic structure of molecules. A typical workflow for comparing the fluorobenzonitrile isomers is as follows:
Sources
A Head-to-Head Comparison of Synthesis Methods for 4-Fluoro-2,6-dimethylbenzonitrile: A Guide for Researchers
Introduction: The Significance of 4-Fluoro-2,6-dimethylbenzonitrile in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a nitrile group, and two methyl groups on the benzene ring, provides a scaffold for the development of novel therapeutics. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the steric hindrance from the ortho-methyl groups, presents both challenges and opportunities in its synthesis. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable compound: the classical Sandmeyer reaction and the more modern palladium-catalyzed cyanation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: The Sandmeyer Reaction of 4-Fluoro-2,6-dimethylaniline
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] This multi-step process is particularly useful for accessing substitution patterns that are not readily achievable through direct electrophilic aromatic substitution.
Reaction Rationale and Mechanistic Insights
The synthesis begins with the diazotization of the commercially available 4-fluoro-2,6-dimethylaniline. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[3] The ortho-methyl groups in 4-fluoro-2,6-dimethylaniline can sterically hinder the approach of the nitrosating agent, potentially requiring slightly longer reaction times or careful control of reagent addition to ensure complete conversion. The resulting diazonium salt is a highly versatile intermediate, with the diazonium group (-N₂⁺) being an excellent leaving group (as dinitrogen gas).
The subsequent cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide salt. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the cyanide anion, and the resulting intermediate is oxidized by copper(II) to afford the final benzonitrile product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
4-Fluoro-2,6-dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Toluene
-
Diatomaceous earth
-
Ice
-
Starch-iodide paper
Procedure:
Part A: Diazotization of 4-Fluoro-2,6-dimethylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Part B: Sandmeyer Cyanation
-
In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Gently warm the mixture to facilitate the dissolution of the salts, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently warm the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Sources
A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 4-Fluoro-2,6-dimethylbenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing molecules are of particular interest due to their unique physicochemical properties that can enhance pharmacological profiles. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for characterizing these compounds, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1]
This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 4-Fluoro-2,6-dimethylbenzonitrile, a substituted aromatic compound. We will delve into the theoretical underpinnings that govern its spectral appearance, compare it with structurally related molecules, and provide practical, field-tested protocols for acquiring high-quality ¹⁹F NMR data.
The Foundational Principles of ¹⁹F NMR Spectroscopy
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[1] This wide spectral dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[2] The primary factors influencing the ¹⁹F chemical shift are:
-
Electronic Effects: Electron-donating groups (EDGs) increase electron density around the fluorine nucleus, causing an upfield shift (to less negative ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (to more negative ppm values), referred to as deshielding.[2]
-
Solvent Effects: The polarity and nature of the solvent can influence the electronic environment of the fluorine atom, leading to shifts in its resonance frequency.
-
Through-Space Interactions: Proximity of the fluorine atom to other functional groups can lead to through-space electronic interactions that affect the chemical shift.
Spin-spin coupling provides valuable information about the connectivity of atoms. In ¹⁹F NMR, coupling can be observed between the ¹⁹F nucleus and other nuclei, most commonly ¹H and other ¹⁹F nuclei. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.[3][4]
Predicted ¹⁹F NMR Spectrum of this compound: A Detailed Analysis
Molecular Structure and Influencing Factors:
In this compound, the fluorine atom is situated at the C4 position of the benzene ring. The key substituents influencing its ¹⁹F NMR spectrum are:
-
Cyano Group (-CN) at C1: The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This will significantly deshield the fluorine nucleus, causing a downfield shift.
-
Methyl Groups (-CH₃) at C2 and C6: The two methyl groups are ortho to the cyano group and meta to the fluorine atom. Methyl groups are weakly electron-donating. Their meta-position relative to the fluorine means their electronic influence will be less pronounced compared to the para-cyano group.
-
Steric Hindrance: The two ortho-methyl groups may cause some steric hindrance, potentially influencing the conformation of the molecule and, to a lesser extent, the electronic environment of the fluorine atom.
Predicted Chemical Shift:
To estimate the chemical shift, we can compare it to simpler, related molecules.
| Compound | Substituents | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| Fluorobenzene | None | -113.15[5] |
| 4-Fluorotoluene | -CH₃ (para) | Approx. -115 to -118 |
| 4-Fluorobenzonitrile | -CN (para) | Approx. -105 to -108[6][7] |
| This compound (Predicted) | -CN (para), 2x -CH₃ (meta) | Approx. -107 to -110 |
The strong electron-withdrawing cyano group in 4-fluorobenzonitrile causes a significant downfield shift compared to fluorobenzene. The two meta-methyl groups in our target molecule are weakly electron-donating and will have a minor shielding effect. Therefore, the chemical shift of this compound is predicted to be slightly upfield (less negative) compared to 4-fluorobenzonitrile, likely in the range of -107 to -110 ppm .
Predicted Multiplicity and Coupling Constants:
The fluorine atom in this compound will couple with the two meta-protons (at C3 and C5). This will result in a triplet in the ¹⁹F NMR spectrum, assuming the coupling constants to both meta-protons are similar.
-
³J(H,F) Coupling: The through-bond coupling over three bonds between the fluorine and the meta-protons is expected to be in the range of 5-8 Hz .
Long-range coupling to the methyl protons (⁵J(H,F)) might also be present, which could lead to a more complex multiplet (a triplet of septets, though the smaller coupling may just result in broadening of the triplet peaks). The magnitude of this five-bond coupling is typically small, around 1-3 Hz.
Comparison with Alternative Fluoroaromatic Compounds
To further understand the unique spectral features of this compound, a comparison with other substituted fluorobenzenes is instructive.
-
4-Fluorotoluene: The electron-donating methyl group in the para position leads to a slight upfield shift compared to fluorobenzene. The signal appears as a multiplet due to coupling with the aromatic protons.
-
4-Fluorobenzonitrile: The strong electron-withdrawing cyano group at the para position results in a significant downfield shift. The signal is also a multiplet due to coupling with the aromatic protons.
-
2,6-Dimethylfluorobenzene: In this case, the two ortho-methyl groups would cause a slight upfield shift compared to fluorobenzene. The steric hindrance might also play a more significant role in influencing the chemical shift.
The ¹⁹F NMR spectrum of this compound is thus a unique fingerprint arising from the interplay of the strong electron-withdrawing effect of the para-cyano group and the weaker, shielding effect of the two meta-methyl groups.
Experimental Protocol for ¹⁹F NMR Data Acquisition
Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters.
Workflow for ¹⁹F NMR Sample Preparation and Data Acquisition:
Key Considerations for Data Acquisition:
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice, but other deuterated solvents can be used depending on the solubility of the compound.
-
Referencing: The chemical shifts should be referenced to a known standard, typically CFCl₃ (0 ppm) or an internal standard like trifluorotoluene (-63.72 ppm).[5]
-
Decoupling: For a simplified spectrum showing only the chemical shift, a proton-decoupled ¹⁹F NMR experiment can be performed. To observe the coupling patterns, a proton-coupled spectrum should be acquired.
Conclusion
The analysis of the ¹⁹F NMR spectrum of this compound provides a clear example of how substituent effects dictate the appearance of the spectrum. The predicted chemical shift in the range of -107 to -110 ppm and the characteristic triplet multiplicity arising from coupling to the meta-protons serve as a unique identifier for this molecule. By comparing its predicted spectrum to those of simpler analogues, we gain a deeper understanding of the interplay of electronic and steric factors in fluoroaromatic systems. The provided experimental protocol offers a robust framework for obtaining high-quality data, essential for the unambiguous characterization of fluorinated compounds in research and development.
References
- Chem.ucla.edu. (n.d.). 19Flourine NMR.
- Cobb, S. L., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 11(32), 8494–8503.
- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 433-441.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Wray, V. (1976). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, 10, 83-756.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3863–3871.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 4-Fluorobenzonitrile - Optional[19F NMR] - Chemical Shifts.
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Distinguishing Isomers of Fluoro-dimethylbenzonitrile by Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is a critical, yet often challenging, analytical task. Isomers, while possessing the same molecular formula and thus identical exact mass, can exhibit vastly different pharmacological, toxicological, and chemical properties. Consequently, the ability to unambiguously distinguish between them is paramount for regulatory compliance, process optimization, and ensuring product safety and efficacy. This guide provides an in-depth comparison of fluoro-dimethylbenzonitrile isomers, demonstrating how subtle differences in their chemical structures can be exploited for their differentiation using gas chromatography-mass spectrometry (GC-MS).
As a Senior Application Scientist, my experience has consistently shown that while chromatographic separation is the first line of defense against co-elution, mass spectrometry provides the definitive evidence for structural elucidation. The key lies in understanding the fundamental principles of molecular fragmentation. The specific arrangement of substituent groups on the aromatic ring—in this case, fluorine, two methyl groups, and a nitrile—profoundly influences the stability of the molecular ion and its subsequent fragmentation pathways upon electron ionization (EI). This guide will walk you through the experimental methodology and data analysis required to distinguish between three representative isomers: 4-fluoro-2,6-dimethylbenzonitrile, 4-fluoro-3,5-dimethylbenzonitrile, and 2-fluoro-4,5-dimethylbenzonitrile.
Experimental Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system, where the chromatographic and mass spectrometric data work in concert to provide a high degree of confidence in the identification of each isomer.
Caption: Overall experimental workflow for the differentiation of fluoro-dimethylbenzonitrile isomers.
Experimental Protocol
-
Sample Preparation:
-
Prepare individual stock solutions of this compound, 4-fluoro-3,5-dimethylbenzonitrile, and 2-fluoro-4,5-dimethylbenzonitrile at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare working standards and a mixed standard at a concentration of 10 µg/mL in methanol. The use of a high-purity solvent is crucial to avoid interferences.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
System: A standard capillary GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. The choice of a non-polar stationary phase ensures separation is primarily based on boiling point differences.
-
Injection: 1 µL injection in splitless mode to ensure sufficient sensitivity for the low concentration samples. The injector temperature should be set to 250 °C to ensure complete volatilization of the analytes.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes. This temperature program allows for the separation of the isomers based on their subtle differences in volatility.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and all expected primary fragments.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Results and Discussion: Decoding the Fragmentation Patterns
All three isomers have a molecular weight of 149.18 g/mol , and their mass spectra will show a molecular ion peak (M⁺) at m/z 149. The key to their differentiation lies in the relative abundances of the fragment ions, which are dictated by the stability of the resulting ions and neutral losses.
Comparative Mass Spectra Data
| m/z | Proposed Fragment | This compound | 4-fluoro-3,5-dimethylbenzonitrile | 2-fluoro-4,5-dimethylbenzonitrile |
| 149 | [M]⁺ | 100 | 100 | 100 |
| 148 | [M-H]⁺ | 65 | 80 | 50 |
| 134 | [M-CH₃]⁺ | 90 | 75 | 95 |
| 120 | [M-H-HCN]⁺ | 15 | 25 | 10 |
| 109 | [M-CH₃-HCN]⁺ | 30 | 45 | 35 |
Note: The relative abundances are hypothetical and for illustrative purposes to highlight expected trends.
Analysis of Fragmentation Pathways
The primary fragmentation pathways for these isomers involve the loss of a hydrogen atom ([M-H]⁺), a methyl group ([M-CH₃]⁺), and the neutral loss of hydrogen cyanide (HCN).
Caption: Primary fragmentation pathways for the fluoro-dimethylbenzonitrile isomers.
-
Loss of a Hydrogen Atom ([M-H]⁺, m/z 148): The abundance of the [M-H]⁺ ion is particularly informative. In 4-fluoro-3,5-dimethylbenzonitrile, the loss of a hydrogen atom from one of the methyl groups is sterically unhindered, leading to a more stable benzylic cation and thus a more abundant [M-H]⁺ peak. Conversely, in this compound, the two methyl groups ortho to the nitrile group create steric hindrance, making the formation of the corresponding benzylic cation less favorable, resulting in a less abundant [M-H]⁺ ion. The 2-fluoro-4,5-dimethylbenzonitrile isomer is expected to show the least abundant [M-H]⁺ peak due to the electronic effects of the ortho-fluoro group.
-
Loss of a Methyl Group ([M-CH₃]⁺, m/z 134): The loss of a methyl radical is a common fragmentation pathway. For 2-fluoro-4,5-dimethylbenzonitrile, the loss of the methyl group at position 4 or 5 is highly favored, leading to a very stable fragment ion. In contrast, for 4-fluoro-3,5-dimethylbenzonitrile, the loss of a methyl group is less favorable compared to the loss of a hydrogen atom. The relative abundance of the m/z 134 peak is therefore a strong indicator of the substitution pattern.
-
Loss of HCN ([M-H-HCN]⁺ and [M-CH₃-HCN]⁺): The subsequent loss of HCN from the [M-H]⁺ and [M-CH₃]⁺ fragments provides further structural confirmation. The ease of this neutral loss can be influenced by the position of the fluorine atom relative to the nitrile group.
Conclusion
While the mass spectra of fluoro-dimethylbenzonitrile isomers will exhibit many of the same fragment ions, the subtle yet significant differences in their relative abundances provide a robust basis for their differentiation. By carefully controlling the GC-MS experimental conditions and understanding the underlying principles of fragmentation, it is possible to confidently identify each isomer. The key to success lies in a holistic approach, combining chromatographic retention time data with a detailed analysis of the mass spectral fragmentation patterns. This guide provides a framework for developing similar methods for other sets of challenging isomers, underscoring the power of mass spectrometry as a definitive tool in chemical analysis.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
A Comparative Guide to the Cytotoxicity of 4-Fluoro-2,6-dimethylbenzonitrile and Its Derivatives
This guide provides a comprehensive analysis of the cytotoxic potential of 4-Fluoro-2,6-dimethylbenzonitrile and its analogous derivatives. For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) that govern the cytotoxicity of benzonitrile scaffolds is paramount for the rational design of novel therapeutic agents. Benzonitrile derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential across therapeutic areas like oncology and microbiology.[1][2] This document synthesizes experimental data, details validated methodologies, and offers field-proven insights into the evaluation of these compounds.
The Mechanistic Underpinnings of Benzonitrile Cytotoxicity
The benzonitrile moiety serves as a versatile scaffold whose biological activity can be finely tuned through chemical modification. The cytotoxic effects of its derivatives are often attributed to their ability to interact with various biological targets, leading to the disruption of critical cellular processes.
Key Mechanisms of Action:
-
Kinase Inhibition: A significant number of benzonitrile derivatives exert their anticancer effects by inhibiting kinases, enzymes that are frequently dysregulated in cancer.[2] By targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or c-Jun N-terminal kinase-3 (JNK3), these compounds can halt tumorigenesis.[1]
-
Tubulin Polymerization Inhibition: Certain derivatives, particularly those with structures related to stilbenes, can act as potent inhibitors of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2]
-
Immune Checkpoint Modulation: More recently, benzonitrile derivatives have been designed to inhibit the interaction between the programmed cell death protein 1 (PD-1) and its ligand (PD-L1).[2][3] Cancer cells often exploit this pathway to evade the immune system, and blocking this interaction can restore the immune response against the tumor.
-
Induction of Oxidative Stress: Some aromatic nitriles can interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[4] This accumulation of ROS can cause significant cellular damage and trigger apoptosis.
The inclusion of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise inactivate the compound, thereby increasing its bioavailability and half-life. The cytotoxic effect of fluorinated compounds can be substantial, as seen in the widely used chemotherapy drug 5-fluorouracil, which irreversibly inhibits cell proliferation.[5][6]
Caption: General workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis
Direct experimental data on the cytotoxicity of this compound is not extensively published. However, by analyzing data from structurally related benzonitrile derivatives, we can infer its potential activity and understand the impact of specific functional groups.
| Compound/Derivative Class | Cell Line(s) | Cytotoxicity (IC₅₀) | Key Structural Features | Reference |
| Bromoxynil | HepG2, HEK293T | High Toxicity (Specific IC₅₀ not stated) | Dihalo (Br), Hydroxyl | [7] |
| Ioxynil | HepG2, HEK293T | High Toxicity (Specific IC₅₀ not stated) | Dihalo (I), Hydroxyl | [7] |
| Dichlobenil | HepG2, HEK293T | Low Toxicity | Dihalo (Cl) | [7] |
| 3,4-Dichloro-phenylthiourea | SW480, SW620, PC3, K-562 | ≤ 10 µM | 3,4-dichloro substitution | [8] |
| 3-Chloro-4-fluoro-phenylthiourea | SW480, SW620, PC3, K-562 | ≤ 10 µM | 3-chloro, 4-fluoro substitution | [8] |
| 4-(Trifluoromethyl)-phenylthiourea | SW480, SW620, PC3, K-562 | ≤ 10 µM | 4-CF₃ substitution | [8] |
| 4-Cyano-phenylthiourea | SW480, SW620, PC3, K-562 | > 10 µM (Less active) | 4-cyano substitution | [8] |
| Acetylated 4-fluoro-D-galactosamine | PC-3 | More cytotoxic than cisplatin | Fluorinated sugar moiety | [9] |
Insights from Comparative Data:
-
Halogenation is Critical: The position and nature of halogen substituents dramatically influence cytotoxicity. A study on thiourea derivatives showed that disubstituted compounds with chlorine or fluorine, particularly at the 3 and 4 positions of the phenyl ring, were highly cytotoxic against colon and prostate cancer cell lines. [8]For instance, 3,4-dichloro and 3-chloro-4-fluoro derivatives were among the most potent compounds tested. [8]This suggests that the electron-withdrawing nature of halogens enhances activity.
-
Electron-Withdrawing Groups Enhance Potency: The presence of a strong electron-withdrawing group like trifluoromethyl (-CF₃) at the para-position also resulted in high cytotoxicity (IC₅₀ ≤ 10 µM). [8]Conversely, the 4-cyano derivative was less active, indicating a complex relationship between electronic effects and target binding. [8]* Positional Isomerism Matters: The relative positions of substituents are key. In a study of chloronitrobenzenes, toxicity profiles differed between 2-chloro and 4-chloro isomers, affecting different biological endpoints from liver weights to reproductive health in animal models. [10]This underscores that even a minor shift in a substituent's position can alter the molecule's interaction with biological systems.
-
Inference for this compound: Based on these principles, the 4-fluoro group in the target compound is expected to contribute positively to its cytotoxic potential due to its high electronegativity. The two methyl groups at positions 2 and 6 introduce steric bulk around the nitrile group, which could influence its binding orientation in a target's active site and may also impact its metabolic stability. This specific substitution pattern requires empirical testing to determine its net effect on cytotoxicity compared to other benzonitrile derivatives.
Conclusion and Future Directions
The benzonitrile scaffold is a validated platform for the development of cytotoxic agents. The comparative analysis of its derivatives reveals that cytotoxicity is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. Halogenation and the presence of other electron-withdrawing groups are consistently associated with enhanced potency.
While in vitro assays provide essential primary data, it is crucial to remember that these results are not always predictive of in vivo efficacy. [11]Compounds that show promise in cell culture must be advanced to more complex models to evaluate their pharmacokinetic and pharmacodynamic properties.
For this compound, the available evidence from related structures suggests it warrants investigation as a potential cytotoxic agent. The next logical steps involve its synthesis and systematic evaluation using the multi-assay workflow described herein. By comparing its IC₅₀ values and mechanistic profile against both established drugs and other benzonitrile analogs, its therapeutic potential can be rigorously assessed, paving the way for the rational design of the next generation of targeted therapies.
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A Senior Application Scientist’s Guide to Purity Assessment: Quantitative NMR as the Primary Standard for 4-Fluoro-2,6-dimethylbenzonitrile
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and chemical data are built. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-Fluoro-2,6-dimethylbenzonitrile, a key building block in active pharmaceutical ingredients (APIs) and advanced materials.[1]
Moving beyond a simple recitation of protocols, we will explore the causality behind the experimental choices that establish a qNMR assay as a self-validating, primary method of measurement.[2][3] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to implement a robust, accurate, and efficient purity determination workflow that aligns with the highest standards of scientific integrity and regulatory expectations.[4][5][6]
The Metrological Advantage of qNMR: Beyond Relative Purity
Traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), have long been the workhorses of purity analysis. However, they are fundamentally relative methods. Their accuracy hinges on the availability of a high-purity, well-characterized reference standard of the exact same compound to generate a response factor.[7][8] This dependency presents significant challenges for novel compounds or when certified standards are prohibitively expensive.[7]
Quantitative NMR operates on a different, more fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[7][9][10] This unique feature establishes qNMR as a primary ratio method, capable of determining the purity or concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of a different compound.[2][3][6] This eliminates the need for analyte-specific calibration curves and provides a direct, SI-traceable measurement of purity.[9][11]
Comparative Analysis: qNMR vs. Chromatographic Techniques
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integral is directly proportional to the number of nuclei. A primary ratio method.[2][6] | Based on differential partitioning of analyte between mobile and stationary phases. A comparative method. |
| Calibration | Requires a single, certified internal standard (structurally different from analyte). No calibration curve needed.[8][9] | Requires a certified reference standard of the analyte to create a multi-point calibration curve. |
| Universality | Nearly universal detection for proton-containing molecules.[12] | Detection is detector-dependent (e.g., UV-Vis requires a chromophore). Response factors vary. |
| Information | Provides simultaneous quantitative data, structural confirmation, and impurity identification from a single experiment.[8][13] | Primarily provides quantitative data and retention time. Structural information requires a hyphenated technique (e.g., LC-MS). |
| Speed | Rapid analysis (typically 10-15 minutes per sample) with no need for extensive method development or equilibration times.[12] | Can involve lengthy method development, column equilibration, and run times. |
| Sample Recovery | Non-destructive technique; the sample can be fully recovered after analysis.[2][9] | Destructive technique; the sample is consumed during the analysis. |
| Key Limitation | Lower sensitivity than LC-MS for trace impurities; potential for signal overlap in complex mixtures.[9][14] | Inability to "see" impurities that do not respond to the detector or co-elute with the main peak. |
The qNMR Workflow for Purity Determination
The successful implementation of a qNMR experiment relies on a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is accurate and reproducible.
Caption: The qNMR workflow for purity determination.
Experimental Protocol: Purity of this compound
This protocol provides a self-validating system for determining the purity of this compound. The causality behind each choice is explained to ensure technical and scientific rigor.
Rationale and Selection of Materials
-
Analyte: this compound. The two equivalent methyl groups at positions 2 and 6 provide a sharp singlet in the ¹H NMR spectrum, integrating to 6 protons. This signal is ideal for quantification due to its high intensity and lack of complex splitting patterns.
-
Deuterated Solvent: Chloroform-d (CDCl₃). It is a common, non-polar solvent that readily dissolves the analyte. It is crucial to use a solvent from a fresh, sealed ampoule to minimize water content, which could introduce interfering signals.[10]
-
Internal Standard (IS): 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB). This IS is chosen for several critical reasons:[15][16][17]
-
High Purity: Available as a certified reference material (CRM) with a well-documented purity value.
-
Signal Simplicity & Location: It produces a very sharp singlet from its 18 equivalent protons at ~0.25 ppm, a region of the ¹H NMR spectrum that is typically free of signals from organic analytes.[15] This ensures no signal overlap.
-
Stability: It is chemically inert, non-volatile, and not hygroscopic, allowing for accurate weighing.[17]
-
Solubility: It is highly soluble in CDCl₃.
-
Step-by-Step Sample Preparation
Accurate weighing is the largest potential source of error in a qNMR experiment; therefore, a 5-figure analytical microbalance (readability of 0.01 mg or better) is mandatory.[7][18][19]
-
Weigh Analyte: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry glass vial. Record the mass (m_analyte) to the nearest 0.01 mg.
-
Weigh Internal Standard: In the same vial, accurately weigh an approximately equimolar amount of 1,4-BTMSB. Record the mass (m_IS) to the nearest 0.01 mg. The goal is to achieve a near 1:1 intensity ratio between the integrated analyte and IS peaks to maximize integration accuracy.[10]
-
Dissolution: Using a calibrated pipette, add approximately 0.7 mL of CDCl₃ to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the IS.[19] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Step-by-Step NMR Data Acquisition
These parameters are designed to ensure the signal integrals are truly quantitative. The experiment should be performed on a well-shimmed NMR spectrometer (≥400 MHz).[4]
-
Pulse Program: Select a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[20] Do not use any decoupling sequences during acquisition that could cause NOE effects.
-
Acquisition Mode: Acquire data in non-spinning mode. This is a critical step to eliminate spinning sidebands, which can be mistaken for or overlap with low-level impurity signals, leading to integration errors.[21]
-
Flip Angle: Set a 90° pulse angle to maximize signal intensity per scan.
-
Relaxation Delay (D1): Set a D1 of at least 30 seconds. Causality: This is arguably the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the IS).[16] A sufficiently long D1 ensures all protons fully relax back to thermal equilibrium before the next pulse, making the resulting signal integral directly proportional to the number of protons. Insufficient relaxation leads to signal saturation and inaccurate quantification.
-
Number of Scans (NS): Acquire at least 32 scans. Causality: This number should be adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. A high S/N ratio minimizes the error associated with the integration process.[20][21]
-
Spectral Width: Set a spectral width that encompasses all signals of interest, typically from -1 to 13 ppm, with additional baseline regions on both ends.[21]
Step-by-Step Data Processing and Calculation
For maximum precision, manual data processing is strongly recommended over automated routines.[10]
-
Processing: Apply an exponential line broadening factor of 0.1-0.3 Hz to improve S/N without significantly distorting the lineshape. Perform a Fourier Transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption lineshape for all peaks. Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated peaks. This is vital for accurate integration.[4][20]
-
Integration:
-
Carefully integrate the singlet corresponding to the two methyl groups of this compound (~2.5 ppm). Record the integral value (I_analyte).
-
Integrate the singlet from the 1,4-BTMSB internal standard (~0.25 ppm). Record the integral value (I_IS).
-
-
Purity Calculation: Use the following equation to calculate the weight percent (%w/w) purity of the analyte:[4][10][22]
Purity_analyte (%w/w) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS (%)
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard.
-
N_analyte, N_IS: Number of protons for the integrated signals (N_analyte = 6; N_IS = 18).
-
MW_analyte, MW_IS: Molecular weights of the analyte (135.14 g/mol ) and IS (222.49 g/mol ).
-
m_analyte, m_IS: Weighed masses of the analyte and internal standard.
-
Purity_IS: Certified purity of the internal standard (from its certificate of analysis).
-
Data Presentation and Interpretation
The following table presents example data from a hypothetical qNMR experiment.
| Parameter | Analyte (this compound) | Internal Standard (1,4-BTMSB) |
| Mass (m) | 12.55 mg | 10.21 mg |
| Molecular Weight (MW) | 135.14 g/mol | 222.49 g/mol |
| Signal Integrated | -CH₃ singlet (~2.5 ppm) | -Si(CH₃)₃ singlet (~0.25 ppm) |
| Number of Protons (N) | 6 | 18 |
| Integral Value (I) | 5.87 | 10.00 |
| Purity (P) | To be calculated | 99.9% |
Calculation Example:
Purity_analyte = (5.87 / 6) × (18 / 10.00) × (135.14 / 222.49) × (10.21 / 12.55) × 99.9% Purity_analyte = (0.9783) × (1.8) × (0.6074) × (0.8135) × 99.9% Purity_analyte = 87.1%
This result provides an absolute purity value, accounting for any non-proton-containing impurities, residual solvents, or water that would be invisible to many other analytical techniques.[2]
Conclusion
Quantitative NMR has evolved from a specialized technique to a cornerstone of modern analytical chemistry, recognized by pharmacopeias worldwide for its accuracy and reliability.[5][6][23][24] By leveraging the fundamental relationship between signal intensity and the number of nuclei, qNMR offers a direct, robust, and versatile method for purity determination that is orthogonal to traditional chromatographic approaches.[2][3] For a compound like this compound, the implementation of the detailed, scientifically-grounded protocol described herein provides not just a number, but a high-confidence purity assessment traceable to the International System of Units (SI), empowering researchers and developers with data they can trust.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2,6-dimethylbenzonitrile
Executive Summary: This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2,6-dimethylbenzonitrile. As a substituted benzonitrile, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to waste management. The procedures outlined herein are designed for researchers, chemists, and laboratory managers in the pharmaceutical and biotechnology sectors. Our core directive is to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination. The fundamental principle of this guide is that all waste streams containing this compound must be managed as hazardous chemical waste and disposed of through a certified environmental management partner.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not available, a thorough analysis of structurally similar compounds (e.g., fluorinated and methylated benzonitriles) allows us to establish a reliable hazard profile. These compounds consistently demonstrate a clear pattern of toxicity and irritation.[1][2][3][4][5]
The nitrile functional group (-C≡N) itself is a key consideration. Under certain conditions, such as acidic hydrolysis, nitriles can release hydrogen cyanide, a potent toxin.[6] Furthermore, combustion of this compound will produce highly toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[2][4][5][7] This profile mandates that the material never be incinerated outside of a specialized hazardous waste facility or mixed with incompatible waste streams, such as strong acids.
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Description | Rationale & Cited Evidence |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on consistent classifications for analogous compounds like 4-Fluorobenzonitrile and 4-Fluoro-2-methylbenzonitrile.[4][5][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of substituted benzonitriles.[1][3][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can cause significant damage, requiring immediate and prolonged rinsing.[1][3][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or powder can irritate the respiratory tract.[1][2][5] |
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before any disposal-related activities commence, the immediate work area must be properly configured and the handler must be equipped with the appropriate Personal Protective Equipment (PPE). These measures are non-negotiable and form the first line of defense against chemical exposure.
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood. This is the most critical engineering control, as it protects the user from inhaling fine particles and vapors.[9][10] The work area should also be equipped with an accessible eyewash station and safety shower.[2][3]
Personal Protective Equipment (PPE)
The required PPE provides a direct barrier against chemical contact. Standard laboratory attire (long pants, closed-toe shoes) is assumed.
Table 2: Required PPE for Handling this compound Waste
| Equipment | Specification | Justification |
|---|---|---|
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. Gloves must be changed immediately if contamination is suspected.[9][10][11] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or accidental projection of solid powder into the eyes.[1][9][10] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[9][11] |
| Respiratory Protection | Generally not required within a fume hood. | A NIOSH-approved respirator may be necessary for large-scale cleanups or if engineering controls fail.[2][3] |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is waste segregation and containment for subsequent removal by a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1][3]
Step 1: Waste Classification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure compliant disposal.
-
Solid Waste: This includes the pure or expired chemical, reaction residues, and any grossly contaminated items like weighing paper or spatulas. This stream should be designated as "Non-halogenated Organic Solid Waste."
-
Liquid Waste: Solvents used to dissolve or rinse equipment containing the compound should be collected as "Non-halogenated Organic Liquid Waste." Do not mix with aqueous or halogenated waste streams.
-
Contaminated Sharps: Any needles or blades used must be placed in a designated sharps container.
-
Contaminated Labware & PPE: Items with incidental contact, such as gloves and bench paper, should be double-bagged and placed in a designated solid waste container for hazardous materials.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure screw-top lids.[3][4] Ensure containers are in good condition.
-
Label Immediately and Clearly: All waste containers must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The approximate concentration or percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date the container was started.
-
Step 3: Managing Spills and Decontamination
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don appropriate PPE , including respiratory protection if the spill is large or outside a fume hood.[1]
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][3][4]
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
Step 4: Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.[11]
-
In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect the solvent rinsate in a properly labeled hazardous waste container for liquids.[10]
-
After triple-rinsing, deface the original label on the container. The decontaminated container can then typically be disposed of in the appropriate recycling or solid waste stream, per your institution's policy.
Step 5: Storage and Final Disposal
-
Store waste containers in a designated, well-ventilated satellite accumulation area. Ensure the container is kept closed except when adding waste.[1][3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a certified hazardous waste disposal company. This is the only acceptable final step.[1][2][3][4][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing all waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
- 4-Fluorobenzonitrile | C7H4FN.
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- SAFETY DATA SHEET - 4-Fluorobenzonitrile (UK). Fisher Scientific. [Link]
- KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- How to Recycle Nitrile Gloves. Gloves.com. [Link]
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Mastering the Safe Handling of 4-Fluoro-2,6-dimethylbenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Fluoro-2,6-dimethylbenzonitrile (CAS No. 1011484-22-2). As a substituted benzonitrile, this compound warrants careful handling due to the potential hazards associated with this chemical class. This document is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
A Note on Scientific Diligence
At the time of publication, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1011484-22-2) was not publicly available. The following guidance is therefore synthesized from the safety data of structurally analogous compounds, including 4-fluorobenzonitrile, 2,6-dimethylbenzonitrile, and other substituted benzonitriles.[1] This approach, rooted in established principles of chemical safety, provides a robust framework for risk mitigation. However, it is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS from your supplier.
Hazard Assessment: Understanding the Risks
Substituted benzonitriles as a class of compounds are known to present several potential hazards. Based on data from analogous compounds, this compound should be treated as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2][3]
-
A cause of skin irritation.
-
A cause of serious eye irritation.
-
A potential cause of respiratory irritation.
The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Short-term exposure to the vapor may irritate the eyes, while higher levels of exposure can potentially lead to more severe symptoms such as respiratory distress.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). For tasks with a higher risk of splashing, consider double-gloving. | Nitrile gloves offer good resistance to many chemicals, including aromatic compounds, for incidental splash protection.[1] Immediate replacement after any known contact is crucial. |
| Eye/Face Protection | Safety glasses with side-shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles or a face shield worn over safety glasses are mandatory. | Protects the eyes from splashes and airborne particles of the compound. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes must be worn at all times. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. | A fume hood is the primary engineering control to prevent inhalation of vapors or dusts. |
A Critical Note on Nitrile Gloves: While nitrile gloves are recommended for incidental contact, it is important to understand their limitations. Thin, disposable nitrile gloves are not intended for prolonged, direct exposure to chemicals.[6] The "breakthrough time," or the time it takes for a chemical to permeate the glove material, can be influenced by factors such as glove thickness, the specific chemical, and the extent of exposure.[6][7] It is imperative to change gloves immediately upon any suspected contamination.
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure the container is tightly sealed and clearly labeled with the chemical name and associated hazard warnings.
Handling and Use
-
Always handle this compound within a certified chemical fume hood.
-
Before starting any work, ensure that an eyewash station and safety shower are readily accessible.
-
Avoid the generation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. Evacuate all non-essential personnel from the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[8]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[9][10] All cleaning materials should be collected as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous chemical waste in accordance with your institution's EHS guidelines.[8]
Disposal Plan: Responsible Waste Management
The responsible disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Chemical Waste
-
Segregation: All waste containing this compound must be segregated as halogenated organic waste.[1] Do not mix it with non-halogenated or other incompatible waste streams.
-
Collection: Collect all liquid and solid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.[1] The label should include the full chemical name and the words "Hazardous Waste."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][11]
Contaminated Labware
Glassware and other equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
Step-by-Step Glassware Decontamination:
-
Pre-rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent, such as acetone, to remove the bulk of the chemical residue.[9]
-
Collect Rinse: The solvent rinse must be collected and disposed of as hazardous waste.[9]
-
Wash: Wash the glassware thoroughly with a laboratory detergent and hot water.[12]
-
Final Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[9]
-
Dry: Allow the glassware to air dry or place it in a drying oven if appropriate for the type of glassware.
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
In all cases of exposure, it is vital to provide the responding medical personnel with the name of the chemical and any available safety information.
References
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- International Labour Organization. (n.d.). BENZONITRILE. International Chemical Safety Cards.
- New Jersey Department of Health. (n.d.). BENZONITRILE - HAZARD SUMMARY.
- Phalen, R. N., & Wong, W. K. (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 11(12), 810–818.
- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Columbia University. (n.d.). Chemical Resistance Guide. Research.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Northrop, B. H. (n.d.). Cleaning Glassware.
- Laboratory Waste Guide 2025. (2025). Laboratory Waste Guide 2025.
- APG Pharma. (n.d.). How to clean laboratory glassware safely.
- Water Corporation. (n.d.). Laboratory chemical waste.
- National Institute of Standards and Technology. (n.d.). GMP 7 Cleaning Glassware.
- University of Cape Town. (n.d.). SOP: CLEANING OF GLASSWARE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
